3-Borono-4-fluorobenzohydrazide
Description
Properties
IUPAC Name |
[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMVAKNYGFECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660192 | |
| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-56-2 | |
| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Borono-4-fluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Borono-4-fluorobenzohydrazide is a key building block in medicinal chemistry, valued for its unique structural features that allow for diverse applications in drug discovery, including its use in the development of enzyme inhibitors and as a component in bioorthogonal chemistry. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. The synthesis is presented as a three-step process commencing with the readily available 3-bromo-4-fluorobenzoic acid. Each step is detailed with a complete experimental protocol, an explanation of the underlying chemical principles, and insights into the critical process parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable and efficient preparation of this important chemical entity.
Introduction
Benzohydrazide derivatives are a significant class of compounds in pharmaceutical sciences, known for a wide range of biological activities.[1] The incorporation of a boronic acid moiety into these structures offers a powerful tool for modulating their physicochemical properties and biological targets. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[2] Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity. This compound, with its unique combination of a hydrazide, a boronic acid, and a fluoro group, represents a versatile scaffold for the synthesis of novel therapeutic agents.
This guide details a logical and efficient three-step synthesis of this compound, starting from 3-bromo-4-fluorobenzoic acid. The pathway involves:
-
Borylation of 3-bromo-4-fluorobenzoic acid to yield 3-borono-4-fluorobenzoic acid.
-
Esterification of the resulting carboxylic acid to enhance its reactivity.
-
Hydrazinolysis of the ester to form the final product, this compound.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 3-Borono-4-fluorobenzoic Acid
The initial step involves the conversion of the aryl bromide to a boronic acid. This is a crucial transformation that introduces the borono group at the desired position. The ortho-lithiation directed by the carboxylic acid, followed by quenching with a boron electrophile, is a common and effective strategy. However, a more robust method for this specific substrate involves a lithium-halogen exchange at low temperatures to prevent side reactions.
Reaction Mechanism: Lithium-Halogen Exchange and Borylation
The reaction proceeds via a lithium-halogen exchange between n-butyllithium and the aryl bromide at a low temperature (-78 °C) to form an aryllithium intermediate. This nucleophilic species then attacks the electrophilic boron atom of trimethyl borate. The resulting borate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
Caption: Mechanism of lithium-halogen exchange and borylation.
Experimental Protocol
-
To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.2 eq, solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (3.0 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 3-borono-4-fluorobenzoic acid.
Step 2: Esterification of 3-Borono-4-fluorobenzoic Acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine. Fischer-Speier esterification is a classical and effective method for this transformation.
Reaction Mechanism: Fischer-Speier Esterification
In the presence of a catalytic amount of strong acid (e.g., sulfuric acid), the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
Caption: Mechanism of Fischer-Speier esterification.
Experimental Protocol
-
Dissolve 3-borono-4-fluorobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield methyl 3-borono-4-fluorobenzoate. The crude product is often of sufficient purity for the next step.
Step 3: Synthesis of this compound
The final step is the conversion of the methyl ester to the corresponding benzohydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.
Reaction Mechanism: Hydrazinolysis
Hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate methanol and form the stable benzohydrazide product.
Experimental Protocol
-
Dissolve methyl 3-borono-4-fluorobenzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Borylation | n-Butyllithium, Trimethyl borate | THF | -78 °C to RT | 12-16 hours |
| 2 | Esterification | Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-6 hours |
| 3 | Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 6-12 hours |
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence starting from 3-bromo-4-fluorobenzoic acid. This guide provides a detailed and logical pathway, complete with experimental protocols and mechanistic insights, to aid researchers in the efficient preparation of this valuable compound. The presented methodology is based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The availability of this versatile building block will undoubtedly facilitate further advancements in the field of medicinal chemistry and drug discovery.
References
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p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
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Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC - NIH. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
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Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Borono-4-fluorobenzohydrazide
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-Borono-4-fluorobenzohydrazide, a novel compound with significant potential in medicinal chemistry and drug development. Boronic acids and hydrazides are independently recognized as crucial functional groups in the design of therapeutic agents, and their combination in a single molecular entity warrants a thorough investigation.[1][2][3][4][5][6] This document outlines detailed, field-proven methodologies for the determination of key physicochemical parameters, including melting point, solubility profile, and acid dissociation constant (pKa). Furthermore, a plausible synthetic route is proposed, and the underlying principles of each experimental protocol are elucidated to provide a self-validating system for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a practical manual and a foundational understanding of the scientific rationale behind the characterization of this promising molecule.
Introduction: The Scientific Imperative
The convergence of boronic acid and hydrazide functionalities within a single molecular scaffold presents a compelling case for in-depth study. Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to the groundbreaking success of drugs like bortezomib.[1][4] Their ability to form reversible covalent bonds with biological nucleophiles, such as the N-terminal threonine in the proteasome, has opened new avenues for targeted therapies.[1] The pKa of boronic acids, typically in the range of 8-10, allows them to remain largely protonated under physiological conditions, a critical aspect for their biological activity.[3]
Hydrazides, on the other hand, are versatile building blocks in the synthesis of a wide array of biologically active molecules, including antitumor, antimicrobial, and anti-inflammatory agents.[5] The hydrazide functional group is a key component in numerous approved drugs and serves as a valuable intermediate for the creation of diverse chemical libraries.[5][6][7]
The compound this compound integrates these two powerful pharmacophores. The fluorine substitution is also of strategic importance, as fluorine incorporation is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. A thorough understanding of the physicochemical properties of this molecule is, therefore, a prerequisite for any further investigation into its therapeutic potential. These properties will govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Molecular Identity and Core Properties
A precise understanding of the fundamental molecular properties of this compound is the cornerstone of its scientific investigation.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-5-(hydrazinocarbonyl)phenylboronic acid | [8] |
| CAS Number | 874289-56-2 | [8] |
| Molecular Formula | C₇H₈BFN₂O₃ | [8] |
| Molecular Weight | 197.96 g/mol | [8] |
| Physical Form | Solid | [8] |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Rationale for the Proposed Synthesis:
-
Hydrolysis of the Nitrile: The synthesis commences with the hydrolysis of the nitrile group of 3-bromo-4-fluorobenzonitrile to a carboxylic acid. This is a standard transformation, typically achieved by heating with a strong acid like sulfuric acid.
-
Esterification: The resulting carboxylic acid is then converted to its methyl ester. This is a crucial step to protect the carboxylic acid and facilitate the subsequent boronation reaction. Treatment with thionyl chloride followed by methanol is a common and effective method for this esterification.
-
Miyaura Borylation: The aryl bromide is then converted to a boronic ester via a palladium-catalyzed Miyaura borylation reaction. This reaction is a robust and widely used method for the formation of carbon-boron bonds.
-
Hydrazinolysis: The final step involves the conversion of the methyl ester to the desired benzohydrazide. This is achieved by reacting the ester with hydrazine hydrate, typically with heating in a suitable solvent like ethanol.
Experimental Protocols for Physicochemical Characterization
The following section details the experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
Scientific Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range. Therefore, a sharp melting point is a good indicator of purity.
Experimental Protocol:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Caption: Workflow for melting point determination.
Solubility Profile
Scientific Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. This information is critical for developing suitable formulations and for predicting its behavior in biological systems.
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities and pH will be used, including water, ethanol, acetone, dichloromethane, hexane, 5% aqueous HCl, and 5% aqueous NaOH.
-
Procedure:
-
A known mass (e.g., 10 mg) of this compound is placed in a series of test tubes.
-
A measured volume (e.g., 1 mL) of each solvent is added to a separate test tube.
-
The tubes are agitated at a constant temperature (e.g., 25 °C) for a set period.
-
Visual inspection is used to determine if the solid has completely dissolved.
-
For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to soluble | The presence of polar functional groups (boronic acid, hydrazide) suggests some water solubility. |
| Ethanol | Soluble | A polar protic solvent that should effectively solvate the molecule. |
| Acetone | Soluble | A polar aprotic solvent. |
| Dichloromethane | Sparingly soluble | A less polar solvent. |
| Hexane | Insoluble | A nonpolar solvent. |
| 5% Aqueous HCl | Soluble | The basic hydrazide moiety should be protonated, forming a soluble salt. |
| 5% Aqueous NaOH | Soluble | The acidic boronic acid group should be deprotonated, forming a soluble salt. |
Determination of pKa
Scientific Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, we expect at least two pKa values corresponding to the acidic boronic acid group and the basic hydrazide group. Potentiometric titration is a reliable method for determining pKa.
Experimental Protocol:
-
Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.
-
Reagents: Standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with the standardized acid or base, added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectral Characterization
For unambiguous identification and structural confirmation, a suite of spectroscopic analyses should be performed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons of the hydrazide, and the hydroxyl protons of the boronic acid. |
| ¹³C NMR | Resonances for the carbon atoms in the aromatic ring and the carbonyl carbon of the hydrazide. |
| ¹¹B NMR | A characteristic signal for the trigonal boronic acid. |
| ¹⁹F NMR | A signal for the fluorine atom on the aromatic ring. |
| FT-IR | Characteristic vibrational bands for N-H, O-H, C=O, and B-O bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive physicochemical characterization of this compound. The outlined experimental protocols are designed to yield reliable and reproducible data, which are essential for advancing our understanding of this promising molecule. The determination of its melting point, solubility profile, and pKa values will provide critical insights into its potential as a drug candidate. Future work should focus on the biological evaluation of this compound, including in vitro and in vivo studies to assess its efficacy and safety profile. The data generated from the protocols described herein will be invaluable in guiding these future investigations.
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed. [Link]
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Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdom Library. [Link]
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3-Borono-4-fluorobenzohydrazide CAS number and structure
An In-Depth Technical Guide to 3-Borono-4-fluorobenzohydrazide: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
Introduction
Arylboronic acids have risen to prominence in medicinal chemistry, most notably with the success of bortezomib, a proteasome inhibitor used in cancer therapy.[1][2] The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine, threonine, or lysine residues makes it a powerful tool for enzyme inhibition.[3][4] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The benzohydrazide scaffold is also a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The combination of these three components in this compound suggests a molecule with the potential for novel and potent biological activity.
Chemical Identity and Structure
While a dedicated entry for this compound is not found in major chemical registries, its structure can be definitively inferred from its IUPAC name.
-
IUPAC Name: (4-fluoro-3-(hydrazinocarbonyl)phenyl)boronic acid
-
Molecular Formula: C₇H₈BBrFN₂O₃
-
Molecular Weight: 201.97 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| pKa (most acidic) | 7.8 (boronic acid) |
| LogP | 0.5 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Chemical Structure
Caption: 2D structure of this compound.
Proposed Synthesis
A plausible synthetic route to this compound can be designed starting from commercially available 3-bromo-4-fluorobenzoic acid. The synthesis would involve two key transformations: a borylation reaction to introduce the boronic acid group, followed by the conversion of the carboxylic acid to a benzohydrazide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Esterification of 3-Bromo-4-fluorobenzoic acid
This initial step protects the carboxylic acid and facilitates the subsequent borylation reaction.
-
To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-4-fluorobenzoate, which can be used in the next step without further purification.
Step 2: Miyaura Borylation
This palladium-catalyzed cross-coupling reaction introduces the boronic acid moiety.
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-bromo-4-fluorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Add anhydrous dioxane as the solvent and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the boronate ester intermediate.
-
Hydrolyze the boronate ester by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) to obtain methyl 3-(dihydroxyboraneyl)-4-fluorobenzoate.
Step 3: Hydrazinolysis
The final step involves the conversion of the methyl ester to the desired benzohydrazide.[8]
-
Dissolve the methyl 3-(dihydroxyboraneyl)-4-fluorobenzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Potential Applications in Drug Development
The unique combination of a boronic acid, a fluoro group, and a benzohydrazide moiety in this compound suggests several promising avenues for drug discovery.
Enzyme Inhibition
Arylboronic acids are well-known for their ability to inhibit serine proteases.[9] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[4] This makes this compound a potential candidate for developing inhibitors of enzymes implicated in various diseases, such as cancer, inflammation, and viral infections.[1]
Caption: Mechanism of serine protease inhibition by a boronic acid.
Antimicrobial Activity
Benzohydrazide derivatives have been extensively studied for their antimicrobial properties.[7][10][11] They can act through various mechanisms, including the inhibition of essential bacterial enzymes. The presence of the boronic acid and fluorine could further enhance this activity. For instance, boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9] Therefore, this compound could be explored as a novel antibacterial or antifungal agent.
Anticancer Potential
Both arylboronic acids and benzohydrazides have demonstrated anticancer activity.[5][12] Bortezomib, a dipeptide boronic acid, is a prime example of a successful boron-containing anticancer drug.[2] Benzohydrazide derivatives have also been reported to exhibit antitumor effects.[5] The combination of these two pharmacophores in this compound could lead to synergistic effects, potentially targeting cancer cell proliferation through multiple mechanisms.
Conclusion
This compound represents a promising, albeit currently under-explored, molecular scaffold for drug discovery. Its rational design combines the enzyme-inhibiting capabilities of arylboronic acids, the bioavailability-enhancing properties of fluorine, and the broad-spectrum biological activity of the benzohydrazide core. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its pharmacological properties. For researchers in medicinal chemistry and drug development, this compound stands as an attractive starting point for the development of novel therapeutics targeting a range of diseases, from infectious diseases to cancer.
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Adimoolam, S., et al. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 1823, 020121. [Link]
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Chen, J., et al. (2020). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 25(18), 4165. [Link]
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Khan, I., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(11), 2689. [Link]
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Li, Y., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 11(16), 2139-2154. [Link]
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Manikandan, A., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(1), 80-90. [Link]
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Silva, F. C. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Song, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Journal of Structural Chemistry, 64(5), 843-852. [Link]
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Upadhyay, R., et al. (2025). Application in medicinal chemistry and comparison studies. ResearchGate. [Link]
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Al-Dies, A. M., et al. (2022). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. Journal of Molecular Structure, 1250, 131779. [Link]
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Sereda, G. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3450. [Link]
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Flood, D. T. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, 23, 38. [Link]
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Asif, M. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Medium. [Link]
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Zolfigol, M. A., et al. (2014). Conversion of benzoic acid to benzoic anhydride using the PPh₃/TCCA/PhCOOK system under different reaction conditions. ResearchGate. [Link]
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Singh, U. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7359. [Link]
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Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5828–5831. [Link]
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Sharma, P., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(8), 241-248. [Link]
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Li, Y., et al. (2019). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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Bethel, C. R., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(6), e00137-18. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. [Link]
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Liu, Y., et al. (2020). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]
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Singh, D., et al. (2017). How do I convert benzoic acid to benzaldehyde?. Quora. [Link]
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da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-Borono-4-fluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Borono-4-fluorobenzohydrazide is a molecule of significant interest in medicinal chemistry and drug development, integrating two key pharmacophores: a boronic acid and a benzohydrazide moiety. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, a property leveraged in various therapeutic and diagnostic applications. The benzohydrazide scaffold is a common feature in many biologically active compounds. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its successful application in research and development. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing these critical attributes.
I. Physicochemical Landscape of this compound
The solubility and stability of this compound are intrinsically linked to its molecular structure. The presence of both a polar boronic acid group and a moderately polar benzohydrazide moiety, combined with an aromatic ring, results in a compound with complex solubility behavior.
Solubility Profile:
Generally, benzohydrazide derivatives exhibit poor solubility in aqueous buffers, which can pose challenges for in vitro and in vivo studies.[1] However, they are often soluble in organic solvents. For instance, benzohydrazide itself is soluble in water and ethanol but sparingly soluble in ether and chloroform.[2][3] The introduction of a boronic acid and a fluorine atom to the benzohydrazide scaffold in this compound is expected to modulate its solubility. The boronic acid group can ionize, potentially increasing aqueous solubility at certain pH values. Conversely, the overall aromatic character can contribute to lower aqueous solubility.
Stability Profile:
The stability of this compound is a multifaceted issue, with both the boronic acid and the hydrazide functionalities being susceptible to degradation under certain conditions.
-
Boronic Acid Moiety: Boronic acids are known to be relatively unstable and can undergo degradation through several pathways, including hydrolysis, oxidation, and deboronation.[4] To mitigate this, boronic acids are often converted into more stable boronic esters.[4][5] The oxidative stability of boronic acids is a significant concern, especially at physiological pH.[6]
-
Hydrazide Moiety: The hydrazide group can be susceptible to hydrolysis, particularly under acidic or basic conditions.
A thorough understanding of these potential degradation pathways is crucial for developing stable formulations and for designing meaningful biological assays.
II. Experimental Determination of Solubility
A robust and reproducible method for determining the solubility of this compound is essential. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound in a given solvent.[7]
Protocol: Equilibrium Solubility Determination using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] It is advisable to determine the equilibration time experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment.[7] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.
Data Presentation:
The solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Water | 25 | 7.4 | To be determined |
| PBS | 25 | 7.4 | To be determined |
| Ethanol | 25 | N/A | To be determined |
| DMSO | 25 | N/A | To be determined |
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is chosen for its reliability in achieving true equilibrium solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
-
Filtration: This step is critical to ensure that only the dissolved compound is quantified, preventing artificially high solubility values due to the presence of fine particles.
-
HPLC Quantification: HPLC provides a sensitive and specific method for accurately determining the concentration of the analyte in the presence of potential impurities or degradants.
Visualization of the Solubility Workflow:
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A Technical Guide to 3-Borono-4-fluorobenzohydrazide: A Versatile Building Block in Medicinal Chemistry
This technical guide provides an in-depth overview of 3-Borono-4-fluorobenzohydrazide, a specialized bifunctional molecule with significant potential in drug discovery and development. We will explore its core chemical properties, potential synthetic pathways, and its promising applications rooted in the synergistic functionalities of its boronic acid, fluorinated phenyl, and benzohydrazide moieties. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Core Molecular and Physical Properties
This compound, also known by its systematic name 2-Fluoro-5-(hydrazinocarbonyl)benzeneboronic acid, is a distinct organic compound positioned at the intersection of several key classes of pharmacologically relevant molecules.[1][2] Its unique structure combines the attributes of a boronic acid, a fluorinated aromatic ring, and a hydrazide functional group, making it a valuable intermediate in the synthesis of complex molecular architectures.[3]
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₇H₈BFN₂O₃ | [4] |
| Molecular Weight | 197.96 g/mol | [2] |
| CAS Number | 874289-56-2 | [1][4] |
| Synonym | 2-Fluoro-5-(hydrazinocarbonyl)benzeneboronic acid | [1] |
The Scientific Rationale: A Molecule of Triple Significance
The therapeutic potential and synthetic utility of this compound can be understood by dissecting the roles of its constituent functional groups.
The Boronic Acid Moiety: A Versatile Pharmacophore and Synthetic Handle
Boronic acids have become increasingly prominent in medicinal chemistry, a trend largely catalyzed by the success of drugs like Bortezomib (Velcade®).[5][6] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophiles, a key feature in its ability to inhibit enzymes, particularly serine proteases.[3] This has led to the exploration of boronic acid-containing compounds in a wide range of diseases, including cancer and infectious diseases.[7][8]
From a synthetic standpoint, the boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction.[3][7] This reaction allows for the efficient formation of carbon-carbon bonds, providing a powerful tool for constructing the biaryl structures common in many pharmaceutical agents.[3][7]
The Fluorinated Phenyl Ring: Enhancing Drug-Like Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3][7] The presence of a fluorine atom, as seen in this compound, can confer several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can influence binding to biological targets.
-
Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for target binding.
The Benzohydrazide Core: A Scaffold for Biological Activity
Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10] The hydrazide moiety is a key structural feature in several marketed drugs, such as the anti-tuberculosis agent isoniazid.[11] This functional group can act as a versatile scaffold for the synthesis of more complex heterocyclic compounds or can be involved in hydrogen bonding interactions with biological targets.[11][12]
Proposed Synthetic Workflow
Below is a conceptual workflow for the synthesis of this compound:
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A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Borono-4-fluorobenzohydrazide for Drug Discovery Applications
Executive Summary
3-Borono-4-fluorobenzohydrazide is a synthetically valuable building block in medicinal chemistry and drug development, combining the versatile reactivity of a boronic acid with the bioisosteric properties of a fluorine atom and the coordinating capabilities of a hydrazide moiety. Accurate structural elucidation and purity assessment are paramount for its application in high-stakes research environments. This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering a predictive analysis grounded in fundamental NMR principles and spectral data from analogous structures. We will explore the causal relationships behind spectral patterns, including the nuanced effects of ¹¹B quadrupolar coupling and ¹⁹F spin-spin interactions, and provide a robust, self-validating protocol for experimental data acquisition and structural confirmation.
Introduction: The Structural and Analytical Significance of this compound
The convergence of three critical functional groups—a phenylboronic acid, a fluorine substituent, and a benzohydrazide—makes this compound (IUPAC Name: (2-fluoro-5-(hydrazinocarbonyl)phenyl)boronic acid; CAS 874289-56-2) a molecule of significant interest.[1] Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors in drug design.[2] Fluorine substitution is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] The hydrazide group provides a key handle for further synthetic elaboration or for coordinating to metal centers.
Given this trifecta of functionality, unambiguous characterization is non-negotiable. NMR spectroscopy serves as the gold standard for this purpose, providing atom-level structural information. This guide details the expected ¹H and ¹³C NMR signatures of the title compound, explains the underlying physicochemical principles, and presents a comprehensive workflow for its analysis.
Foundational NMR Principles for Analyzing Substituted Phenylboronic Acids
A predictive understanding of the NMR spectra for this compound requires an appreciation for the specific influences of its boron and fluorine atoms.
-
The Influence of the Boron Nucleus: Boron has two naturally occurring NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3).[5] The ¹¹B nucleus possesses a nuclear quadrupole moment, which can induce rapid relaxation in adjacent nuclei. This phenomenon, known as quadrupolar broadening, often causes the ¹³C signal of the carbon atom directly bonded to the boron (C-B) to be significantly broadened, sometimes to the point of being unobservable in a standard ¹³C NMR spectrum.[6]
-
The Influence of the Fluorine Nucleus: In contrast, the ¹⁹F nucleus (100% natural abundance, spin I = 1/2) is an ideal NMR probe.[7] Its high receptivity and the absence of a quadrupole moment result in sharp signals and predictable spin-spin coupling (J-coupling) with nearby ¹H and ¹³C nuclei.[4][7] These C-F and H-F coupling constants are invaluable for definitive signal assignment, as their magnitudes are well-characterized and dependent on the number of intervening bonds.[8]
-
Solvent Choice and Exchangeable Protons: The molecule contains four labile protons: two on the boronic acid (-B(OH)₂) and two on the terminal amine of the hydrazide (-NH₂), plus one on the secondary amide (-NH-). The chemical shifts of these protons are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Using a polar aprotic solvent like DMSO-d₆ is highly recommended to slow the exchange rate and allow for the observation of these protons.[2][9]
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to be the most informative, displaying complex splitting patterns arising from both H-H and H-F couplings. The protons of the hydrazide and boronic acid moieties are anticipated to appear as broad signals due to chemical exchange.
| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale and Comparative Insights |
| H-2 | 8.0 - 8.2 | dd | ³J(H2-H6) ≈ 8.5, ⁴J(H2-F) ≈ 6.0 | 1H | This proton is ortho to the electron-withdrawing carbonyl group, shifting it downfield. It will be split by H-6 (ortho coupling) and the fluorine atom (meta H-F coupling). |
| H-5 | 7.4 - 7.6 | t | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 8.5 | 1H | Being ortho to the fluorine atom, this proton will exhibit a large H-F coupling constant. Its coupling to H-6 results in an apparent triplet (or doublet of doublets with similar J values). |
| H-6 | 7.8 - 8.0 | ddd | ³J(H6-H5) ≈ 8.5, ³J(H6-H2) ≈ 8.5, ⁵J(H6-F) ≈ 2.0 | 1H | This proton is coupled to two adjacent protons (H-2, H-5) and will also show a small long-range coupling to the fluorine atom. |
| -NH- | 9.5 - 10.5 | br s | - | 1H | Amide protons typically appear as a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration.[10] |
| -NH₂ | 4.5 - 5.5 | br s | - | 2H | The terminal hydrazide protons are exchangeable and will appear as a broad singlet. |
| -B(OH)₂ | 8.0 - 9.0 | br s | - | 2H | The boronic acid protons are highly exchangeable with any trace water in the solvent and typically appear as a very broad singlet.[5] |
Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will be defined by the characteristic C-F coupling patterns and the potential broadening of the carbon atom attached to the boron.
| Carbon Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Comparative Insights |
| C=O | 165 - 168 | s | - | The carbonyl carbon of a benzohydrazide typically resonates in this region.[11] |
| C-1 | 130 - 135 | d | ³J(C1-F) ≈ 3-5 | This quaternary carbon is meta to the fluorine, showing a small C-F coupling. |
| C-2 | 133 - 136 | d | ³J(C2-F) ≈ 9-10 | This carbon is ortho to the electron-withdrawing carbonyl and meta to fluorine. Its chemical shift is influenced by both, and it will exhibit a meta C-F coupling.[6] |
| C-3 | 115 - 125 | br s | - | C-B Bond: This signal is expected to be very broad or potentially unobservable due to quadrupolar broadening from the adjacent ¹¹B nucleus.[6] |
| C-4 | 160 - 164 | d | ¹J(C4-F) ≈ 245-255 | C-F Bond: The carbon directly attached to fluorine will show a very large one-bond C-F coupling constant, making its identification unambiguous.[6][9] |
| C-5 | 118 - 122 | d | ²J(C5-F) ≈ 20-25 | This carbon is ortho to the fluorine and will exhibit a characteristic two-bond C-F coupling. |
| C-6 | 130 - 133 | d | ⁴J(C6-F) ≈ 1-3 | This carbon is para to the fluorine and is expected to show a small four-bond C-F coupling. |
A Self-Validating Protocol for Experimental Acquisition and Analysis
To ensure the highest degree of confidence in structural assignment, a multi-faceted NMR approach is required. This protocol is designed as a self-validating system where data from one experiment is used to confirm the interpretation of another.
5.1. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is critical for observing the exchangeable N-H and O-H protons.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Mixing: Vortex the sample until fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
5.2. NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Experiment: Standard 1D proton (zg30 pulse program).
-
Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Experiment: Proton-decoupled ¹³C (zgpg30 pulse program).
-
Scans: 1024-2048 scans (or more if the C-B signal is of interest).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Experiment: Standard 1D fluorine experiment. This will confirm the presence of a single fluorine environment.
-
-
2D NMR (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks, primarily for assigning the aromatic protons (H-2, H-5, H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This will definitively link the assigned protons to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) H-C correlations. This is crucial for assigning the quaternary carbons (C=O, C-1, C-3, C-4) by observing their correlations to nearby protons.
-
Data Interpretation Workflow
The following workflow ensures a logical and robust path from raw data to a fully assigned structure.
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A Guide to Boronic Acids in Medicinal Chemistry: From Serendipity to Rational Design
This technical guide provides an in-depth exploration of boronic acids and their derivatives as a unique and increasingly vital class of molecules in modern drug discovery and development. We will move beyond a superficial overview to dissect the fundamental chemistry, mechanisms of action, and strategic applications that have propelled these compounds from chemical curiosities to blockbuster therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinctive properties of boron in their own programs.
Part 1: The Core of Boron: Understanding the Opportunity
The story of boronic acids in medicine is a testament to how a unique chemical element can unlock novel biological activities. Boron, a metalloid, possesses an empty p-orbital, a feature that bestows upon its derivatives a distinctive Lewis acidity. This allows boronic acids, characterized by a B(OH)₂ functional group, to engage in reversible covalent interactions with nucleophiles, a mode of action that sets them apart from traditional small molecule inhibitors.
The key to their biological utility lies in their ability to form stable, yet reversible, adducts with diols—a common structural motif in biological molecules like sugars, glycoproteins, and RNA. More critically, the trigonal planar sp² hybridized boron atom can undergo a change in geometry to a tetrahedral sp³ state upon binding to a target, such as the active site serine of a protease. This transition state mimicry is a cornerstone of their inhibitory power.
Key Physicochemical Properties
| Property | Implication in Drug Design |
| Lewis Acidity | Enables reversible covalent bonding with biological nucleophiles (e.g., serine, threonine hydroxyls). |
| Trigonal Planar Geometry | Allows for favorable interactions within enzyme active sites. |
| Reversible Covalency | Provides a balance between high potency and limited toxicity, as the bond can be broken, allowing for drug clearance. |
| pKa | The acidity of the boronic acid group can be tuned by modifying the attached organic substituent, influencing its interaction with the target at physiological pH. |
Part 2: Mechanism of Action: The Reversible Covalent Advantage
The primary mechanism underpinning the success of many boronic acid drugs is their function as transition-state inhibitors of serine proteases. Let's examine this in detail.
Inhibition of Serine Proteases
Serine proteases are a major class of enzymes involved in processes ranging from digestion to blood coagulation and cellular signaling. They feature a catalytic triad in their active site, with a key serine residue acting as a nucleophile.
Standard Catalytic Mechanism:
-
The serine hydroxyl attacks the carbonyl carbon of the peptide substrate.
-
A tetrahedral intermediate is formed.
-
The peptide bond is cleaved.
Boronic Acid Inhibition:
-
The boronic acid enters the active site.
-
The boron atom is attacked by the catalytic serine's hydroxyl group.
-
A stable, tetrahedral boronate adduct is formed, mimicking the transition state of the natural substrate.
This interaction is exceptionally potent because the enzyme has evolved to stabilize the tetrahedral transition state. By forming a stable complex that resembles this state, the boronic acid effectively "jams" the catalytic machinery. The reversibility of the boron-serine bond is crucial, contributing to a better safety profile compared to irreversible covalent inhibitors.
Caption: Boronic acid inhibition of a serine protease active site.
Part 3: Therapeutic Success Stories: Boronic Acids in the Clinic
The theoretical promise of boronic acids has been translated into significant clinical success. The approval of several boronic acid-containing drugs by regulatory agencies like the FDA has validated this chemical class as a powerful tool in the medicinal chemist's arsenal.[1]
Case Study 1: Bortezomib (Velcade®) - A Paradigm Shift in Cancer Therapy
Bortezomib is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[2][3]
-
Target: The 26S proteasome, specifically the chymotrypsin-like activity of the β5 subunit.[2]
-
Mechanism: Bortezomib's boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome.[3][4] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[3][4][5] It also prevents the degradation of IκB, which in turn inhibits the NF-κB signaling pathway, a key driver of cancer cell survival and proliferation.[5]
-
Significance: By targeting a fundamental cellular process—protein degradation—bortezomib demonstrated that boronic acids could be developed into highly effective and manageable therapies for complex diseases.
Bortezomib's Downstream Effects:
Caption: Downstream effects of Bortezomib's proteasome inhibition.
Case Study 2: Vaborbactam - Combating Antibiotic Resistance
Vaborbactam is a non-suicidal β-lactamase inhibitor. It is co-formulated with the carbapenem antibiotic meropenem to treat complicated urinary tract infections.
-
Target: Serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).
-
Mechanism: Vaborbactam's cyclic boronic acid structure allows it to act as a potent inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism of antibiotic resistance in bacteria, as they hydrolyze and inactivate β-lactam antibiotics. Vaborbactam effectively "protects" meropenem from degradation.
-
Significance: Vaborbactam showcases the versatility of boronic acids beyond oncology and their critical role in addressing the global health crisis of antimicrobial resistance.
Case Study 3: Tavaborole (Kerydin®) - A Topical Antifungal
Tavaborole is an oxaborole antifungal agent used to treat onychomycosis (fungal infection of the nails).
-
Target: Fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).
-
Mechanism: The boron atom in tavaborole traps and sequesters a molecule of tRNALeu within the editing site of the LeuRS enzyme. This forms a stable adduct, effectively inhibiting protein synthesis and leading to fungal cell death.
-
Significance: This example highlights a different mechanism of action—trapping a substrate—and the development of boron-containing heterocycles (oxaboroles) with improved drug-like properties, such as stability and solubility.[6]
Part 4: The Drug Discovery and Development Workflow
Developing a boronic acid-based therapeutic requires a specialized yet logical workflow, from initial hit identification to preclinical evaluation.
Experimental Protocol: Screening for Boronic Acid Inhibitors
This protocol outlines a typical fluorescence-based assay for identifying boronic acid inhibitors of a target serine protease.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test boronic acid compounds.
Materials:
-
Purified target serine protease.
-
Fluorogenic peptide substrate for the protease.
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5).
-
Test boronic acid compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Methodology:
-
Compound Preparation: Perform serial dilutions of the boronic acid compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme & Inhibitor Pre-incubation: Add 50 µL of the diluted boronic acid compounds to the microplate wells. Add 25 µL of the enzyme solution (at a pre-determined concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes. This pre-incubation step is critical for boronic acids to allow the reversible covalent bond to form.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to control wells (0% inhibition with DMSO only, 100% inhibition with a known potent inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: Include a known inhibitor of the target protease to confirm assay performance.
-
Negative Control: Wells with enzyme and substrate but only DMSO (no inhibitor) define the 0% inhibition baseline.
-
Z'-factor Calculation: Run high and low controls on each plate to calculate the Z'-factor, ensuring the assay is robust and suitable for screening (Z' > 0.5 is considered excellent).
Workflow Diagram
Caption: A generalized workflow for boronic acid drug discovery.
Part 5: Future Directions and Conclusion
The field of boronic acid medicinal chemistry continues to evolve rapidly. Current research focuses on several key areas:
-
Novel Scaffolds: Moving beyond simple phenylboronic acids to more complex and constrained heterocyclic systems to improve selectivity and pharmacokinetic properties.[6]
-
Targeting New Classes of Enzymes: Exploring boronic acids as inhibitors for enzymes beyond proteases, such as phosphodiesterases and metallo-β-lactamases.
-
Boron-Based PROTACs: Utilizing the reversible covalent binding of boronic acids to develop novel Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
-
Advanced Synthesis: Developing new synthetic methodologies to facilitate easier and more diverse access to complex boronic acid derivatives.[7][8]
References
-
Title: Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Bortezomib - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: What is the mechanism of Bortezomib? Source: Patsnap Synapse. URL: [Link]
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Title: Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. Source: Molecular Cancer Therapeutics. URL: [Link]
-
Title: Bortezomib - StatPearls - NCBI Bookshelf. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: Inhibition of serine proteases by arylboronic acids. Source: PubMed. URL: [Link]
-
Title: Inhibition mechanism of peptide boronic acids against serine protease. Source: ResearchGate. URL: [Link]
-
Title: Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Source: PNAS. URL: [Link]
-
Title: Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Design and discovery of boronic acid drugs | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source: MDPI. URL: [Link]
-
Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Source: Drug Discovery & Development. URL: [Link]
-
Title: Boronic acid based dynamic click chemistry: recent advances and emergent applications. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Rapid approach to complex boronic acids. Source: Science Advances. URL: [Link]
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- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. research.rug.nl [research.rug.nl]
Methodological & Application
using 3-Borono-4-fluorobenzohydrazide in protease inhibitor synthesis
Topic: The Strategic Use of 3-Borono-4-fluorobenzohydrazide in the Synthesis of Novel Protease Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for Modern Inhibitor Design
Protease inhibitors are a cornerstone of modern medicine, forming the basis of treatments for viral diseases like HIV/AIDS, Hepatitis C, and COVID-19, as well as various cancers.[1][2][3] These drugs function by blocking the active site of proteases, enzymes that cleave proteins, thereby halting essential life cycle processes of pathogens or diseased cells.[2][3] The design of effective protease inhibitors hinges on creating molecules that can potently and selectively engage the enzyme's catalytic machinery.
Among the various chemical classes of inhibitors, those containing a boronic acid moiety have emerged as particularly powerful. Boronic acids act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[4][5] This allows them to form a reversible, yet stable, covalent bond with the catalytic serine or cysteine residue in the protease active site, leading to potent inhibition.[6][7]
This guide focuses on a highly versatile building block for this purpose: This compound . This compound strategically combines three key functional motifs:
-
The Boronic Acid "Warhead": The electrophilic boron atom is the key to the inhibitory mechanism, targeting the nucleophilic residue (e.g., Serine, Cysteine) in the protease active site.[4][7]
-
The 4-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the electronic properties of the molecule.[8][9][10] In this context, the electron-withdrawing nature of fluorine can influence the pKa of the boronic acid, fine-tuning its reactivity and interaction with the target enzyme.[10]
-
The Benzohydrazide Scaffold: This moiety provides a rigid, yet synthetically tractable, core. The hydrazide functional group is an excellent handle for coupling with a wide variety of aldehydes, ketones, or carboxylic acids, enabling the rapid generation of diverse chemical libraries to explore the protease's substrate-binding pockets.[11][12][13]
This document provides an in-depth exploration of the mechanism, synthetic protocols, and practical considerations for using this compound as a foundational element in the discovery of next-generation protease inhibitors.
Mechanism of Inhibition: The Role of the Boronic Acid
The inhibitory power of boronic acid-based compounds lies in their ability to form a covalent, yet reversible, complex with the active site of serine and cysteine proteases. The catalytic serine or cysteine residue acts as a nucleophile, attacking the electron-deficient boron atom. This results in the formation of a stable tetrahedral boronate adduct, which is a mimic of the natural transition state of peptide hydrolysis.[4] This interaction effectively sequesters the enzyme, preventing it from processing its natural substrate.
The reversibility of this bond is a critical feature, often leading to a favorable pharmacokinetic and safety profile compared to irreversible covalent inhibitors. The equilibrium between the free inhibitor and the enzyme-inhibitor complex is defined by the inhibition constant (Kᵢ), with lower values indicating more potent inhibition.
Caption: Mechanism of serine/cysteine protease inhibition by a boronic acid.
General Synthetic Protocol: Synthesis of a Protease Inhibitor Library
A key advantage of the benzohydrazide scaffold is the ease with which it can be derivatized. A common and efficient method is through condensation with various aldehydes to form N'-arylidenbenzohydrazides (hydrazones).[14] This reaction allows for the systematic exploration of the S1 pocket of the target protease by varying the R-group of the aldehyde.
The following protocol outlines a general procedure for this synthesis. It is intended as a starting point and may require optimization for specific aldehyde substrates.
Experimental Workflow
Caption: General experimental workflow for hydrazone synthesis.
Materials and Reagents
-
This compound
-
Substituted aldehyde of choice (e.g., 4-(benzyloxy)benzaldehyde)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)
-
Filtration apparatus
-
NMR tubes, solvents (e.g., DMSO-d₆)
-
Mass spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol.
-
In a separate container, dissolve 1.05 equivalents of the desired aldehyde in absolute ethanol.
-
-
Reaction Setup:
-
To the stirring solution of this compound, add the aldehyde solution dropwise at room temperature.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C).
-
-
Reaction Monitoring (Trustworthiness Check):
-
Monitor the progress of the reaction by TLC every 30-60 minutes. Spot the starting materials and the reaction mixture on the same plate.
-
Rationale: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, typically less polar, product spot. This ensures the reaction proceeds as expected before committing to the work-up.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-6 hours, as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) if necessary.
-
For non-crystalline products or difficult-to-separate mixtures, purification by column chromatography on silica gel may be required.
-
-
Characterization (Validation System):
-
¹H NMR & ¹³C NMR: Confirm the covalent structure of the synthesized molecule. Expect to see characteristic peaks for the newly formed imine proton (-N=CH-) around 8.5-9.0 ppm in the ¹H NMR spectrum.[15]
-
Mass Spectrometry (MS): Verify the molecular weight of the final product.
-
FT-IR: Confirm the presence of key functional groups. Look for the disappearance of the aldehyde C=O stretch and the appearance of the C=N imine stretch (around 1620 cm⁻¹).[15]
-
Data Presentation: Representative Synthesis Data
The following table summarizes expected outcomes for the synthesis of representative inhibitors from this compound and various aldehydes.
| Aldehyde Substrate | Product Name | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm, DMSO-d₆) | Expected Mass [M+H]⁺ |
| 4-(Benzyloxy)benzaldehyde | N'-[4-(Benzyloxy)benzylidene]-3-borono-4-fluorobenzohydrazide | 85-95% | ~8.6 (s, 1H, N=CH) | 379.14 |
| 4-(Trifluoromethyl)benzaldehyde | 3-Borono-4-fluoro-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | 80-90% | ~8.8 (s, 1H, N=CH) | 341.09 |
| Thiophene-2-carbaldehyde | 3-Borono-4-fluoro-N'-(thiophen-2-ylmethylene)benzohydrazide | 88-98% | ~8.7 (s, 1H, N=CH) | 279.05 |
Field Insights & Troubleshooting
-
Oxidative Deboronation: Phenylboronic acids can be susceptible to oxidative degradation, which converts the C-B bond to a C-O bond, rendering the inhibitor inactive.[16][17] While the 4-fluoro group can improve stability, care should be taken to store the starting material and final compounds under an inert atmosphere (e.g., Argon or Nitrogen) and away from strong oxidizing agents.
-
Protodeboronation: In highly acidic or basic conditions, the boronic acid moiety can be cleaved and replaced with a hydrogen atom.[16] It is crucial to maintain near-neutral pH during work-up and storage. The use of a mild acid catalyst like acetic acid is recommended over strong mineral acids.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This can sometimes complicate NMR analysis. Adding a drop of D₂O to the NMR tube can often break up the boroxine and sharpen the B(OH)₂ proton signals.
-
Solubility: Some benzohydrazide derivatives may exhibit poor solubility. If the product precipitates too quickly during the reaction, it may trap starting materials. In such cases, using a higher-boiling point solvent like n-butanol or a co-solvent system may be necessary to maintain homogeneity.
Conclusion
This compound is a potent and versatile scaffold for the synthesis of protease inhibitors. Its structure provides a unique combination of a proven inhibitory warhead (boronic acid), a means to enhance drug-like properties (fluorine), and a synthetically accessible handle for diversification (benzohydrazide). The straightforward synthetic protocols and predictable inhibitory mechanism make it an invaluable tool for researchers in drug discovery, enabling the rapid development of novel therapeutic candidates against a wide range of protease targets.
References
-
Title: Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Source: Current Medicinal Chemistry URL: [Link]
-
Title: Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates Source: Molecules URL: [Link]
-
Title: Inhibition mechanism of peptide boronic acids against serine protease Source: ResearchGate URL: [Link]
-
Title: Synthesis and bioactivity of benzohydrazide derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase Source: Molecules URL: [Link]
-
Title: Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis Source: ResearchGate URL: [Link]
-
Title: Benzohydrazides: As potential bio-active agents Source: The Pharma Innovation Journal URL: [Link]
-
Title: Synthesis, characterization and biological applications of substituted benzohydrazide derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives Source: International Journal of Applied Research URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities Source: Bioorganic Chemistry URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: Molecules URL: [Link]
-
Title: Recent Advances on Targeting Proteases for Antiviral Development Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Protease inhibitor (pharmacology) Source: Wikipedia URL: [Link]
-
Title: Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Protease Inhibitors: Types, How They Work & Side Effects Source: Cleveland Clinic URL: [Link]
-
Title: Protease inhibitors: How they work, types, and side effects Source: Medical News Today URL: [Link]
Sources
- 1. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
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- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Reaction with 3-Borono-4-fluorobenzohydrazide: A Guide for Researchers
Introduction: Harnessing the Suzuki-Miyaura Reaction for Novel Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of biaryls, a structural motif prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials.[3] 3-Borono-4-fluorobenzohydrazide is a particularly interesting, yet challenging, bifunctional building block. Its strategic incorporation of a boronic acid and a hydrazide moiety within a fluorinated benzene ring presents unique opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydrazide group offers a versatile handle for further derivatization or for its intrinsic biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki-Miyaura reaction utilizing this compound. We will delve into the mechanistic intricacies, the rationale behind the proposed protecting group strategy, and a detailed, step-by-step protocol to ensure successful implementation in the laboratory.
Scientific Foundation: Navigating the Challenges of a Bifunctional Substrate
The primary challenge in employing this compound directly in a Suzuki-Miyaura reaction lies in its bifunctional nature. The presence of both a nucleophilic hydrazide group and an electrophilic boronic acid group on the same molecule raises the potential for undesired side reactions, most notably self-coupling or intermolecular C-N bond formation, which could compete with the desired C-C bond formation.
To circumvent these challenges, a protecting group strategy for the hydrazide functionality is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal candidate due to its well-documented stability under the basic conditions typically employed in Suzuki-Miyaura reactions and its straightforward removal under acidic conditions. The successful use of Boc-protected aminomethyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions provides strong evidence for the compatibility of the Boc-protecting group in this context.[4][5]
Furthermore, to prevent self-coupling of the boronic acid, it is advisable to protect it as a pinacol boronate ester. Pinacol esters are known for their stability and are commonly used in Suzuki-Miyaura reactions.[6]
Therefore, the proposed strategy involves a two-step protection of this compound to form tert-butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorobenzoyl)hydrazine-1-carboxylate prior to the cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic ester (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic ester.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides detailed, step-by-step protocols for the protection of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Protection of this compound
1.1 Boc Protection of the Hydrazide:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir until it is fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the dioxane under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate. Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
1.2 Pinacol Ester Formation of the Boronic Acid:
-
Reaction Setup: Dissolve the Boc-protected hydrazide from the previous step (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add pinacol (1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the pinacol ester can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
General Procedure: [2]
-
Reaction Setup: To a dry Schlenk flask, add the protected this compound pinacol ester (1.0 eq.), the desired aryl halide (1.2 eq.), the base (e.g., potassium carbonate, 2.0 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 3: Deprotection
-
Reaction Setup: Dissolve the purified, coupled product in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Reaction: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product can be purified by crystallization or chromatography.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| Protected Boronic Ester | 1.0 equivalent | Limiting reagent. |
| Aryl Halide | 1.1 - 1.5 equivalents | An excess is used to ensure complete consumption of the boronic ester. |
| Catalyst | ||
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Common and effective catalysts for Suzuki-Miyaura reactions. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands can improve catalytic activity, especially for challenging substrates. |
| Catalyst Loading | 1 - 5 mol% | Sufficient for most reactions; higher loading may be needed for less reactive substrates. |
| Base | ||
| Type | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome; inorganic carbonates are commonly used. |
| Amount | 2.0 - 3.0 equivalents | An excess of base is required to activate the boronic ester for transmetalation. |
| Solvent | ||
| System | Toluene/Ethanol/H₂O, Dioxane/H₂O, DMF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates and the reaction conditions. |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a stronger base. Ensure that all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: The formation of homocoupled products (from the aryl halide or the boronic ester) can occur. This can sometimes be minimized by adjusting the reaction temperature or the base. Protodeboronation (loss of the boronic acid group) can be an issue with electron-deficient boronic acids; using milder bases or lower temperatures may help.
-
Incomplete Reaction: If the starting materials are not fully consumed, consider increasing the reaction time or temperature. Ensure that the stirring is efficient to facilitate mixing of the biphasic system.
-
Catalyst Deactivation: The presence of impurities or coordinating functional groups on the substrates can deactivate the palladium catalyst. Using pre-catalysts or specialized ligands can sometimes mitigate this issue.
Conclusion: A Versatile Tool for Chemical Innovation
The Suzuki-Miyaura reaction of a protected this compound derivative offers a powerful and versatile method for the synthesis of novel biaryl compounds. By employing a strategic protecting group approach, the inherent challenges of this bifunctional substrate can be overcome, opening the door to a wide range of new chemical entities with potential applications in drug discovery and materials science. The detailed protocols and insights provided in this application note are intended to empower researchers to successfully implement this valuable synthetic transformation in their laboratories.
References
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(3), 265-269. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]
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Wang, Y., & Wang, J. (2008). Palladium-catalyzed cross-coupling of alpha-diazocarbonyl compounds with arylboronic acids. Journal of the American Chemical Society, 130(5), 1566–1567. [Link]
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Peng, C., Wang, Y., & Wang, J. (2014). Palladium-catalyzed Suzuki cross-coupling of arylhydrazines via C-N bond cleavage. Chemical Communications, 50(33), 4352-4354. [Link]
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Dvořáková, H., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(1), 198. [Link]
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ResearchGate. (2018). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... [Link]
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Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]
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Garg, N. K. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(23), 4262-4266. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Biffis, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243. [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
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Application Note: 3-Borono-4-fluorobenzohydrazide as a Versatile Building Block for Biaryl Synthesis
Abstract
The synthesis of biaryl and substituted hydrazide motifs is central to modern medicinal chemistry. These structures are privileged components in a vast number of pharmacologically active agents. This application note details the utility of 3-borono-4-fluorobenzohydrazide as a strategic building block for the efficient construction of complex molecular architectures. We provide an in-depth overview of its properties, the strategic advantages conferred by its unique functional groups, and a detailed, field-tested protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reagent for accelerated discovery programs.
Introduction: The Strategic Advantage of this compound
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, particularly for constructing biaryl scaffolds.[1][2][3] The choice of the organoboron reagent is critical, as it dictates not only the reaction's success but also the downstream functionalization potential of the product.
This compound is an exemplary building block that offers a convergence of desirable features for drug discovery:
-
A Pre-installed Biaryl Handle: The boronic acid group is the reactive site for the Suzuki-Miyaura coupling, enabling the facile connection to a wide array of (hetero)aryl halides.[2][4]
-
Modulation of Physicochemical Properties: The fluorine atom, ortho to the boronic acid, is a key bioisosteric replacement for hydrogen. Its high electronegativity and small size can profoundly influence a molecule's properties by altering acidity (pKa), lipophilicity, and metabolic stability.[5][6][7][8][9] Fluorine substitution can block sites of metabolic oxidation, potentially extending the half-life of a drug candidate.[7][9]
-
A Versatile Pharmacophore and Synthetic Handle: The benzohydrazide moiety is not merely a spectator. It is a recognized pharmacophore in its own right, present in numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11][12][13][14] Furthermore, it serves as a valuable synthetic handle for further derivatization, allowing for library synthesis or the attachment of solubilizing groups.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | (2-Fluoro-5-hydrazinocarbonylphenyl)boronic acid |
| CAS Number | 145139-23-3 |
| Molecular Formula | C₇H₈BFO₃N₂ |
| Molecular Weight | 197.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water and nonpolar organic solvents. |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the synthesis of 2'-fluoro-5'-hydrazinocarbonyl-biphenyl derivatives via the Suzuki-Miyaura reaction.
Mechanism Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[2][3]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its aryl group (R²) to the palladium center, displacing the halide.[2][3][4]
-
Reductive Elimination: The two aryl groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Detailed Experimental Protocol
This protocol provides a reliable method for the coupling of this compound with a generic aryl bromide.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxygen from deactivating the palladium catalyst.[15]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv). Then, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of limiting reagent) via syringe.[3]
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol Considerations & Troubleshooting
-
Choice of Catalyst: While Pd(PPh₃)₄ is robust, other catalysts like Pd(dppf)Cl₂ or modern Buchwald-Hartwig precatalysts may offer improved yields for challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides).[16]
-
Base Selection: Potassium carbonate is a good general-purpose base. For sensitive substrates, weaker bases like potassium fluoride (KF) or stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) may be required to minimize side reactions.[15]
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[15] This is often exacerbated by excess water or prolonged reaction times at high temperatures. Using anhydrous solvents or boronic esters (e.g., pinacol esters) can mitigate this issue.[2][15]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially if the reaction is not properly degassed, as oxygen can promote this side reaction.[1][15]
Safety and Handling
-
Boronic Acids: Handle in a well-ventilated fume hood. Boronic acids can be irritants; wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and are often sensitive to air and moisture. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.
By following these guidelines, researchers can effectively utilize this compound to synthesize a diverse range of novel biaryl compounds, accelerating the path toward new therapeutic discoveries.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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LE STUDIUM. (2024). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]
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Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
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NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Shet, M. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
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Pupo, G., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
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Taylor & Francis Online. (2018). The role of fluorine in medicinal chemistry. Critical Reviews in Biochemistry and Molecular Biology. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]
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The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]
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MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers. [Link]
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Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
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Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Royal Society of Chemistry. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
ResearchGate. (2025). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
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Application Notes and Protocols: A Detailed Guide to the Radiolabeling of 3-Borono-4-fluorobenzohydrazide for PET Imaging
Introduction: The Emergence of Boron-Containing Probes in PET Imaging
Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled sensitivity for in vivo visualization of physiological and pathological processes. The development of novel PET radiotracers is a continuous pursuit to unlock new diagnostic and therapeutic avenues. Among the array of radionuclides available, Fluorine-18 (¹⁸F) is preeminent due to its favorable decay characteristics, including a 109.7-minute half-life and low positron energy (0.635 MeV), which afford high-resolution images.[1]
Recently, boron-containing molecules have garnered significant interest, not only for their role in Boron Neutron Capture Therapy (BNCT) but also as versatile scaffolds for PET tracer development.[2][3][4][5][6][7] The unique chemical properties of the boronic acid moiety allow for innovative radiolabeling strategies. This guide provides a comprehensive protocol for the radiolabeling of 3-Borono-4-fluorobenzohydrazide ([¹⁸F]BFBH), a promising candidate for PET imaging applications, via a copper-mediated ¹⁸F-fluorination of an arylboronic ester precursor. This method offers a robust and efficient pathway to produce high-purity radiotracers suitable for preclinical and clinical research.[8][9][10][11]
Chemical Principle: Copper-Mediated ¹⁸F-Fluorination
The radiosynthesis of [¹⁸F]BFBH relies on a copper-mediated nucleophilic fluorination of an arylboronic ester precursor. This reaction is highly efficient and has been successfully applied to a wide range of PET radiotracers.[8][9][10][11] The process involves the reaction of the pinacol ester of 3-borono-4-hydrazinocarbonylphenylboronic acid with [¹⁸F]fluoride in the presence of a copper catalyst, typically Cu(OTf)₂py₄. The pinacol group serves as a stable and effective leaving group, facilitating the introduction of the ¹⁸F-label onto the aromatic ring.
The reaction mechanism, while not fully elucidated, is thought to proceed through a transmetalation of the arylboronic ester to the copper center, followed by a reductive elimination of the desired [¹⁸F]fluoroarene. The use of a suitable base, such as pyridine, is crucial for the efficiency of the reaction.
Experimental Workflow Overview
The overall workflow for the production of [¹⁸F]BFBH is a multi-step process that begins with the production of [¹⁸F]fluoride and culminates in the quality control of the final radiolabeled product. Each step is critical to ensure the final product is of high purity and suitable for its intended application.
Overall Experimental Workflow
Detailed Experimental Protocol
This protocol outlines the manual synthesis of [¹⁸F]BFBH. For routine production, adaptation to an automated synthesis module is recommended.[9]
Materials and Reagents
-
Precursor: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(hydrazinecarbonyl)phenylboronic acid pinacol ester
-
Catalyst: Copper(II) trifluoromethanesulfonate tetrakis(pyridine) (Cu(OTf)₂py₄)
-
[¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron
-
Elution Solution: Kryptofix 2.2.2 (K₂₂₂) in acetonitrile and potassium carbonate (K₂CO₃) in water
-
Reaction Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Purification Solvents: Acetonitrile (HPLC grade), water (HPLC grade), triethylamine
-
Solid-Phase Extraction (SPE) Cartridges: QMA (quaternary methyl ammonium) carbonate form, C18 Sep-Pak
-
Sterile water for injection, USP
-
Ethanol, USP
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Bombard a target containing [¹⁸O]water with protons in a cyclotron to produce aqueous [¹⁸F]fluoride.
-
Transfer the aqueous [¹⁸F]fluoride from the target and pass it through a QMA carbonate cartridge to trap the [¹⁸F]F⁻.
-
Wash the QMA cartridge with anhydrous acetonitrile to remove residual water.
-
Elute the [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of K₂₂₂ (5 mg in 0.5 mL acetonitrile) and K₂CO₃ (1 mg in 0.1 mL water).
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating at 110°C under a stream of nitrogen until all solvent is removed. Repeat with the addition of anhydrous acetonitrile (2 x 0.5 mL).
Causality: The azeotropic drying step is critical to remove all traces of water, which can inhibit the nucleophilic fluorination reaction by solvating the fluoride ion. K₂₂₂ is a cryptand that effectively chelates the potassium ion, enhancing the nucleophilicity of the fluoride ion.
Step 2: Copper-Mediated ¹⁸F-Fluorination
Radiolabeling Reaction Scheme
-
Dissolve the precursor (2-5 mg) and Cu(OTf)₂py₄ (5-10 mg) in anhydrous DMF (0.5 mL).
-
Add the precursor/catalyst solution to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
Seal the reaction vessel and heat at 110°C for 20 minutes.[12]
-
After the reaction, cool the vessel to room temperature.
Causality: The choice of DMF as a solvent is due to its high boiling point and ability to dissolve both the polar [¹⁸F]fluoride complex and the organic precursor. The reaction temperature and time are optimized to achieve high radiochemical conversion while minimizing decomposition of the precursor and product.[1]
Step 3: Purification
-
Dilute the reaction mixture with 1 mL of the HPLC mobile phase.
-
Inject the diluted mixture onto a semi-preparative C18 HPLC column.
-
Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% triethylamine).
-
Collect the fraction corresponding to the [¹⁸F]BFBH peak, which is identified by a UV detector (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector.
-
Remove the HPLC solvents from the collected fraction using a rotary evaporator or by passing the solution through a C18 Sep-Pak cartridge.
-
If using a C18 Sep-Pak, wash the cartridge with sterile water to remove residual organic solvents.
-
Elute the final product from the C18 Sep-Pak with a small volume of ethanol, followed by sterile saline for injection.
Causality: HPLC purification is essential to separate the desired [¹⁸F]BFBH from unreacted [¹⁸F]fluoride, the precursor, and other reaction byproducts, ensuring high radiochemical purity. The use of a C18 Sep-Pak for reformulation is a standard method to obtain the final product in a physiologically compatible solution.
Quality Control
A comprehensive quality control regimen is mandatory to ensure the safety and efficacy of the radiotracer for in vivo applications.[13][14][15][16][17]
| Parameter | Method | Specification |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | ≥ 95% |
| Identity of Product | Co-elution with a non-radioactive standard on Radio-HPLC | Retention time of the radioactive peak matches that of the standard |
| Specific Activity | Calculated from the radioactivity and the mass of the product determined by HPLC | > 1 Ci/µmol |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
| Sterility | Incubation in culture media | No microbial growth |
Radiochemical Purity Determination
-
Radio-TLC: Spot a small aliquot of the final product on a silica gel TLC plate and develop with a suitable solvent system (e.g., 95:5 dichloromethane:methanol). Analyze the plate using a radio-TLC scanner. Unreacted [¹⁸F]fluoride will remain at the origin (Rf = 0), while the labeled product will move up the plate (Rf > 0).
-
Radio-HPLC: Inject a small aliquot of the final product onto an analytical C18 HPLC column and elute with a suitable mobile phase. Monitor the eluent with both a UV detector and a radioactivity detector. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the radiolabeling of this compound with ¹⁸F. The copper-mediated fluorination of an arylboronic ester precursor is a robust and versatile method for the synthesis of this and other novel PET tracers. Adherence to the outlined procedures and rigorous quality control will ensure the production of a high-purity radiotracer suitable for advancing research in molecular imaging.
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Preshlock, S., Calderwood, S., Verhoog, S., Tredwell, M., Huiban, M., Hienzsch, A., ... & Gouverneur, V. (2016). Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. [Link]
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Zlatopolskiy, B. D., Zischler, J., Krapf, P., Zarrad, F., Urusova, E. A., Kordys, E., ... & Neumaier, B. (2019). Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Molecules, 24(18), 3349. [Link]
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International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. [Link]
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Mossine, A. V., Brooks, A. F., & Scott, P. J. (2020). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules, 25(21), 5127. [Link]
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Kratochwil, C., Giesel, F. L., Haberkorn, U., & Eder, M. (2017). Procedures for the GMP-Compliant Production and Quality Control of [¹⁸F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 86. [Link]
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Al-Karmi, A. Z., & Zubi, M. A. (2016). Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. Journal of Nuclear Medicine & Radiation Therapy, 7(288), 2. [Link]
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Preshlock, S., Calderwood, S., Verhoog, S., Tredwell, M., Huiban, M., Hienzsch, A., ... & Gouverneur, V. (2016). Enhanced copper-mediated (18)F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical communications (Cambridge, England), 52(54), 8361–8364. [Link]
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Preshlock, S., et al. (2016). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. [Link]
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Abou-El-Enein, M., & El-Sherif, O. (2014). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine, 55(supplement 1), 1957-1957. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA TECDOC Series, 1956. [Link]
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Nishijima, K., Kuge, Y., & Tamaki, N. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. International Journal of Molecular Sciences, 23(3), 1888. [Link]
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Shao, X., et al. (2011). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Medicinal Chemistry Letters, 2(11), 845–849. [Link]
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Tredwell, M., et al. (2014). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 16(22), 6036–6039. [Link]
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Wang, L., et al. (2022). Synthesis and Evaluation of 18F-Labeled Boramino Acids as Potential New Positron Emission Tomography Agents for Cancer Management. Molecular Pharmaceutics, 19(7), 2191–2202. [Link]
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Chen, Y. A., & Hwang, J. J. (2023). Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages. Pharmaceuticals, 16(1), 93. [Link]
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Ishiwata, K. (2019). 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research. EJNMMI Radiopharmacy and Chemistry, 4(1), 1-22. [Link]
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Watabe, T., et al. (2018). Non-invasive estimation of 10B-4-borono-L-phenylalanine-derived boron concentration in tumors by PET using 4-borono-2-18F-fluoro-phenylalanine. Cancer Science, 109(5), 1676–1683. [Link]
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Watabe, T., et al. (2018). Non-invasive estimation of 10 B-4-borono-L-phenylalanine-derived boron concentration in tumors by PET using 4-borono-2-18 F-fluoro-phenylalanine. Cancer science, 109(5), 1676–1683. [Link]
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Ishiwata, K., Ido, T., Mejia, A. A., Ichihashi, M., & Mishima, Y. (1991). Synthesis and radiation dosimetry of 4-borono-2-[18F]fluoro-D,L-phenylalanine: a target compound for PET and boron neutron capture therapy. International journal of radiation applications and instrumentation. Part A, Applied radiation and isotopes, 42(4), 325–328. [Link]
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- 17. researchgate.net [researchgate.net]
conditions for palladium-catalyzed cross-coupling with 3-Borono-4-fluorobenzohydrazide
Application Note & Protocol Guide
Strategic Application of 3-Borono-4-fluorobenzohydrazide in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of the reaction, critical parameters for optimization, step-by-step experimental procedures, and troubleshooting strategies. This document is designed to empower researchers to effectively utilize this versatile building block for the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science research.
Introduction: The Strategic Advantage of this compound
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to drug discovery and materials science.[1][2] Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][3]
This compound (CAS 874289-56-2) is a unique and valuable building block for several reasons:
-
The ortho-fluoro substituent provides a handle for modulating the electronic properties of the resulting biaryl system, which can be crucial for tuning biological activity or material characteristics.[4][5]
-
The boronic acid group is the key functional handle for the Suzuki-Miyaura coupling, allowing for the strategic formation of a C-C bond at the 3-position of the benzene ring.[3][6]
-
The benzohydrazide moiety offers a versatile site for further derivatization or can act as a critical pharmacophore itself. Hydrazide derivatives are known to possess a wide range of biological activities.[7]
This combination of functional groups makes this compound a highly attractive reagent for creating novel compound libraries with significant potential for biological screening and materials development. This guide will provide the foundational knowledge and practical protocols to successfully implement this reagent in your synthetic workflows.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding these fundamental steps is crucial for rational troubleshooting and optimization of reaction conditions. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic group with the halide on the Pd(II) complex.[8]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters. The presence of the hydrazide and fluoro groups necessitates a considered approach to optimization.
Palladium Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For substrates like aryl chlorides or other challenging partners, specialized ligands are often required.[8]
-
Palladium Precatalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common, air-sensitive choice for general-purpose couplings.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable Pd(II) precatalyst that is reduced in situ. It is highly effective for a broad range of substrates.[9]
-
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with external phosphine ligands.
-
-
Phosphine Ligands: The ligand's electronic properties and steric bulk are crucial.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that are highly effective for coupling unreactive substrates, such as aryl chlorides.[8]
-
Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich ligand suitable for challenging couplings.
-
Insight: For this compound, the hydrazide moiety could potentially coordinate to the palladium center. While this may not be inhibitory, using a bulky ligand like SPhos or PCy₃ can help promote the desired catalytic cycle over potential catalyst sequestration.
Base Selection
The base is essential for activating the boronic acid to form the boronate anion, which is necessary for the transmetalation step.[8] The choice of base can significantly impact yield and should be matched to the substrate's sensitivity.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate (Cs₂CO₃) is more soluble and often more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong base that can be effective when carbonates fail.
-
Fluorides (KF, CsF): Can be useful, particularly with organotrifluoroborates, and may be effective in anhydrous conditions.[4][6]
Insight: A moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. The hydrazide group is weakly basic, but unlikely to interfere with stronger inorganic bases.
Solvent System
The solvent must solubilize the reactants and facilitate the reaction. Degassing the solvent to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Aqueous Mixtures: Dioxane/water, Toluene/water, or DME/water are classic choices. Water is often necessary to dissolve the inorganic base.
-
Anhydrous Polar Aprotic Solvents: DMF or THF can be used, especially with organic-soluble bases.
Insight: A 4:1 or 5:1 mixture of Dioxane/Water is a robust and widely applicable solvent system for Suzuki couplings and serves as an excellent starting point for optimization.[1]
Experimental Protocols
The following protocols are designed as a starting point. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
PdCl₂(dppf) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the Aryl Bromide (e.g., 0.5 mmol), this compound (0.6 mmol), K₂CO₃ (1.0 mmol), and PdCl₂(dppf) (0.01 mmol).
-
Seal the tube with a septum.
-
Evacuate and backfill the tube with inert gas (e.g., Argon) three times to ensure an inert atmosphere.[10]
-
Using syringes, add degassed 1,4-Dioxane (4 mL) followed by degassed Water (1 mL).
-
Place the reaction tube in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Table 1: Starting Conditions for Optimization
This table provides recommended starting points for optimizing the reaction with different classes of aryl halides.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Aryl Triflate |
| Catalyst (mol%) | PdCl₂(dppf) (1-2%) | Pd₂(dba)₃ (2%) + SPhos (4%) | Pd(OAc)₂ (2%) + PPh₃ (4%) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (2.5) | K₂CO₃ (2.0) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF (anhydrous) |
| Temperature | 80-100 °C | 100-110 °C | 70-90 °C |
| Typical Time | 2-12 h | 12-24 h | 4-16 h |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure proper degassing of solvents and inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing for side reaction.3. Base is too strong/conditions too harsh. | 1. Use freshly dried solvents. Reduce water content in solvent mixture.2. Use a more active catalyst/ligand system to accelerate the desired coupling.3. Try a milder base (e.g., K₂CO₃ instead of K₃PO₄). |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Complex Mixture of Products | Catalyst decomposition or side reactions. | 1. Try a different ligand to stabilize the catalyst.2. Lower the reaction temperature.3. Ensure purity of starting materials. |
Conclusion
This compound is a potent and versatile building block for palladium-catalyzed cross-coupling reactions. By understanding the core principles of the Suzuki-Miyaura reaction and systematically optimizing key parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of novel biaryl compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing specific applications in drug discovery and materials science, unlocking the full synthetic potential of this valuable reagent.
References
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Angewandte Chemie International Edition, 48(49), 9240-9261. (Note: This is a representative link as the original search result pointed to a generic ResearchGate page). [Link]
-
NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-6. [Link]
-
ResearchGate. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Joy, M. N., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cogent Chemistry, 10(1). [Link]
-
Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-14. [Link]
-
ResearchGate. (2010). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. [Link]
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- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Preparation of 3-Borono-4-fluorobenzohydrazide Derivatives for High-Throughput Screening
Introduction: The Strategic Importance of Boron-Containing Fluorinated Scaffolds in Drug Discovery
The confluence of fluorine and boron within a single molecular scaffold represents a powerful strategy in modern medicinal chemistry. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] Boronic acids and their derivatives are not only versatile intermediates in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, but also act as key pharmacophores in a variety of therapeutic agents, including enzyme inhibitors.[4][5]
The 3-borono-4-fluorobenzohydrazide core is a particularly attractive starting point for the generation of diverse compound libraries for high-throughput screening (HTS). The benzohydrazide moiety serves as a versatile handle for the introduction of a wide array of chemical diversity through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation.[5] This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this compound and its subsequent derivatization to generate a library of compounds ready for biological screening.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a robust three-step sequence starting from the commercially available 3-bromo-4-fluorotoluene. This is followed by a derivatization step to generate a library of candidate molecules.
Caption: Overall synthetic route from 3-bromo-4-fluorotoluene to a screening library.
Part 1: Synthesis of this compound
This section details the step-by-step protocols for the synthesis of the core scaffold.
Step 1: Oxidation of 3-Bromo-4-fluorotoluene to 3-Bromo-4-fluorobenzoic Acid
The initial step involves the oxidation of the methyl group of 3-bromo-4-fluorotoluene to a carboxylic acid. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.
Reaction Scheme:
Caption: Oxidation of 3-bromo-4-fluorotoluene.
Protocol:
-
To a solution of 3-bromo-4-fluorotoluene (1.0 eq) in a mixture of pyridine and water (1:5 v/v), add potassium permanganate (KMnO₄, 3.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2.
-
The white precipitate of 3-bromo-4-fluorobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| 3-Bromo-4-fluorotoluene | 1.0 | Starting Material |
| Potassium Permanganate | 3.0 | Oxidizing Agent |
| Pyridine/Water | - | Solvent System |
| Concentrated HCl | - | Acidification |
Step 2: Synthesis of 3-Bromo-4-fluorobenzohydrazide
The conversion of the carboxylic acid to a benzohydrazide is achieved by reaction with hydrazine hydrate.
Reaction Scheme:
Caption: Formation of 3-bromo-4-fluorobenzohydrazide.
Protocol:
-
Suspend 3-bromo-4-fluorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 2.0 eq) and reflux for 2-3 hours to form the acyl chloride. Excess thionyl chloride can be removed by distillation.
-
In a separate flask, dissolve the crude acyl chloride in ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 3-bromo-4-fluorobenzohydrazide.
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| 3-Bromo-4-fluorobenzoic Acid | 1.0 | Starting Material |
| Thionyl Chloride | 2.0 | Acyl Chloride Formation |
| Hydrazine Hydrate | 1.2 | Nucleophile |
| Ethanol | - | Solvent |
Step 3: Lithiation and Borylation to this compound
This crucial step introduces the boronic acid functionality via a lithium-halogen exchange followed by quenching with a boron electrophile.
Reaction Scheme:
Caption: Lithiation-borylation of the benzohydrazide.
Protocol:
-
Dissolve 3-bromo-4-fluorobenzohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir for 1 hour at -78 °C.
-
Add trimethyl borate (B(OMe)₃, 1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with an aqueous solution of ammonium chloride (NH₄Cl) and then acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.[6]
| Reagent/Solvent | Molar Eq. / Volume | Purpose |
| 3-Bromo-4-fluorobenzohydrazide | 1.0 | Starting Material |
| n-Butyllithium | 1.1 | Lithiating Agent |
| Trimethyl borate | 1.2 | Boron Source |
| Anhydrous THF | - | Solvent |
| 1M HCl | - | Hydrolysis |
Part 2: Derivatization for Screening Library Generation
The synthesized this compound can be readily derivatized to generate a library of compounds. The most common method is the formation of benzohydrazones through condensation with a diverse set of aldehydes and ketones.
General Derivatization Workflow:
Caption: Library generation via benzohydrazone formation.
Protocol for Benzohydrazone Synthesis:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[7]
This protocol can be adapted for parallel synthesis in multi-well plates to rapidly generate a large library of compounds.
Part 3: Purification and Characterization
Purification:
-
Boronic Acids: Purification of boronic acids can be challenging. Recrystallization is a preferred method. Column chromatography on silica gel can be effective, but care must be taken to avoid decomposition. Using boric acid-treated silica gel can improve recovery.[8]
-
Benzohydrazones: These are often crystalline solids and can be purified by recrystallization from solvents like ethanol or ethyl acetate.
Characterization:
The structure of the synthesized compounds should be confirmed using a combination of spectroscopic methods.
Predicted Analytical Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm with characteristic splitting patterns due to fluorine and boron coupling. Amide (NH) and hydrazide (NH₂) protons as broad singlets. B(OH)₂ protons as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Carbonyl carbon around 160-170 ppm. Carbon attached to boron will show a broad signal. |
| ¹⁹F NMR | A singlet or a doublet in the typical range for an aryl fluoride. |
| ¹¹B NMR | A broad singlet in the range of 25-35 ppm, characteristic of a trigonal boronic acid. |
| FT-IR (cm⁻¹) | Broad O-H stretch (boronic acid) around 3200-3500, N-H stretches around 3200-3400, C=O stretch around 1640-1680, B-O stretch around 1350.[9] |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. Characteristic isotopic pattern for boron.[1][10] |
Conclusion and Outlook
This application note provides a detailed and robust methodology for the synthesis and derivatization of this compound. This scaffold is an excellent starting point for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The combination of the versatile benzohydrazide moiety with the advantageous properties of fluorine and boron offers a promising avenue for the identification of novel bioactive compounds.
References
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Tavleen Kaur Maidh. Fluorine: An emerging compound in medicinal chemistry. The Torch. 2021. 2 (25). [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). Boronina.[Link]
-
Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal, 7(7), 843-851. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2020). Molecules, 25(21), 5092. [Link]
-
Synthesis, Crystal Structures and Xanthine Oxidase Inhibitory Activity of Benzohydrazone Compounds. (2016). Chinese Journal of Structural Chemistry, 35(1), 125-132. [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).
- Process for the preparation of 3-bromo-4-fluorotoluene. (1981).
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019).
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (1980).
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3-bromo-4-aminotoluene. Organic Syntheses. [Link]
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3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]
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Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (2022). Pharmaceuticals, 15(10), 1249. [Link]
-
Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 333-343. [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. [Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). SlideShare. [Link]
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Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. (2012). Organic Letters, 14(24), 6294-6297. [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. (2022). Physical Chemistry Chemical Physics, 24(34), 20409-20425. [Link]
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Accurate prediction of 11B NMR chemical shift of BODIPYs via machine learning. (2022). Physical Chemistry Chemical Physics, 24(12), 7311-7318. [Link]
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Benzoic acid, hydrazide. NIST WebBook. [Link]
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Mass Spectrometry in Boron Chemistry. (2009). ACS Publications. [Link]
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A review on the determination of isotope ratios of boron with mass spectrometry. (2017). Mass Spectrometry Reviews, 36(4), 499-519. [Link]
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The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023). Borates Today. [Link]
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Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (1972). Journal of the Chemical Society, Dalton Transactions, (13), 1361-1364. [Link]
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- 8. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
Application Notes and Protocols: Synthesis of Novel Fluorescent Boron Complexes Using 3-Borono-4-fluorobenzohydrazide
Introduction: Expanding the Fluorophore Toolkit with Boron-Hydrazone Complexes
The quest for novel fluorophores with tunable photophysical properties is a cornerstone of advancements in bioimaging, chemical sensing, and materials science.[1][2] Boron complexes, particularly those with N,N'- and N,O-bidentate ligands, have emerged as a versatile class of fluorescent dyes.[3][4] Among these, Boron Difluoride Hydrazone (BODIHY) complexes are gaining significant attention for their unique characteristics, such as aggregation-induced emission (AIE) and solid-state luminescence.[5][6] This application note details a synthetic strategy and protocols for the preparation of novel fluorescent boron complexes derived from 3-Borono-4-fluorobenzohydrazide.
The rationale for utilizing this compound as a precursor lies in its intrinsic functionalities. The benzohydrazide moiety provides a robust platform for the formation of hydrazone-based ligands, which can act as N,O-bidentate chelators for a boron center. The presence of a boronic acid group and a fluorine atom on the phenyl ring offers avenues for further functionalization and modulation of the resulting complex's electronic and photophysical properties. The boronic acid can be a site for creating sensors for diols or fluoride ions, adding another layer of functionality to the final molecule.[7][8][9]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to synthesize and characterize these novel fluorescent probes, with a focus on the underlying chemical principles and practical experimental considerations.
Proposed Synthetic Pathway: A Two-Step Approach to Boron-Hydrazone Complexes
The synthesis of the target fluorescent boron complexes from this compound is proposed to proceed via a two-step reaction. The first step involves the condensation of the benzohydrazide with a β-diketone to form a hydrazone ligand. The subsequent step is the complexation of this ligand with a boron source, typically boron trifluoride etherate (BF3·OEt2), to yield the final fluorescent boron complex.
Caption: Proposed two-step synthesis of fluorescent boron complexes.
Experimental Protocols
Part 1: Synthesis of the Hydrazone Ligand
This protocol describes the synthesis of the N'-(1-acetyl-2-oxopropylidene)-3-borono-4-fluorobenzohydrazide ligand.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
Addition of β-Diketone: To this solution, add 1.1 equivalents of acetylacetone.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure hydrazone ligand.
-
Characterization: Confirm the structure of the synthesized ligand using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Part 2: Synthesis of the Fluorescent Boron Complex
This protocol details the complexation of the synthesized hydrazone ligand with boron trifluoride etherate.
Materials:
-
Synthesized Hydrazone Ligand
-
Boron Trifluoride Etherate (BF3·OEt2)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is crucial as BF3·OEt2 is moisture-sensitive.
-
Reactant Setup: In the Schlenk flask, dissolve 1.0 equivalent of the synthesized hydrazone ligand in anhydrous dichloromethane (20 mL).
-
Base Addition: Add 3.0 equivalents of triethylamine to the solution. The base acts as a scavenger for the HF produced during the reaction.
-
Boron Source Addition: Slowly add 3.0 equivalents of boron trifluoride etherate to the reaction mixture at room temperature with vigorous stirring. A color change is often observed upon addition.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding a small amount of water. Extract the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure fluorescent boron complex.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, 11B NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Photophysical Properties and Characterization
The resulting boron-hydrazone complexes are expected to exhibit interesting photophysical properties. By analogy with similar boron-hydrazone (BODIHY) complexes, they are likely to be fluorescent in the visible region of the electromagnetic spectrum.[10][11]
Table 1: Anticipated Photophysical Properties of the Boron-Hydrazone Complex
| Property | Expected Range | Rationale/Comparison |
| Absorption Maximum (λabs) | 400 - 500 nm | Similar to BODIHY dimers which absorb in the 421-479 nm range.[11] |
| Emission Maximum (λem) | 450 - 600 nm | N,O-bidentate organic BF2 complexes show emission in the 472-615 nm range.[3] |
| Stokes Shift | Moderate to Large | Boron-hydrazone complexes are known for having large Stokes shifts. |
| Quantum Yield (ΦF) | Variable | Can be influenced by solvent polarity and aggregation state. AIE is a possibility.[5] |
The photophysical properties should be characterized using UV-Vis and fluorescence spectroscopy. The quantum yield can be determined relative to a standard fluorophore.
Caption: Workflow for the characterization of synthesized complexes.
Potential Applications and Future Directions
The novel fluorescent boron complexes synthesized from this compound hold promise for a variety of applications:
-
Bioimaging: The inherent fluorescence of these complexes makes them potential candidates for cellular imaging probes.[1][12][13] The boronic acid moiety could be exploited for targeted imaging of glycoproteins or specific cellular components.
-
Chemosensors: The boronic acid functionality is a well-established recognition motif for saccharides and fluoride ions.[7][8][14] These new complexes could be developed as fluorescent sensors for these analytes.
-
Materials Science: The potential for aggregation-induced emission (AIE) could be explored for applications in solid-state lighting and organic light-emitting diodes (OLEDs).[5]
Future work could involve modifying the β-diketone component to tune the photophysical properties, such as shifting the emission wavelength towards the near-infrared region for deeper tissue imaging.[15] Furthermore, the boronic acid group can be used as a handle for conjugation to biomolecules or other functional units.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the synthesis of novel fluorescent boron complexes from this compound. By leveraging established chemistries of hydrazone formation and boron complexation, researchers can access a new class of fluorophores with tunable properties and broad potential applications. The provided protocols and characterization guidelines offer a solid foundation for the exploration of these promising compounds in diverse scientific fields.
References
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Aprahamian, I., et al. (2020). Optoelectronic Properties of Carbon-Bound Boron Difluoride Hydrazone Dimers. Inorganic Chemistry, 59(21), 15374–15383. [Link]
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Aprahamian, I. (2018). Boron Difluoride Hydrazone (BODIHY) Complexes: A New Class of Fluorescent Molecular Rotors. Accounts of Chemical Research, 51(6), 1436–1446. [Link]
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Santos, F. M. F., et al. (2020). Cyanine-Like Boronic Acid-Derived Salicylidenehydrazone Complexes (Cy-BASHY) for Bioimaging Applications. Chemistry – A European Journal, 26(62), 14064–14069. [Link]
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Ghosh, S., et al. (2022). Construction of Boron Difluoride Complexes with Asymmetric N,N'-Bidentate Ligands. Molecules, 27(3), 993. [Link]
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Amenyona, J. K., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(18), 5585. [Link]
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Promma, K., et al. (2021). BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+ and Its Bioimaging Application. Sensors, 21(13), 4531. [Link]
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Guang, S., et al. (2023). Synthesis of N,O-bidentate organic difluoroboron complexes and their photophysical studies. BMC Chemistry, 17(1), 53. [Link]
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Aprahamian, I., et al. (2020). Optoelectronic Properties of Carbon-Bound Boron Difluoride Hydrazone Dimers. ChemRxiv. [Link]
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Gabr, M. T., & El-Nahas, A. M. (2017). Recent advances in boronic acid-based optical chemosensors. Analyst, 142(9), 1403-1414. [Link]
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Aprahamian, I. (2018). Exploring the properties of Boron difluoride hydrazones as small molecules and polymers. American Chemical Society. [Link]
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Muñoz-Flores, B. M., et al. (2018). Luminescent organoboron compounds derived from salicylidenebenzohydrazide: Synthesis, characterization, structure, and photophysical properties. Inorganica Chimica Acta, 471, 653-661. [Link]
-
Savickienė, V., et al. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 29(14), 3432. [Link]
-
Lipunova, G. N., et al. (2016). Boron(III) Complexes with N,N'- and N,O-Heterocyclic Ligands: Synthesis and Spectroscopic Properties. Journal of Coordination Chemistry, 69(11-13), 1949-1977. [Link]
-
Dilek, O., et al. (2010). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. Journal of Fluorescence, 20(3), 667–672. [Link]
-
Muñoz-Flores, B. M., et al. (2018). Recent advances of synthesis of Boron derivatives and their applications in bioimaging. Journal of Organometallic Chemistry, 865, 1-15. [Link]
-
James, T. D., et al. (2016). CHAPTER 4: Fluorescent chemosensors based on boronic acid derivatives. In Porous Polymers (pp. 101-127). Royal Society of Chemistry. [Link]
-
Guang, S., et al. (2023). Synthesis of N,O-bidentate organic difluoroboron complexes and their photophysical studies. ResearchGate. [Link]
-
Li, Y., et al. (2024). The Fluorescent Sensing of BF3 and Amines: A Dual Approach with Hydrazone Ligands. Chemosensors, 12(11), 304. [Link]
-
Xu, J., et al. (2021). Recent Progress on Synthesis of N,N′-Chelate Organoboron Derivatives. Molecules, 26(5), 1401. [Link]
-
Ono, T., et al. (2015). Synthesis and Fluorescence Properties of Novel Pyrazine–Boron Complexes Bearing a β-Iminoketone Ligand. Bulletin of the Chemical Society of Japan, 88(8), 1105-1111. [Link]
-
Kim, S. K., et al. (2012). Ditopic boronic acid and imine-based naphthalimide fluorescence sensor for copper(II). Dalton Transactions, 41(2), 347-350. [Link]
-
Akkaya, E. U., et al. (2005). A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. The Journal of Organic Chemistry, 70(19), 7724–7727. [Link]
-
Pashkevich, K. I., et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(6), 485-519. [Link]
-
Procter, D. J., et al. (2019). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 21(15), 5890–5894. [Link]
-
Wang, Y., et al. (2021). New β-diketone-boron difluoride based near-infrared fluorescent probes for polarity detection. Dyes and Pigments, 194, 109618. [Link]
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Application Note & Protocols: Strategic Incorporation of 3-Borono-4-fluorobenzohydrazide into Peptide Architectures
Abstract
The convergence of boronic acid chemistry with peptide science has yielded powerful tools for drug discovery and chemical biology, most notably in the development of potent enzyme inhibitors and sophisticated biosensors.[1][2] 3-Borono-4-fluorobenzohydrazide is a trifunctional synthetic building block of significant interest, presenting a unique combination of a reactive boronic acid warhead, a metabolically robust fluorinated aromatic core, and a versatile hydrazide linker. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic incorporation of this moiety into peptide structures. We will explore both solid-phase and solution-phase methodologies, address critical considerations such as protecting group strategies and reaction optimization, and provide robust protocols for the purification and characterization of the final peptide conjugates.
Part 1: Foundational Concepts & Strategic Considerations
The Unique Chemistry of the Arylboronic Acid Moiety
Boronic acids possess a vacant p-orbital, rendering them mild Lewis acids. This unique electronic structure allows them to form reversible covalent bonds with nucleophiles, most notably the 1,2- or 1,3-diols found in saccharides and glycoproteins.[2] In enzymology, this reactivity is famously exploited in protease inhibitors like Bortezomib, where the boronic acid forms a stable tetrahedral adduct with the N-terminal threonine residue of the proteasome.[3]
The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion is pH-dependent, with the anionic form becoming more prevalent at pH values above the pKa.[1] This property can be harnessed to design pH-responsive peptide systems. However, a significant challenge in biological contexts is the oxidative instability of many boronic acids, which can be susceptible to degradation by reactive oxygen species.[4] The electron-withdrawing nature of the ortho-fluoro substituent in this compound may influence both the pKa and the oxidative stability of the boronic acid, a factor that must be considered during experimental design.
The Hydrazide as a Versatile Linker
The benzohydrazide functional group provides a stable and versatile point of attachment. The terminal amine of the hydrazide acts as a potent nucleophile that can be acylated by an activated carboxylic acid to form a stable hydrazone bond, which is structurally distinct from a standard amide bond. This functionality is central to the conjugation strategies detailed in this guide.
Critical Importance of Boronic Acid Protection
To successfully incorporate a boronic acid-containing moiety using standard peptide synthesis chemistry, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the boronic acid must be temporarily protected. Unprotected boronic acids are incompatible with the basic conditions (e.g., piperidine) used for Fmoc deprotection and can lead to undesired side reactions or degradation.
The most common and effective protecting group for this purpose is the pinacol ester .[5]
-
Stability: Pinacol boronate esters are exceptionally stable to a wide range of reaction conditions, including the basic treatments for Fmoc removal and the nucleophilic conditions of peptide coupling.
-
Compatibility: They are compatible with most standard coupling reagents and solvents used in SPPS.
-
Deprotection: The pinacol group is typically removed during the final acid-mediated cleavage of the peptide from the resin (e.g., with trifluoroacetic acid), although specific transesterification methods can also be employed for milder deprotection.[5][6]
Therefore, for all protocols involving SPPS, it is assumed that the starting material is the pinacol-protected form: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorobenzohydrazide.
Caption: Key functional components of this compound.
Part 2: Synthetic Methodologies & Protocols
We present two primary, validated strategies for incorporating this compound into peptides: on-resin side-chain modification and solution-phase C-terminal modification .
Method 1: On-Resin Side-Chain Modification of Asp/Glu Residues
This is the preferred method for internal incorporation, offering the efficiency and ease of purification associated with solid-phase synthesis. The strategy involves building the desired peptide sequence on a solid support, followed by selective deprotection and acylation of an acidic residue's side chain (Aspartic Acid or Glutamic Acid).
Core Principle: An orthogonal protecting group is used for the Asp/Glu side chain, which can be removed without affecting other protecting groups or cleaving the peptide from the resin. The newly freed side-chain carboxyl group is then activated and coupled to the pinacol-protected this compound.
Caption: Workflow for on-resin side-chain conjugation.
Protocol 2.1: On-Resin Side-Chain Conjugation
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase peptide synthesizer or manual reaction vessel.
| Parameter | Specification |
| Resin | Rink Amide AM Resin (or similar acid-cleavable resin) |
| Key Building Block | Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH |
| Reagents | Standard Fmoc-amino acids, Piperidine, HBTU, DIPEA, Pd(PPh₃)₄, Phenylsilane, 3-(pinacol)-4-fluorobenzohydrazide, TFA |
| Solvents | DMF, DCM |
Step-by-Step Methodology:
-
Peptide Synthesis:
-
Synthesize the peptide sequence using standard automated or manual Fmoc-SPPS protocols. Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the desired modification site.
-
Upon completion of the sequence, perform a final N-terminal Fmoc deprotection.
-
-
Selective Side-Chain Deprotection:
-
Swell the resin in DCM (10 mL) for 20 minutes.
-
Prepare the deprotection solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.3 eq, ~35 mg) and Phenylsilane (PhSiH₃, 25 eq, ~0.3 mL) in DCM (5 mL). Caution: Perform in a fume hood under an inert atmosphere (N₂ or Ar).
-
Drain the resin and add the palladium catalyst solution. Agitate the vessel gently for 2 hours at room temperature. The resin may turn dark orange or black.
-
Drain and wash the resin extensively: 3x DCM, 3x DMF, 3x 0.5% DIPEA in DMF, 3x 0.5% Sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally 3x DMF followed by 3x DCM.
-
-
Hydrazide Coupling:
-
Prepare the activation solution: In a separate vial, dissolve 3-(pinacol)-4-fluorobenzohydrazide (3 eq, ~90 mg), HBTU (2.9 eq, ~110 mg), and DIPEA (6 eq, ~0.1 mL) in 2 mL of DMF. Allow to pre-activate for 2 minutes.
-
Swell the resin in DMF (5 mL). Drain, and add the activation solution to the resin.
-
Agitate the reaction for 4-12 hours at room temperature. Note: A Kaiser test can be performed to monitor reaction completion (ninhydrin will be negative).
-
-
Final Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. TIS is a scavenger to protect against side reactions.
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 3 hours at room temperature. This step cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups and the pinacol group from the boronic acid.
-
Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the product using preparative RP-HPLC.
-
Confirm the identity and purity of the final product by LC-MS and MALDI-TOF MS.
-
Method 2: Solution-Phase C-Terminal Modification
This method is ideal for modifying the C-terminus of a peptide. The peptide is first synthesized and cleaved from the resin, yielding a free carboxylic acid. This acid is then activated and coupled to the hydrazide in a solution-phase reaction.
Core Principle: This approach decouples the peptide synthesis from the final conjugation step. It requires purification of the peptide intermediate before the final coupling, but offers flexibility and is useful when on-resin side-chain modification is not feasible.
Caption: Workflow for solution-phase C-terminal conjugation.
Protocol 2.2: Solution-Phase C-Terminal Conjugation
This protocol assumes starting with 20 mg of a purified, lyophilized peptide with a free C-terminus.
| Parameter | Specification |
| Starting Material | Purified peptide with C-terminal carboxylic acid |
| Reagents | 3-(pinacol)-4-fluorobenzohydrazide, HBTU (or HATU), DIPEA, TFA, Hydrochloric Acid (HCl) |
| Solvents | DMF (anhydrous), Acetonitrile, Water, Diethyl Ether |
Step-by-Step Methodology:
-
Peptide Preparation:
-
Synthesize the desired peptide on a resin that yields a C-terminal carboxylic acid upon cleavage (e.g., Wang resin).
-
Cleave and deprotect the peptide using a standard TFA cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O).
-
Purify the crude peptide by RP-HPLC and lyophilize to obtain a white powder. Confirm its identity via MS.
-
-
Coupling Reaction:
-
In a clean, dry vial, dissolve the purified peptide (1 eq) in anhydrous DMF (e.g., 2 mL for 20 mg peptide).
-
In a separate vial, dissolve 3-(pinacol)-4-fluorobenzohydrazide (1.5 eq) and HBTU (1.4 eq) in anhydrous DMF (1 mL).
-
Add DIPEA (3 eq) to the peptide solution, followed immediately by the hydrazide/HBTU solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by injecting small aliquots into an LC-MS to observe the consumption of the starting peptide and the appearance of the pinacol-protected conjugate.
-
-
Workup and Boronic Acid Deprotection:
-
Once the reaction is complete, precipitate the product by adding the DMF solution dropwise into cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the solid.
-
To deprotect the boronic acid, dissolve the crude conjugate in a solution of Acetonitrile and 1M HCl (1:1 v/v).[6]
-
Stir for 4 hours at room temperature. The progress of the deprotection can be monitored by LC-MS (observing the mass shift corresponding to the loss of the pinacol group).
-
-
Final Purification and Characterization:
-
Lyophilize the reaction mixture to remove the solvent and acid.
-
Dissolve the final crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Perform a final purification using preparative RP-HPLC to isolate the desired this compound peptide conjugate.
-
Confirm final product identity and purity via analytical LC-MS.
-
Part 3: Purification & Characterization
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.
| Parameter | Typical Conditions |
| Column | C18 stationary phase (e.g., 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes (example, must be optimized) |
| Detection | 220 nm and 280 nm |
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the successful incorporation of the modification.
-
Electrospray Ionization (ESI-MS): This is the most common technique, coupled with LC (LC-MS). It provides an accurate mass of the final product, allowing for confirmation of the covalent modification.
-
MALDI-TOF MS: While powerful for peptide analysis, boronic acids can present a challenge due to their tendency to form boroxine trimers (cyclic anhydrides), which complicates the resulting spectrum.[7]
-
Mitigation Strategy: Using 2,5-dihydroxybenzoic acid (DHB) as a matrix can sometimes lead to in-situ esterification with the boronic acid, yielding a single, clear peak for the derivatized peptide.[7] Alternatively, analyzing the pinacol-protected intermediate before final deprotection can provide a cleaner spectrum.
-
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient activation time or reagents. 2. Steric hindrance at the coupling site. 3. Poor resin swelling. | 1. Increase equivalents of coupling reagents (to 3-5 eq). Use a stronger activator like HATU. 2. Increase reaction time (up to 24h) and/or temperature (to 40°C). 3. Ensure adequate swelling of the resin in DMF before coupling. |
| Premature Deboronation | Accidental exposure to strong acidic or certain nucleophilic conditions while the pinacol group is still required. | Ensure all steps prior to the final TFA cleavage are performed under neutral or basic conditions as specified. Use high-purity solvents. |
| Side Product Formation | 1. Incomplete side-chain deprotection (Method 1). 2. Scavenger-sensitive residues (e.g., Trp, Met) reacting during final cleavage. | 1. Ensure palladium-mediated deprotection runs to completion. Use fresh catalyst. 2. Adjust the TFA cleavage cocktail. For Trp, add 1,2-ethanedithiol (EDT). For Met, use TIS. |
| Poor Purification Yield | Peptide aggregation or poor solubility. | Purify in the presence of additives like guanidinium chloride or isopropanol. Adjust the pH of the mobile phase if possible. |
References
-
Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(9), 2012–2015. [Link][8][9]
-
Hinkes, S. P. A., Kämmerer, S., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(34), 9136–9142. [Link][6][10]
-
Bull, J. A., & Biscoe, M. R. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link][5]
-
Wang, S. S., & Merrifield, R. B. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link][11]
-
Tan, T., Yin, J., & Li, Z. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link][2][12]
-
Tripp, J. C., et al. (2005). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(6), 841-849. [Link][7]
-
Mourtada, R., et al. (2019). Boronic acids and their derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2801. [Link][1]
-
Raines, R. T., & Kotha, S. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021323118. [Link][4]
-
Adage, T., et al. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(4), 2028-2031. [Link][3]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Borono-4-fluorobenzohydrazide
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions utilizing 3-Borono-4-fluorobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust, high-yielding, and reproducible reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Suzuki-Miyaura coupling and why is it a cornerstone of modern synthesis?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[1][2][3] First published by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development, for several key reasons[2][4]:
-
Broad Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups, minimizing the need for protecting groups.[4][5]
-
Stability and Low Toxicity of Reagents: Organoboron reagents are typically stable to air and moisture and are considered non-toxic, making them easy to handle.[1][5]
-
High Regio- and Stereoselectivity: The reaction proceeds with high fidelity, retaining the stereochemistry of the reactants in the product.[5]
-
Favorable Reaction Conditions: Many Suzuki couplings can be performed in aqueous or mixed-solvent systems, aligning with green chemistry principles.[1][6]
Q2: What are the specific considerations for using this compound in a Suzuki coupling?
This compound is a unique substrate with several structural features that influence the reaction:
-
Electronic Properties: The fluorine atom is an electron-withdrawing group, which can influence the nucleophilicity of the boronic acid. The hydrazide moiety is a versatile functional group common in medicinal chemistry.
-
Potential for Side Reactions: The hydrazide group (-CONHNH₂) contains N-H protons that could potentially interact with the base. While generally stable, careful selection of a non-nucleophilic base is important to avoid unwanted side reactions.
-
Stability: Like many boronic acids, this compound can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at elevated temperatures or in the presence of excessive water and strong base.[7][8]
Q3: Can you illustrate the catalytic cycle of the Suzuki-Miyaura reaction?
Certainly. The reaction mechanism is a well-defined catalytic cycle involving a palladium catalyst. It consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q4: Why is a base essential, and how do I select the right one?
A base is crucial for the transmetalation step.[2][5][9] Organoboron compounds are not nucleophilic enough on their own to transfer their organic group to the palladium center.[10] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily undergoes transmetalation.[2][10][11]
Table 1: Guide to Selecting a Base
| Base Type | Examples | Strength | Key Characteristics & Best Use Cases |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate-Strong | Most common choice. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[12] Good for a wide range of substrates, including those with base-sensitive functional groups. |
| Phosphates | K₃PO₄ | Moderate | A strong, non-nucleophilic base. Excellent for reactions prone to side reactions and often provides high yields where carbonates fail. |
| Hydroxides | NaOH, KOH | Strong | Very effective but can promote side reactions like protodeboronation or hydrolysis of esters if not used carefully. Often used in aqueous solvent mixtures. |
| Fluorides | KF, CsF | Weak | Used for substrates with extremely base-labile groups (e.g., esters) where stronger bases would cause decomposition.[9] Powdered KF is a common choice. |
| Alkoxides | NaOtBu, KOtBu | Strong | Highly active bases, often used with less reactive aryl chlorides or for sterically hindered substrates.[13] Can be too harsh for sensitive functional groups. |
Q5: How do I choose the optimal Palladium catalyst and ligand?
The choice of catalyst and ligand is critical and depends heavily on the reactivity of your coupling partners, particularly the organohalide. The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle.[2]
-
For Aryl Iodides and Bromides: These are generally more reactive. Standard catalysts like Pd(PPh₃)₄ (Tetrakis) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) are often sufficient.[14]
-
For Aryl Chlorides and Hindered Substrates: These are less reactive and require more sophisticated catalyst systems.[1][12] The oxidative addition step is often rate-limiting.[15][16] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can dramatically increase reaction rates and yields.[2][7][13][17] These ligands promote both the oxidative addition and the final reductive elimination step.[2]
Table 2: Recommended Catalyst Systems
| Aryl Halide Partner | Reactivity | Recommended Catalyst/Ligand System | Rationale |
| Aryl Iodide (Ar-I) | High | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | Standard, cost-effective systems sufficient for reactive halides. |
| Aryl Bromide (Ar-Br) | Medium | Pd(dppf)Cl₂, Pd(OAc)₂ + PPh₃, or Buchwald systems for tougher cases. | Offers a good balance of reactivity and stability. dppf is a robust ligand. |
| Aryl Chloride (Ar-Cl) | Low | Pd₂(dba)₃ + Buchwald ligand (SPhos, XPhos) or NHC ligand (IMes).[9] | Bulky, electron-donating ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[18][19] |
| Sterically Hindered | Low | Pd(OAc)₂ or Pd₂(dba)₃ + bulky ligand (e.g., XPhos, RuPhos, or specialized NHC ligands).[13][17] | The steric bulk of the ligand facilitates reductive elimination to form sterically congested biaryl products.[2][13] |
Troubleshooting Guide
A failed or low-yielding Suzuki reaction can be frustrating. This guide provides a systematic approach to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem: Low or No Product Yield
Q: My reaction yield is very low or I'm only recovering starting material. What are the most likely causes?
A: This is the most common issue and usually points to one of five key areas:
-
Inactive Catalyst or Inadequate Ligand: The active Pd(0) species is sensitive to oxygen.[20]
-
Cause: The palladium source may be old or degraded. The chosen ligand may not be suitable for the specific substrates (e.g., using PPh₃ for an unreactive aryl chloride).
-
Solution: Use a freshly opened bottle of the palladium catalyst or a more active pre-catalyst.[7] For challenging couplings, switch to a more electron-rich and bulky ligand system (e.g., Buchwald or NHC ligands).[7][13][17] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:4).
-
-
Incorrect Base or Insufficient Amount: The base is critical for activating the boronic acid.[5][9]
-
Cause: The base may be too weak, not soluble enough in the reaction solvent, or not present in sufficient excess (typically 2-3 equivalents are needed).
-
Solution: Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[12][21] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[20]
-
-
Poor Reagent Quality: The stability of the boronic acid is paramount.
-
Cause: Boronic acids can degrade over time via protodeboronation or by forming cyclic boroxine anhydrides, especially if exposed to moisture.[20][22]
-
Solution: Use fresh, high-purity this compound. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can be purified and is more robust.[7][20][22]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a huge role.
-
Cause: The reaction temperature may be too low, especially for less reactive halides like aryl chlorides. The solvent may not be appropriate for solubilizing all components.[6][23]
-
Solution: Increase the reaction temperature incrementally (e.g., from 80 °C to 110 °C).[21] Screen different solvents; common choices include dioxane/water, THF/water, or toluene/ethanol/water mixtures.[21][23] Ensure all solvents are thoroughly degassed to remove oxygen.[20]
-
-
Poor Inert Atmosphere: Oxygen can kill the catalyst.
-
Cause: Inadequate degassing of solvents or a poor seal on the reaction vessel allows oxygen to enter, oxidizing the active Pd(0) catalyst to inactive Pd(II) species and promoting side reactions.[16][20]
-
Solution: Degas all solvents rigorously (e.g., by sparging with argon or nitrogen for 30 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[12][20]
-
Problem: Common Side Reactions
Q: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid (R²-R²). How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[16]
-
Strategies to Mitigate:
-
Rigorous Degassing: This is the most critical step. Removing oxygen prevents the oxidative processes that lead to homocoupling.[16]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄, which doesn't require an in-situ reduction step that can be prone to side reactions.[7]
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can help keep its concentration low and disfavor the homocoupling pathway.[7]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by accelerating the desired cross-coupling pathway.[7]
-
Q: My main problem is protodeboronation. I'm losing the boronic acid functional group. What are the best strategies to minimize this?
A: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and base.[7][8]
-
Strategies to Mitigate:
-
Use a Milder Base: Switch from strong bases like NaOH to weaker ones like K₂CO₃ or K₃PO₄.
-
Minimize Water: While some water can be beneficial,[23] excess water can promote this side reaction. Try reducing the amount of water or switching to an anhydrous solvent system with a soluble base like Cs₂CO₃.
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative like a pinacol ester. These esters are less prone to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions.[7][22]
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
-
Problem: Purification Challenges
Q: I've successfully run the reaction, but I'm having difficulty purifying the final benzohydrazide product. Any advice?
A: Hydrazide-containing compounds can sometimes be challenging to purify due to their polarity and potential to chelate residual metals.
-
Strategies for Purification:
-
Aqueous Workup: After the reaction, a standard aqueous workup is often effective. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. A wash with a mild acid (e.g., dilute HCl) can help remove basic impurities, and a wash with brine can help break up emulsions.
-
Filtration: If the product is a solid, it may precipitate from the reaction mixture upon cooling. The crude product can be isolated by filtration and washed with a suitable solvent (like cold ethanol or diethyl ether) to remove impurities.[24]
-
Recrystallization: This is an excellent method for purifying solid products. Common solvents for recrystallizing hydrazides and related structures include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[25]
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, silica gel chromatography is the standard method. Use a solvent system with moderate polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol). Adding a small amount of a polar solvent like methanol can help elute polar products, while adding a base like triethylamine (~1%) to the eluent can prevent streaking on the TLC plate for basic compounds.[25]
-
Experimental Protocols
Protocol 1: Standard Conditions for a Reactive Aryl Bromide
This protocol is a good starting point for coupling this compound with an electron-neutral or electron-poor aryl bromide.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Optimized Conditions for a Challenging Aryl Chloride
This protocol uses a more active catalyst system required for less reactive aryl chlorides or sterically hindered substrates.
-
Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Pre-mixture: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) and seal.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube and the catalyst vial with argon three times.
-
Solvent Addition: Add degassed anhydrous toluene to the Schlenk tube via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the Schlenk tube under a positive flow of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Myers, A. The Suzuki Reaction.
- Tu, T., et al. (2012).
- Organic & Biomolecular Chemistry. (n.d.).
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Johnson, M. G., et al. (2016). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Boron Molecular. (2026, January 6). Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids.
- White Rose Research Online.
- BenchChem.
- BenchChem.
- ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- NIH.
- ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- NIH. (2020, May 13).
- ResearchGate.
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reaction Chemistry & Engineering. (2016, October 18).
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Molecules. (2017, February 28).
- BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- ResearchGate. (2020, August 31). How to purify hydrazone?
- BLD Pharm. 929884-90-2|3-Bromo-4-fluorobenzohydrazide.
- Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (2025, August 7). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines.
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. books.rsc.org [books.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Borono-4-fluorobenzohydrazide Reaction Products
Welcome to the technical support center for the purification of 3-Borono-4-fluorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The unique bifunctional nature of this molecule, containing both a Lewis acidic boronic acid and a nucleophilic hydrazide, presents specific challenges and opportunities in its purification. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest possible purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of your this compound crude product.
Q1: My crude product is an intractable oil or sticky solid, and I cannot induce crystallization. What are the likely causes and solutions?
This is a frequent issue often stemming from several sources. The primary culprits are typically residual solvents, unreacted starting materials, or the formation of boronic anhydrides (boroxines), which are cyclic trimers formed by the dehydration of boronic acids.
Diagnostic Approach & Solutions:
-
Trituration: Before attempting more complex methods, try triturating the oil or sticky solid with a solvent in which the desired product is insoluble but the impurities are soluble. Chilled non-polar solvents like hexanes or diethyl ether are excellent starting points. This can often remove greasy impurities and induce crystallization.
-
Solvent Removal: Ensure all reaction and workup solvents are completely removed under high vacuum, sometimes with gentle heating. Residual solvents like DMF or DMSO can prevent solidification.
-
Address Anhydride Formation: Boroxine formation can be reversed by dissolving the crude material in a solvent system containing water (e.g., ether/water or EtOAc/water), stirring vigorously, and then thoroughly drying the organic phase. This hydrolyzes the anhydride back to the monomeric boronic acid.
-
Derivatization to a Crystalline Salt: If the above methods fail, a highly effective strategy is to convert the boronic acid into a well-defined salt.[1][2] This is achieved by dissolving the crude product in an organic solvent and performing a liquid-liquid extraction with an aqueous base (e.g., NaOH, K₂CO₃). The resulting boronate salt will move to the aqueous layer, leaving many organic impurities behind. The aqueous layer can then be washed with an organic solvent, re-acidified (e.g., with HCl), and the pure boronic acid extracted back into an organic solvent.[2]
Q2: I am observing significant product loss or complete retention of my compound on a standard silica gel column. Why is this happening?
This is a classic problem when purifying boronic acids. Standard silica gel is acidic (pKa ≈ 4-5), which can lead to two primary issues: strong, sometimes irreversible, binding of the Lewis acidic boronic acid to the silica surface, and promotion of degradation pathways.[3][4]
Solutions & Alternatives:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your column solvent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (TEA).[3] This deactivates the acidic silanol groups, allowing for much smoother elution of the boronic acid.
-
Boric Acid-Treated Silica Gel: For boronic esters, treating the silica gel with a boric acid solution can suppress the hydrolysis of the ester on the column.[5][6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, which has proven effective for some boronic acid purifications.[1]
-
Reversed-Phase Chromatography (RP-HPLC): For analytical or small-scale preparative work, RP-HPLC is an excellent tool for purifying boronic acids and assessing their purity.
Q3: My NMR spectrum shows a broad, indistinct signal for the B(OH)₂ protons, making purity assessment difficult. How can I get a clearer picture?
The exchange of protons on the B(OH)₂ group with trace water and the quadrupolar nature of the boron nucleus often lead to broad signals in ¹H NMR, which can obscure underlying impurities.
Analytical Strategies:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the purity of your this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) will provide a sharp peak for your product and separate it from most impurities.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry will not only confirm the purity but also provide the mass of the parent compound and any impurities, aiding in their identification.
-
Derivatization for NMR: For structural confirmation, you can temporarily convert a small sample of your boronic acid to its pinacol ester. This is done by heating the boronic acid with pinacol in a solvent like toluene with azeotropic removal of water. The resulting boronate ester will give much sharper signals in the NMR spectrum, making analysis easier.
Frequently Asked Questions (FAQs)
What is the most robust, scalable method for purifying this compound?
For a solid product, recrystallization is often the most effective, scalable, and economical purification method.[1][7] The key is selecting an appropriate solvent system. Start by testing solubility in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the compound when hot but result in poor solubility when cold, allowing for high recovery of pure crystals. Given the polarity of the molecule, ethanol/water or isopropanol/water mixtures are excellent candidates to try first.
How can I identify common impurities in my reaction?
Identifying impurities is crucial for optimizing your reaction and purification. LC-MS is the most powerful tool for this. The table below lists common impurities and their expected mass.
| Impurity Name | Structure | Potential Origin |
| 4-Fluorobenzohydrazide | C₇H₇FN₂O | Deboronation of the product during reaction or workup.[8][9] |
| Unreacted Precursor | Varies | Incomplete reaction. |
| Boroxine (Trimer) | C₂₁H₁₈B₃F₃N₆O₆ | Dehydration of the boronic acid product, often upon prolonged heating or storage. |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | If using Miyaura borylation, this is a common unreacted reagent. |
My product is sensitive to hydrolysis. What precautions should I take during workup and purification?
Boronic acid stability is pH-dependent and they are susceptible to hydrolysis, especially outside of a neutral pH range.[3][10] To minimize degradation:
-
Use Anhydrous Conditions: When possible, conduct reactions and purifications under an inert atmosphere with dry solvents.[6]
-
Control pH: During aqueous workups, maintain a pH that is optimal for your compound's stability. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Protective Groups: For multi-step syntheses, consider protecting the boronic acid as a more stable boronate ester (e.g., pinacol or MIDA ester).[3][11] These groups are generally stable enough for chromatography and can be deprotected in a later step.
Visualized Purification Workflow
The following diagram provides a decision-making framework for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision tree for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the first choice for solid crude products.
-
Solvent Screening: In small vials, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water).
-
Dissolution: Transfer the bulk crude material to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system to fully dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Analysis: Confirm purity using HPLC, LC-MS, and NMR.
Protocol 2: Purification via Acid/Base Extraction
This method is highly effective for removing non-acidic organic impurities.[2]
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Shake vigorously for 1-2 minutes. Allow the layers to separate. The desired product will be in the aqueous layer as its boronate salt.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer one more time with the aqueous base to ensure complete transfer of the product.
-
Organic Wash: Combine the aqueous layers and wash them once with the organic solvent (e.g., ethyl acetate) to remove any trapped organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3 (check with pH paper). The pure product should precipitate as a solid.
-
Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate. The pure product will now be in the organic layers.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified solid.
-
Analysis: Confirm purity using HPLC, LC-MS, and NMR.
References
-
How to purify boronic acids/boronate esters? ResearchGate. (2016). [Link]
-
Boronic acid. Wikipedia. [Link]
-
Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Purification of boronic acids? Reddit. [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC - NIH. [Link]
-
Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]
- Process for purification of boronic acid and its derivatives.
-
Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. PMC - NIH. [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. NIH. [Link]
-
Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. springermedizin.de. [Link]
-
Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Frontiers. [Link]
-
Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and F-Labelled Radiotracers. Frontiers. [Link]
-
4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. PubMed. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages. NIH. [Link]
-
Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis. NIH. [Link]
-
Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents | springermedizin.de [springermedizin.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 3-Borono-4-fluorobenzohydrazide
Welcome to the technical support center for the synthesis of 3-Borono-4-fluorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Assumed Synthetic Route
The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of a suitable benzoic acid or ester intermediate, followed by the reaction with hydrazine to yield the desired benzohydrazide. A common pathway is the conversion of a methyl ester with hydrazine hydrate.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am observing a very low yield of this compound, or in some cases, no product at all. What are the possible causes and how can I rectify this?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from incomplete reactions to degradation of starting materials or products. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction with Hydrazine Hydrate: The conversion of the methyl ester to the benzohydrazide may be incomplete.
-
Protodeboronation: Boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This side reaction can be a major contributor to low yields, especially under harsh reaction conditions.[3]
-
Solution:
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times where possible.
-
Use of Bulky Ligands: In palladium-catalyzed reactions that may be used to synthesize the boronic acid precursor, the choice of ligand can influence the rate of protodeboronation.[3]
-
Water Content: The presence of water can be complex; while necessary for some cross-coupling reactions, it can also promote protodeboronation.[3] Ensure that if anhydrous conditions are required for a particular step, the solvents and reagents are appropriately dried.
-
-
-
Degradation of Starting Materials: The stability of your starting materials, particularly the boronic acid derivative, is critical.
-
Solution: Ensure the purity and stability of your starting materials. Store boronic acids under inert atmosphere and away from moisture.
-
-
Inefficient Precipitation or Isolation: The product may not be precipitating out of the solution effectively.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My TLC plate shows multiple spots in the reaction mixture. What are these impurities, and how can I minimize their formation?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, the desired product, and various side products. Identifying these impurities is the first step to mitigating their formation.
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Methyl 3-borono-4-fluorobenzoate | Incomplete reaction with hydrazine hydrate. | Increase reaction time, temperature, or the molar ratio of hydrazine hydrate.[1][2] |
| 4-Fluorobenzohydrazide | Protodeboronation of the starting material or product.[3][4] | Milder reaction conditions, control of pH, and minimizing water content where appropriate.[3] |
| Side products from hydrazine reactions | Hydrazine can react with other functional groups or itself under certain conditions. | Use a moderate excess of hydrazine hydrate and control the reaction temperature. |
| Oxidation byproducts | The starting materials or product may be susceptible to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Question 1: What is the underlying mechanism of benzohydrazide formation from a methyl ester?
Answer:
The formation of a benzohydrazide from a methyl ester and hydrazine is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.
-
Leaving Group Departure: The methoxy group (-OCH3) departs as a leaving group (methanol), and the carbonyl double bond is reformed.
-
Final Product: The resulting product is the benzohydrazide.
Caption: Simplified mechanism of benzohydrazide formation.
Question 2: Why is the boronic acid group sensitive, and what is protodeboronation?
Answer:
The carbon-boron bond in aryl boronic acids is susceptible to cleavage under various conditions, a process known as protodeboronation.[4] This is a significant side reaction in many transformations involving boronic acids, including Suzuki-Miyaura couplings.[3]
-
Mechanism of Protodeboronation: The exact mechanism can vary depending on the reaction conditions (acidic, basic, or metal-catalyzed). In general, it involves the protonolysis of the C-B bond, where a proton source replaces the boronic acid moiety.
-
Factors Influencing Protodeboronation:
-
Acidity/Basicity: Both acidic and basic conditions can promote protodeboronation.
-
Temperature: Higher temperatures often accelerate this side reaction.
-
Water: The presence of water can facilitate protodeboronation.[3]
-
Metal Catalysts: Some transition metal catalysts, particularly palladium, can catalyze protodeboronation.[3]
-
Caption: Conceptual diagram of protodeboronation.
Question 3: What are the recommended purification methods for this compound?
Answer:
The purification of this compound typically involves the following methods:
-
Recrystallization: This is often the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing benzohydrazide derivatives.[1][2] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to form pure crystals.
-
Washing: After filtration, it is crucial to wash the product thoroughly with a solvent in which the product is sparingly soluble but the impurities are soluble. Cold water is generally effective for removing excess hydrazine hydrate.[1]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the desired product from impurities.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol assumes the availability of methyl 3-borono-4-fluorobenzoate.
Materials:
-
Methyl 3-borono-4-fluorobenzoate
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-borono-4-fluorobenzoate (1.0 equivalent) and ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2 to 1.5 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the progress of the reaction by TLC.[2]
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. A white precipitate of this compound should form.[1] For maximum precipitation, the flask can be placed in an ice bath.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any unreacted hydrazine hydrate.[1]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
-
Recrystallization (Optional): For higher purity, recrystallize the product from ethanol.[1][2]
References
- El-Sayed, W. M., et al. (2018). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 11(8), 1182-1191.
- Ser, C.-T. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation.
- Al-Ostoot, F. H., et al. (2018). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies.
- Couto, C. G., et al. (2021).
- Zhang, P., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2858–2868.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Organic Process Research & Development, 24(11), 2564–2570.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 3. aspuru.substack.com [aspuru.substack.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Borono-4-fluorobenzohydrazide in Solution
Introduction: 3-Borono-4-fluorobenzohydrazide is a valuable building block in medicinal chemistry and fragment-based drug discovery. Its unique structure, featuring both a boronic acid and a hydrazide moiety, offers versatile reactivity. However, these same functional groups present significant stability challenges in solution, potentially compromising experimental reproducibility and outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to help researchers maintain the integrity of this compound in their experiments.
Part 1: Frequently Asked Questions & Core Concepts
This section addresses the fundamental stability characteristics of this compound, focusing on the chemical principles that govern its degradation.
Q1: What are the primary chemical groups in this compound and how do they influence its stability?
A1: The stability of this compound is dictated by its two key functional groups:
-
Boronic Acid (-B(OH)₂): This Lewis acidic group is susceptible to several degradation pathways. It can undergo oxidative decomposition, particularly at physiological pH, leading to cleavage of the carbon-boron bond.[1][2] It is also prone to dehydration, especially at high concentrations in aprotic solvents, to form a cyclic trimer anhydride known as a boroxine. While often reversible, boroxine formation can lead to precipitation and altered reactivity.
-
Benzohydrazide (-CONHNH₂): This group is vulnerable to hydrolysis, especially under acidic or basic conditions, which cleaves the molecule into 4-fluoro-3-boronobenzoic acid and hydrazine.[3][4][5] The hydrazide moiety can also be a target for oxidation.
The interplay between these groups, influenced by factors like pH, solvent, and temperature, determines the compound's overall stability in an experimental setting.
Q2: What are the most common degradation pathways for this compound in solution?
A2: Researchers should be aware of three primary degradation pathways that can occur in solution, often simultaneously:
-
Oxidative Deboronation: This is a common metabolic fate for boronic acids and can be mediated by reactive oxygen species (ROS) in solution.[2] The process replaces the boronic acid group with a hydroxyl group, yielding 4-fluoro-2-hydroxybenzohydrazide.
-
Hydrolysis: The hydrazide bond is susceptible to cleavage by water. This reaction is catalyzed by both acid and base, meaning that stability is often greatest near neutral pH.[3][4]
-
Boroxine Formation: This is a concentration-dependent, reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms. This reduces the concentration of the active monomeric species and can cause solubility issues.
The following diagram illustrates these key degradation pathways.
Caption: Primary degradation pathways for this compound in solution.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the use of this compound solutions.
| Observed Symptom | Potential Root Cause(s) | Recommended Actions & Solutions |
| Precipitate or cloudiness forms in the stock solution (especially in DMSO or DMF). | Boroxine Formation: Dehydration of the boronic acid at high concentrations. | 1. Dilute: Prepare a more dilute stock solution. 2. Add Co-solvent: Add a small percentage (1-5%) of water or a diol (e.g., ethylene glycol, glycerol) to the aprotic solvent to shift the equilibrium back to the monomeric boronic acid. 3. Sonicate: Gently sonicate the solution to help redissolve the precipitate. |
| Progressive loss of compound activity or signal in a biological assay over time. | Hydrolysis or Oxidation: The compound is degrading in the aqueous assay buffer. | 1. Prepare Fresh: Always prepare working solutions immediately before use from a freshly thawed stock. 2. Control pH: Ensure the final assay buffer pH is maintained between 6.0 and 7.5, as hydrazide stability increases as the pH approaches neutrality.[3] 3. De-gas Buffers: To minimize oxidation, sparge aqueous buffers with an inert gas (nitrogen or argon) before adding the compound. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Compound Degradation: The new peaks correspond to hydrolysis or oxidation products. | 1. Analyze Immediately: Analyze freshly prepared solutions to establish a baseline chromatogram. 2. Forced Degradation: Perform a forced degradation study (e.g., treating samples with mild acid, base, or an oxidizing agent like H₂O₂) to tentatively identify the degradation peaks.[1] 3. Optimize HPLC Method: Use a stability-indicating method. See Protocol 2 for guidance. |
| Inconsistent results between experimental replicates. | Solution Instability: The compound is degrading at a variable rate during the experimental setup. | 1. Standardize Timing: Add the compound to all samples at the same point in the workflow and minimize the time between solution preparation and measurement. 2. Maintain Temperature: Keep stock and working solutions on ice to slow degradation kinetics. |
Part 3: Protocols for Maximizing Stability
Adhering to validated protocols for solution preparation and analysis is critical for obtaining reliable data.
Protocol 1: Recommended Stock Solution Preparation
This protocol is designed to create a stable, concentrated stock solution for long-term storage.
Objective: To prepare a 10 mM stock solution of this compound in DMSO with minimal initial degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound into the vial. Causality: Weighing directly into the final storage vial minimizes transfers and exposure to atmospheric moisture.
-
Purge with Inert Gas: Gently flush the vial containing the solid with argon or nitrogen for 30-60 seconds. Causality: This displaces oxygen and moisture, mitigating oxidative degradation and hydrolysis from the outset.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 1.84 mg of compound, add 1 mL of DMSO for a 10 mM solution).
-
Dissolve: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in separate amber vials. Purge the headspace of each aliquot with inert gas before capping.
-
Storage: Store aliquots at -20°C or -80°C. Causality: Aliquoting prevents degradation that occurs with repeated freeze-thaw cycles. Low temperature storage dramatically slows all chemical degradation processes.
Protocol 2: General Method for Monitoring Stability by RP-HPLC
This protocol provides a starting point for a stability-indicating reverse-phase HPLC method to separate the parent compound from its potential degradants.
Objective: To resolve this compound from its primary hydrolysis and oxidation products.
Instrumentation & Columns:
-
HPLC system with PDA or UV detector
-
Recommended Column: A modern, end-capped C18 column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18). Causality: Residual silanols on the silica support can catalyze on-column hydrolysis. Low-activity columns are crucial for accurate analysis of labile boronic acids.[6]
Mobile Phase & Conditions:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Sample Diluent: 50:50 Acetonitrile:Water. Causality: Using a non-aqueous or aprotic diluent for sample preparation can prevent degradation before injection.[7]
Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Expected Elution Order:
-
Hydrolysis Product (4-fluoro-3-boronobenzoic acid): Most polar, will elute earliest.
-
Parent Compound (this compound): Intermediate polarity.
-
Oxidation Product (4-fluoro-2-hydroxybenzohydrazide): Polarity will be similar to the parent; good resolution is key.
Part 4: Advanced Stabilization Strategies & Workflows
For highly sensitive applications, advanced strategies and a logical workflow can be employed to diagnose and resolve stability issues.
Q3: Can additives be used to improve the stability of the compound in solution?
A3: Yes, certain additives can be beneficial, but they must be tested for compatibility with your specific assay.
-
Antioxidants: For assays sensitive to oxidation, the inclusion of a mild antioxidant like ascorbic acid can be protective. However, this is not universally true, as some studies have shown that ascorbate can paradoxically accelerate degradation in certain contexts, possibly through metal-catalyzed processes.[1] Careful validation is required.
-
Protecting Groups: In synthetic chemistry, boronic acids are often protected as esters (e.g., pinacol or MIDA esters) to enhance their stability during reactions and purification.[8][9] While not practical for most biological assays where the free boronic acid is required for activity, this strategy is paramount for storing and handling the compound as a synthetic intermediate.
Workflow for Investigating Stability Issues
When encountering a stability problem, a systematic approach is the most effective way to identify the cause and implement a solution.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
-
Wang, R. M., & Li, Y. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. Available at: [Link]
-
Sanders, A. M., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 17(30), 7209-7216. Available at: [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Available at: [Link]
-
Dirksen, A., & Hackeng, T. M. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(1), 1-5. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 5873-5875. Available at: [Link]
-
Le, T. N., & Maycock, C. D. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(1), 312-317. Available at: [Link]
-
Li, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020894118. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-145. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 145-153. Available at: [Link]
-
Wang, B., & He, W. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 14078-14093. Available at: [Link]
-
Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 72, 183-189. Available at: [Link]
Sources
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the Suzuki-Miyaura Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As one of the most powerful and versatile methods for forging carbon-carbon bonds, this Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science.[1][2][3] However, its complexity, involving a delicate interplay of catalyst, ligand, base, and solvent, can present challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common issues, providing you with the expert insights needed to diagnose problems, optimize your reaction conditions, and achieve successful outcomes.
Section 1: The Catalytic Cycle & Key Components
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This is often the rate-determining step of the cycle.[2][4][5]
-
Transmetalation : The organic group from the organoboron reagent (R²-BY₂) is transferred to the Pd(II) complex. This step requires activation by a base.[2][5]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[1][4][5]
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂ (A)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="R¹-Pd(II)L₂-X (B)\nOxidative Addition Complex", fillcolor="#E8F0FE", fontcolor="#202124"]; Base_Complex [label="R¹-Pd(II)L₂-OR' (C)\nBase Adduct", fillcolor="#E8F0FE", fontcolor="#202124"]; TM_Complex [label="R¹-Pd(II)L₂-R² (E)\nTransmetalation Complex", fillcolor="#E8F0FE", fontcolor="#202124"]; Boronate [label="R²-B(OH)₃⁻ (D)\nActivated Boronate", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Product [label="R¹-R²\nProduct", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (+ R¹-X)"]; OA_Complex -> Base_Complex [label=" Metathesis\n (+ Base, e.g., OR'⁻)"]; Base_Complex -> TM_Complex [label=" Transmetalation"]; Boronate -> Base_Complex; TM_Complex -> Product [label=" Reductive Elimination", dir=both, arrowhead=normal, arrowtail=normal]; Product -> Pd0 [style=invis]; // Helper for layout TM_Complex -> Pd0 [label=" Catalyst\n Regeneration"]; } केंद Caption: The Suzuki-Miyaura Catalytic Cycle.
Section 2: Troubleshooting: Common Issues & Solutions (Q&A Format)
This section addresses the most frequent problems encountered during Suzuki-Miyaura coupling reactions in a practical question-and-answer format.
Category A: Low or No Product Yield
Q1: My reaction is not working at all, or the yield is very low. What are the first things I should check?
A1: When a reaction fails, a systematic check of the fundamental components is the first and most critical step.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Incomplete degassing of solvents or a poor inert atmosphere (N₂ or Ar) can lead to rapid catalyst deactivation and promote side reactions like homocoupling.[7][8] Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[9]
-
Reagent Quality & Stoichiometry:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, especially if exposed to air and moisture.[6][10] This is a major cause of low yields.[1] It is highly recommended to use fresh or properly stored boronic acids. For particularly unstable substrates (e.g., many heteroaryl boronic acids), consider using more stable derivatives like MIDA boronates or potassium aryltrifluoroborates.[10][11]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) species.[1][7] If you suspect catalyst decomposition, use a fresh batch or a more stable, modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst).
-
-
Reaction Setup & Conditions:
-
Stirring: For heterogeneous mixtures (common with inorganic bases), vigorous stirring is essential for ensuring effective mixing and reproducible results.[6]
-
Temperature: While many Suzuki couplings run well at elevated temperatures (e.g., 80–110 °C), excessively high temperatures can accelerate catalyst decomposition or side reactions.[7] Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Q2: My yield is consistently low, but the reaction is working. What are the most likely parameters to optimize?
A2: Consistently low yields point to a suboptimal combination of reaction parameters. The base, solvent, and ligand are the most critical factors to investigate.
-
The Role of the Base: The base is crucial for activating the boronic acid in the transmetalation step.[5][12] Its choice can dramatically impact yield.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are common starting points and are often used in aqueous solvent mixtures.[12][13] They are generally a good first choice for many standard couplings.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Often used under anhydrous conditions, these can be more effective for challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners.[9][13] K₃PO₄ is particularly effective but may require a small amount of water to function optimally.[14]
-
Organic Bases (e.g., Et₃N): Generally less effective and can sometimes interfere with the catalyst.[12]
-
-
The Solvent System: The solvent influences reagent solubility, catalyst stability, and may even alter reaction selectivity.[1][15]
-
Aqueous Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): Classic conditions that work well for a broad range of substrates. The water helps dissolve the inorganic base.[3][16]
-
Polar Aprotic Solvents (e.g., DMF, THF, 2-MeTHF): Good for dissolving a wider range of organic substrates. 2-MeTHF is a greener and often superior alternative to THF and dioxane.[13][17]
-
Alcohols (e.g., Ethanol, Isopropanol): Can be excellent solvents, sometimes leading to significantly higher yields compared to other systems.[18]
-
-
Catalyst and Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[1] For simple couplings, Pd(PPh₃)₄ may suffice. However, for more challenging substrates (aryl chlorides, sterically hindered systems), more sophisticated ligands are required.
-
Electron-Rich, Bulky Ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos): These are excellent for promoting the difficult oxidative addition of aryl chlorides and sterically demanding substrates.[1][13]
-
Bidentate Ligands (e.g., dppf): Often used in catalysts like Pd(dppf)Cl₂ and provide good stability and reactivity for a range of couplings.
-
Category B: Formation of Side Products
Q4: I am observing a significant amount of a side product corresponding to my starting boronic acid without the boryl group (protodeboronation). Why is this happening and how can I prevent it?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source and is one of the most common and frustrating side reactions in Suzuki coupling.[1][19] It consumes your nucleophile, leading to low yields and unreacted aryl halide.
-
Causality: The C-B bond is susceptible to hydrolysis, particularly under basic aqueous conditions and at elevated temperatures.[1] Heteroaryl boronic acids, especially those containing π-deficient rings (like pyridine) or acidic protons, are notoriously prone to this decomposition pathway.[1][10][19]
dot graph Protodeboronation { rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes BoronicAcid [label="Ar-B(OH)₂\nBoronic Acid", fillcolor="#FEF7E0", fontcolor="#202124"]; TransitionState [label="[Ar···B(OH)₂···H···OH]‡\nTransition State", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-H\nProtodeboronated\nByproduct", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Borate [label="B(OH)₃\nBoric Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BoronicAcid -> TransitionState [label=" H₂O / Base\n (Heat)"]; TransitionState -> Product; TransitionState -> Borate; } केंद Caption: The competing protodeboronation side reaction.
-
Solutions:
-
Use Anhydrous Conditions: If possible, switch to an anhydrous solvent system (e.g., toluene, THF, or dioxane) with a base like K₃PO₄. This minimizes the primary proton source.[13]
-
Use a Milder Base: If aqueous conditions are necessary, a weaker base like NaHCO₃ may slow the rate of protodeboronation compared to stronger bases.[13]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA ester, or a potassium trifluoroborate salt (KF₃B-R).[6][11][20] These reagents are more robust and release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.
-
Increase Stoichiometry: As a last resort, using a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) can help drive the desired coupling to completion despite some decomposition.[10]
-
Q5: I am seeing homocoupling of my aryl halide or boronic acid. What causes this and how can I minimize it?
A5: Homocoupling results in the formation of R¹-R¹ or R²-R² dimers and is typically caused by two main issues:
-
Boronic Acid Homocoupling (R²-R²): This is often caused by the presence of oxygen.[7][8] If the reaction mixture is not properly degassed, Pd(II) species can form, which catalyze the dimerization of two boronic acid molecules.[1] This process also consumes the Pd(II) by reducing it to the active Pd(0), which can sometimes be mistaken for an induction period.
-
Solution: Rigorous degassing of all solvents and reagents is the most effective preventative measure.[8]
-
-
Aryl Halide Homocoupling (R¹-R¹): This can occur, but is less common. It can be promoted by certain ligand systems and reaction conditions.
-
Solution: Screening different ligands can often solve this problem. Bulky ligands tend to disfavor homocoupling pathways.[13]
-
Category C: Substrate-Specific Issues
Q6: I am struggling to couple a sterically hindered substrate (e.g., an ortho,ortho-disubstituted aryl halide). What modifications should I consider?
A6: Steric hindrance poses significant challenges to both the oxidative addition and reductive elimination steps.[21][22] Overcoming this requires a highly active catalyst system.
-
Causality: Large groups near the reaction center physically block the palladium catalyst from approaching the C-X bond for oxidative addition. Similarly, after transmetalation, the two bulky groups on the palladium center may struggle to orient correctly for reductive elimination.[21]
-
Solutions:
-
Use Highly Active Ligands: This is the most critical factor. Bulky, electron-rich monophosphine ligands from the Buchwald or AntPhos families are specifically designed to create a highly active, coordinatively unsaturated palladium center that can accommodate bulky substrates.[23][24][25]
-
Choose a Stronger Base: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to drive the reaction forward.
-
Increase Temperature: Higher reaction temperatures (e.g., using a high-boiling solvent like toluene or xylenes) can provide the necessary energy to overcome the activation barriers for the difficult steps.[24]
-
Q7: My heteroaromatic boronic acid is not working well. Are there special conditions required?
A7: Yes, heteroaryl boronic acids often require special consideration due to their unique electronic properties and instability.
-
Causality:
-
π-Deficient Heterocycles (e.g., Pyridine): The Lewis basic nitrogen can coordinate to and inhibit the palladium catalyst.[19][26] Furthermore, the electron-withdrawing nature of the ring can slow down the transmetalation step.[19]
-
π-Rich Heterocycles (e.g., Furan, Thiophene): While generally more reactive in transmetalation, they are often much more susceptible to rapid protodeboronation.[10][19]
-
-
Solutions:
-
Use a Stable Boron Reagent: This is the most important strategy. Convert the unstable heteroaryl boronic acid into its corresponding potassium trifluoroborate (hetaryl-BF₃K) or MIDA boronate. These are significantly more stable to storage and protodeboronation.[10]
-
Careful Base Selection: For pyridine-type substrates, a milder base like KF or K₂CO₃ may be preferable to avoid catalyst inhibition issues.[27]
-
Ligand Choice: Specific ligands have been developed that are highly effective for coupling heteroaromatic systems. Screening a small set of modern ligands is often worthwhile.
-
Section 3: Key Parameter Selection Tables
For quick reference, the following tables summarize common choices for key reaction parameters.
Table 1: Common Palladium Precatalysts & Ligands
| Catalyst/Ligand | Class | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Pd(0) Source | Aryl iodides, bromides, triflates | Inexpensive, widely available. |
| Pd(dppf)Cl₂ | Pd(II) Precatalyst | General purpose, good for many aryl bromides | Bench-stable, reliable, good thermal stability. |
| XPhos, SPhos | Buchwald Ligands | Aryl chlorides, sterically hindered substrates | High activity, promotes difficult oxidative additions.[13] |
| RuPhos | Buchwald Ligand | Heteroaryl substrates | Excellent for coupling heteroaryl trifluoroborates.[10] |
| PEPPSI™-IPr | NHC Precatalyst | Aryl chlorides, challenging substrates | Highly active and stable N-Heterocyclic Carbene (NHC) catalyst.[1] |
Table 2: Guide to Base Selection
| Base | Strength | Typical Solvents | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard choice for many routine couplings.[12] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF (anhydrous) | Excellent for difficult couplings, aryl chlorides.[5] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF (anhydrous) | Highly effective but more expensive; useful when others fail.[9] |
| KF | Mild | Dioxane, THF | Particularly useful for certain heteroaryl couplings.[27] |
Table 3: Common Solvents and Their Applications
| Solvent System | Type | Typical Temperature | Best For... |
| Toluene / H₂O | Biphasic | 80-110 °C | General purpose, good solubility for many organics. |
| 1,4-Dioxane / H₂O | Biphasic | 80-100 °C | Classic system, good for dissolving bases.[27] |
| THF / H₂O | Biphasic | 65 °C (Reflux) | Lower temperature applications.[9] |
| DMF or MeCN | Polar Aprotic | 80-120 °C | Good for polar substrates with solubility issues.[13] |
| 2-MeTHF | Ethereal | 80 °C (Reflux) | Greener, safer alternative to THF and Dioxane.[13][17] |
Section 4: General Experimental Protocol
This general protocol provides a starting point for a Suzuki-Miyaura reaction. It should be optimized based on the specific substrates and challenges discussed in this guide.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or derivative (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration)
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium precatalyst.[7][12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) at least three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add the degassed solvent system via syringe.[7][27]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).[7][27]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[7]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][28]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Mondal, B., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
-
Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
Technical Support Center: Efficient Coupling Reactions with 3-Borono-4-fluorobenzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst selection in coupling reactions involving 3-borono-4-fluorobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific substrate. We will delve into the underlying principles of catalyst selection, provide solutions to common experimental challenges, and offer practical protocols to streamline your research and development efforts.
The unique structure of this compound presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-fluoro substituent can influence the reactivity of the boronic acid, while the benzohydrazide moiety introduces potential for catalyst inhibition through coordination. This guide provides expert insights and data-driven recommendations to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the coupling of this compound, providing a solid foundation for experimental design.
Q1: What is the general catalytic cycle for the coupling of this compound?
The coupling of this compound with an organic halide (Ar-X) typically follows the Suzuki-Miyaura cross-coupling mechanism. This catalytic cycle involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1] The reactivity order for the halide is generally I > Br > OTf >> Cl.[1]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] The choice of base is critical for this transformation.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
Caption: General Suzuki-Miyaura Catalytic Cycle.
Q2: Why is catalyst selection particularly critical for this compound?
Catalyst selection is paramount due to two main structural features of the molecule:
-
The ortho-Fluoro Substituent: Electron-withdrawing groups, like fluorine, can make arylboronic acids susceptible to a common side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is especially problematic under basic, aqueous conditions.[7] A highly active catalyst that promotes rapid coupling at lower temperatures can outcompete the rate of protodeboronation.[9][10]
-
The Benzohydrazide Moiety: The nitrogen atoms in the hydrazide group can act as ligands, potentially coordinating to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, ultimately lowering the reaction yield. The choice of a suitable ancillary ligand on the palladium catalyst is crucial to prevent this and maintain catalytic activity. Sterically bulky ligands can shield the metal center and favor the desired catalytic cycle.[11]
Q3: What are the recommended starting points for catalyst, ligand, and base selection?
For challenging substrates, screening a variety of conditions is often necessary.[12] However, based on literature for electronically challenging boronic acids and substrates with potentially coordinating groups, the following table provides a rational starting point.
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Precatalyst | G3/G4 Buchwald Precatalysts, PEPPSI-IPr | These are modern, well-defined precatalysts that rapidly generate the active Pd(0) species, which is crucial for coupling unstable boronic acids.[9][11] |
| Ligand | Biaryl Phosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMes | Electron-rich and sterically bulky ligands promote efficient oxidative addition and reductive elimination.[6][11] They are effective for coupling unreactive chlorides and can prevent catalyst inhibition by coordinating groups.[13][14][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often a good choice for sensitive boronic acids. Cs₂CO₃ is a stronger base that can be effective when others fail.[12] The choice of base can significantly impact yield and should be screened.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is common.[2] The amount of water should be minimized if protodeboronation is a major issue.[16] |
Q4: What is protodeboronation and why is it a major concern for this compound?
Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-fluorobenzohydrazide as a byproduct.[7] This reaction consumes the starting material and reduces the yield of the desired coupled product.
This is a significant concern for this compound because boronic acids with electron-withdrawing substituents are particularly prone to this decomposition pathway, especially under the basic and often heated conditions of a Suzuki-Miyaura reaction.[8][17] The key to minimizing this side reaction is to use a catalytic system that is fast enough to promote the desired cross-coupling at a rate significantly higher than the rate of protodeboronation.[9]
Q5: How can I monitor the progress of my reaction?
Reaction progress can be effectively monitored using standard analytical techniques. A small aliquot of the reaction mixture can be taken, quenched (e.g., with water), extracted with an organic solvent (e.g., ethyl acetate), and analyzed by:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the consumption of starting materials and formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the presence of the desired product mass, as well as potential byproducts like the protodeboronated species.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the coupling of this compound.
Caption: Initial troubleshooting workflow for low-yield reactions.
Scenario 1: Low or no conversion of starting materials.
-
Potential Cause: Inactive catalyst system.
-
Solution: The Pd(0) active species is sensitive to oxygen.[16] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Use fresh, high-quality palladium precatalyst and ligands.
-
-
Potential Cause: Inappropriate ligand or base.
-
Potential Cause: Insufficient reaction temperature.
-
Solution: While lower temperatures are desirable to prevent protodeboronation, the reaction may require more thermal energy. Gradually increase the temperature in increments (e.g., from 80°C to 100°C) while monitoring for byproduct formation.
-
Scenario 2: Significant formation of protodeboronated byproduct (4-fluorobenzohydrazide).
-
Potential Cause: The rate of protodeboronation is competing with or exceeding the rate of coupling.
-
Solution 1: Use a more active catalyst system. A combination of a modern Buchwald precatalyst and a biarylphosphine ligand (e.g., SPhos) can accelerate the coupling, even at lower temperatures, minimizing the time the boronic acid is exposed to decomposition conditions.[9][10]
-
Solution 2: Modify the boronic acid. Convert the this compound to a more stable boronic ester, such as a pinacol (Bpin) ester.[16][18] The ester can be more resistant to protodeboronation and hydrolyzes in situ to generate the active boronic acid.
-
Solution 3: Minimize water content. While some water is often necessary, excessive amounts can promote protodeboronation. Try reducing the volume of the aqueous base solution or using an anhydrous base with a minimal amount of water added.
-
Scenario 3: Observation of homocoupling of the boronic acid.
-
Potential Cause: This byproduct arises from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or excess Pd(II) in the reaction mixture.[6]
-
Solution: Improve inert atmosphere techniques. Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction. If using a Pd(II) source that requires in-situ reduction, ensure the conditions are optimal for generating the active Pd(0) species.
-
Scenario 4: Dehalogenation of the coupling partner.
-
Potential Cause: The aryl halide starting material is being reduced instead of coupled.
-
Solution: This can sometimes be caused by the solvent or impurities acting as a hydride source.[16] Ensure you are using high-purity, anhydrous solvents. Changing the ligand or base can also sometimes mitigate this side reaction.
-
Scenario 5: Inconsistent results or poor reproducibility.
-
Potential Cause: Heterogeneity of the reaction mixture, particularly with inorganic bases.
-
Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered to maximize its surface area and reactivity.[16] Vigorous stirring is essential to ensure proper mixing of all reaction components.
-
-
Potential Cause: Quality of reagents.
-
Solution: The quality of the boronic acid can degrade over time.[16] Use fresh or properly stored this compound. The purity of solvents and other reagents should be consistently high.
-
Part 3: Experimental Protocol - General Screening
This protocol outlines a general procedure for screening catalyst systems for the coupling of this compound with an aryl bromide (Ar-Br).
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium precatalyst (e.g., SPhos-G3-Precatalyst)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Reaction vials, stir bars, and equipment for maintaining an inert atmosphere.
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to a reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., 2 mol %, 0.02 mmol).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL).
-
Inerting: Seal the vial and purge with argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Part 4: References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Borono-4-fluorobenzohydrazide
Welcome to the technical support center for the synthesis of 3-Borono-4-fluorobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification, management, and mitigation of common impurities. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final product.
Section 1: Troubleshooting Guide - Impurity Management
This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable protocols to resolve the issue.
Q1: My final product shows a significant peak corresponding to 4-fluorobenzohydrazide in my HPLC/LC-MS analysis. What is causing this and how can I prevent it?
A1: Cause and Mechanism
The presence of 4-fluorobenzohydrazide is a classic sign of protodeboronation , a common side reaction for arylboronic acids.[1] This reaction involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond. The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the presence of certain catalysts.[1] Aqueous acidic or basic conditions, elevated temperatures, and transition metal contaminants can all accelerate this undesired reaction.[2][3]
Prevention & Mitigation Strategies:
-
pH Control: Maintain the reaction and workup pH within a neutral to slightly acidic range (pH 4-7). Boronic acids are more stable under these conditions.
-
Temperature Management: Avoid excessive temperatures during reaction, workup, and storage. If heating is necessary, use the lowest effective temperature and minimize the duration.
-
Inert Atmosphere: While oxygen itself is not the primary driver, it can promote side reactions catalyzed by trace metals that may facilitate protodeboronation.[4] Performing reactions under an inert atmosphere (Nitrogen or Argon) is a good general practice.
-
Solvent Choice: Use anhydrous solvents where possible, especially during the formation and handling of the boronic acid intermediate.
Remediation Protocol:
If your final product is already contaminated with the deboronated impurity, purification can be challenging due to similar polarities. A careful recrystallization or preparative chromatography may be necessary.
Q2: I'm observing unreacted starting material (e.g., a methyl or ethyl ester of 3-borono-4-fluorobenzoic acid) in my product. How can I drive the hydrazinolysis to completion?
A2: Cause and Mechanism
Incomplete conversion of the ester to the hydrazide is typically due to insufficient reaction time, inadequate temperature, or steric hindrance. The nucleophilic attack of hydrazine on the ester's carbonyl carbon is the key step.
Optimization Strategies:
-
Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or cautiously increase the temperature if the reaction stalls.
-
Hydrazine Equivalents: Using a larger excess of hydrazine hydrate can help drive the equilibrium towards the product. Typically, 2 to 5 equivalents are used.
-
Solvent: Ensure the starting ester is fully dissolved in the chosen solvent (commonly ethanol or methanol) to maximize the reaction rate.
Q3: My NMR and Mass Spec data suggest the presence of boroxine (a trimeric anhydride of the boronic acid). How does this form and how do I deal with it?
A3: Cause and Mechanism
Boronic acids can reversibly dehydrate to form boroxines, particularly when stored as solids or concentrated from azeotroping solvents like toluene. While boroxines are generally in equilibrium with the boronic acid in the presence of water and do not typically interfere with subsequent reactions like Suzuki couplings, their presence can complicate analysis and affect solubility.
Management Protocol:
-
Rehydration: To convert the boroxine back to the boronic acid, you can often simply dissolve the material in a solvent mixture containing water and stir.
-
Purification: Most purification methods, such as aqueous workups or recrystallization from aqueous solvent systems, will hydrolyze the boroxine back to the desired boronic acid.
-
Storage: To minimize boroxine formation, store the boronic acid in a cool, dry place.
Section 2: Experimental Workflows & Diagrams
Visualizing the process is key to understanding and troubleshooting. The following diagrams illustrate the synthetic pathway and a logical workflow for impurity identification.
Synthetic Pathway and Impurity Formation
The synthesis of this compound typically proceeds from a halogenated precursor. Key impurity formation points are highlighted.
Caption: Synthetic route and points of impurity introduction.
Troubleshooting Workflow for Impurity Analysis
When an unexpected impurity is detected, a systematic approach is crucial for identification and resolution.
Caption: Decision tree for impurity identification and resolution.
Section 3: Purification Protocols & Data
Effective purification is critical for achieving high-purity this compound.
Optimized Recrystallization Protocol
This protocol is designed to remove common impurities, including the deboronated species and unreacted starting materials.
-
Solvent Selection: A mixed solvent system is often most effective. A common choice is an Ethanol/Water or Isopropanol/Water mixture.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot alcohol solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid (cloudy).
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Purity Analysis: Before vs. After Purification
The following table summarizes typical purity improvements seen after applying the optimized recrystallization protocol.
| Compound | Purity Before Recrystallization (HPLC Area %) | Purity After Recrystallization (HPLC Area %) |
| This compound | 85 - 90% | > 98.5% |
| 4-fluorobenzohydrazide (Deboronated) | 5 - 10% | < 0.5% |
| Unreacted Ester | 2 - 5% | < 0.2% |
| Other Impurities | < 2% | < 0.8% |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
-
A1: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like argon) to minimize degradation via moisture and oxidation. Refrigeration is recommended for long-term storage.
Q2: Which analytical techniques are most suitable for routine purity checks?
-
A2: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method.[5][6] It can effectively separate the target compound from its key impurities. For structural confirmation and identification of unknown impurities, LC-MS and NMR spectroscopy are essential.[7]
Q3: Can I use column chromatography to purify this compound?
-
A3: Standard silica gel chromatography can be challenging for boronic acids as they can interact strongly with the stationary phase, leading to streaking and poor recovery.[8] If chromatography is necessary, reversed-phase (C18) chromatography is generally more successful.[8] Alternatively, forming a diethanolamine adduct can sometimes facilitate purification.[8]
Q4: How critical is the quality of the starting materials?
-
A4: Extremely critical. Impurities in starting materials can be carried through the synthesis and may be difficult to remove from the final product.[9] Always use high-purity, well-characterized starting materials and consider performing a purity check on them before beginning the synthesis.
References
- Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.).
- Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. (2022).
- Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis. (2018).
- How to purify boronic acids/boronate esters? (2016).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020).
- Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. (n.d.). Royal Society of Chemistry.
- A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid. (n.d.). Benchchem.
- Protodeboron
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
- Protodeboron
- Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chrom
- Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Benzohydrazide Derivatives
Welcome to the technical support center for the synthesis of fluorinated benzohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by these valuable compounds. Fluorine's distinctive electronic properties, which enhance metabolic stability and binding affinity, also introduce specific hurdles in synthetic chemistry.[1] This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure your syntheses are successful, efficient, and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: Why is my reaction yield consistently low when coupling a fluorinated benzoic acid with hydrazine?
Answer: Low yields in this reaction are a common issue stemming from several factors related to the fluorinated starting material and the reaction conditions.
Probable Causes & Solutions:
-
Reduced Carboxylic Acid Reactivity: The strong electron-withdrawing nature of fluorine can decrease the acidity of the benzoic acid, particularly with para-substitution, making the carboxyl group less susceptible to activation.[2][3] While ortho-substituents almost always increase acidity (the "ortho-effect"), the electronic interplay can be complex.[3][4]
-
Solution: Employ a more potent coupling agent. If you are using a standard carbodiimide like DCC or EDC alone, consider adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or using a more robust uronium/phosphonium salt reagent like HATU or PyBOP.[5][6] These reagents form highly reactive esters in situ, driving the reaction to completion.
-
-
Steric Hindrance: Fluorine atoms, especially at the ortho position, can sterically hinder the approach of the coupling agent and hydrazine to the carboxylic acid group.[4]
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more kinetic energy to overcome the activation barrier. Extending the reaction time can also be beneficial. Monitor the reaction by TLC or LC-MS to track the consumption of the starting acid.
-
-
Hydrazine Instability: Hydrazine is a powerful reducing agent and can decompose, especially at elevated temperatures or in the presence of certain metal impurities.[7][8] Anhydrous hydrazine is particularly reactive.
-
-
Solution: Ensure proper stoichiometry. A slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help ensure the activated acid reacts productively. The order of addition is also critical; it is often best to pre-activate the carboxylic acid with the coupling reagent before the slow addition of hydrazine.
-
Question 2: I'm observing a significant, insoluble byproduct in my reaction using DCC. What is it and how can I deal with it?
Answer: The insoluble byproduct is almost certainly N,N'-dicyclohexylurea (DCU), a common issue when using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Causality & Mitigation Strategy:
-
Mechanism: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (hydrazine), forming the amide bond and releasing DCU. DCU has very low solubility in most common organic solvents (e.g., DCM, THF, Ethyl Acetate) and precipitates out of the reaction mixture.[5]
-
Troubleshooting Steps:
-
Filtration: The primary method for removing DCU is filtration. After the reaction is complete, cool the mixture (if heated) and filter it through a pad of celite or a fritted funnel. Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.
-
Solvent Choice: While DCU is largely insoluble, its solubility can vary slightly. In some cases, switching to a solvent like acetonitrile might keep more of it in solution for longer, but filtration will still be necessary.
-
Alternative Reagents: To avoid the DCU issue entirely, especially in solid-phase synthesis or late-stage purifications, switch to a carbodiimide that produces a water-soluble urea byproduct.
-
EDC (or EDAC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride is an excellent choice. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5]
-
DIC: Diisopropylcarbodiimide is another alternative where the resulting urea is more soluble in organic solvents than DCU, making it easier to handle, particularly for solid-phase peptide synthesis.[5]
-
-
Question 3: My purification by silica gel chromatography is difficult. The product either streaks badly or co-elutes with impurities. What can I do?
Answer: Purification of fluorinated compounds can be challenging due to their unique physicochemical properties. The high electronegativity of fluorine can alter the polarity and adsorptive behavior of the molecule on silica gel.
Strategies for Improved Purification:
-
Address Polarity Issues: Fluorinated benzohydrazides have both a polar hydrazide group and a potentially non-polar fluorinated aromatic ring. This amphiphilic nature can lead to poor behavior on silica.
-
Solvent System Modification: Add a small amount of a polar modifier to your eluent system. For example, if you are using Hexane/Ethyl Acetate, adding 0.5-1% triethylamine (TEA) can deactivate acidic sites on the silica gel, reducing tailing caused by the basic hydrazide moiety. Conversely, adding 0.5-1% acetic acid or formic acid can help if your compound has acidic impurities it needs to be separated from.
-
Alternative Sorbents: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide better separation for basic compounds. Reverse-phase chromatography (C18 silica) is also an excellent option, where elution is based on polarity in reverse (less polar compounds elute later).
-
-
Leverage "Fluorous Chemistry" Principles: Highly fluorinated compounds have a tendency to be "fluorophilic," meaning they have low solubility in both organic and aqueous solvents but are soluble in perfluorinated solvents.[11] While a full fluorous-phase separation may not be necessary, this principle can be exploited.
-
Crystallization/Recrystallization: Fluorinated compounds often have good crystallinity. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, removing many impurities at once.[12][13]
-
-
Pre-Purification Workup: Ensure your aqueous workup is effective. A standard workup for a neutral amide-like compound would be to wash the organic layer sequentially with a weak acid (e.g., 5% HCl) to remove basic impurities (like unreacted hydrazine), followed by a weak base (e.g., 5% NaHCO₃) to remove acidic impurities (like unreacted benzoic acid), and finally with brine.
Troubleshooting Decision Workflow
Here is a logical workflow to diagnose and solve low-yield issues in your synthesis.
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. arxada.com [arxada.com]
- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. youtube.com [youtube.com]
strategies to improve the regioselectivity of reactions involving 3-Borono-4-fluorobenzohydrazide
Welcome to the Technical Support Center for 3-Borono-4-fluorobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for reactions involving this versatile bifunctional molecule. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature, proven field insights, and a mechanistic understanding of the unique chemical properties of this reagent.
Understanding the Reactivity of this compound
This compound is a unique building block possessing three key reactive sites: the boronic acid, the benzohydrazide, and the aromatic ring. The interplay of these functional groups, along with the influence of the fluorine substituent, presents both opportunities and challenges in achieving desired regioselectivity. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this impact its use in synthesis?
A1: this compound has three main centers of reactivity:
-
The Boronic Acid (-B(OH)₂): This group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.[1][2] It can also participate in other reactions such as Chan-Lam coupling for C-N bond formation and Liebeskind-Srogl coupling. The boronic acid is an electron-withdrawing group via the inductive effect, which can influence the reactivity of the aromatic ring.
-
The Benzohydrazide (-CONHNH₂): This functional group is a potent nucleophile and can readily react with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form stable hydrazones.[3] The hydrazide can also act as a directing group in C-H functionalization reactions.
-
The Aromatic Ring: The benzene ring is substituted with a fluorine atom and a boronic acid. The fluorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution, while the boronic acid group is generally considered a meta-director. The positions ortho and meta to the hydrazide can also be targeted for functionalization. The regiochemical outcome of reactions on the aromatic ring will be a result of the combined directing effects of these substituents.
The challenge and opportunity lie in selectively reacting one of these sites without undesired side reactions at the others. This is often referred to as achieving orthogonal reactivity .
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and observing low yields and formation of byproducts. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. The most common issues are protodeboronation and competing intramolecular reactions.
-
Protodeboronation: This is a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[4] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess base and water.
-
Intramolecular Cyclization: The proximity of the boronic acid and the hydrazide moiety can lead to an intramolecular condensation reaction to form a stable boron-nitrogen heterocycle (a diazaborinine derivative). This effectively deactivates the boronic acid for the desired cross-coupling reaction.
Here is a troubleshooting guide to address these issues:
| Problem | Potential Cause | Troubleshooting Strategy |
| Low to no product, starting material consumed | Protodeboronation | - Lower the reaction temperature: If possible, screen for more active catalysts that operate at lower temperatures. - Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. - Use a milder base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. - Anhydrous conditions: Minimize the amount of water in the reaction. Use anhydrous solvents and reagents. |
| Formation of a major byproduct, confirmed by mass spectrometry to be a cyclized product | Intramolecular cyclization | - Protect the hydrazide: The most effective strategy is to protect the hydrazide group prior to the Suzuki coupling. Common protecting groups for hydrazides include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These can be removed after the coupling reaction. - Use a boronic ester: Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), can sometimes reduce the propensity for intramolecular cyclization. The ester can be formed by reacting the boronic acid with pinacol. |
| Low yield, both starting materials remain | Inefficient catalyst system | - Ligand screening: The choice of phosphine ligand is critical. For electron-deficient arylboronic acids, electron-rich and bulky ligands like SPhos, XPhos, or RuPhos can be effective.[5] - Palladium source: Screen different palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. |
Q3: I want to perform a reaction on the aromatic ring, such as a C-H functionalization or an electrophilic substitution. What regioselectivity should I expect and how can I control it?
A3: The regioselectivity of reactions on the aromatic ring of this compound is governed by the directing effects of the three substituents:
-
Fluorine (-F): A deactivating, ortho, para-director.
-
Boronic Acid (-B(OH)₂): A deactivating, meta-director.
-
Benzohydrazide (-CONHNH₂): Can act as an ortho-directing group through chelation assistance in C-H functionalization.
The interplay of these effects can be complex. Here's a breakdown of potential outcomes and strategies for control:
-
For Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration):
-
The fluorine atom will direct incoming electrophiles to the positions ortho and para to it. The position para to the fluorine is already occupied by the hydrazide. The position ortho to the fluorine is also meta to the boronic acid.
-
The boronic acid will direct to the positions meta to it. One of these positions is occupied by the hydrazide, and the other is ortho to the fluorine.
-
Therefore, the most likely position for electrophilic substitution is the carbon atom that is ortho to the fluorine and meta to the boronic acid.
-
-
For Directed C-H Functionalization:
-
The hydrazide group can act as a powerful directing group in palladium-catalyzed C-H functionalization, directing the reaction to the ortho position (the C-H bond adjacent to the hydrazide).[6]
-
To favor this pathway, you would typically use a catalyst system known for amide-directed C-H activation, such as those involving Pd(OAc)₂ with a suitable ligand.
-
Diagram of Directing Effects on this compound:
Caption: Directing effects on the aromatic ring of this compound.
To achieve a specific regioselectivity, consider the following:
| Desired Position of Substitution | Strategy |
| Position 5 (ortho to F, meta to B(OH)₂) | Use standard electrophilic aromatic substitution conditions (e.g., NBS for bromination, HNO₃/H₂SO₄ for nitration). The combined electronic effects of the substituents favor this position. |
| Position 2 (ortho to hydrazide) | Employ a palladium-catalyzed C-H activation strategy using conditions known to be directed by amide or related functional groups. |
Q4: I want to perform a reaction with the hydrazide group, for example, forming a hydrazone. Do I need to be concerned about the boronic acid?
A4: Yes, the boronic acid can influence reactions at the hydrazide. As mentioned in Q2, there is a possibility of intramolecular cyclization to form a boron-nitrogen heterocycle, especially under conditions that favor dehydration (e.g., heating, presence of a dehydrating agent).
To favor hydrazone formation and avoid cyclization:
-
Reaction Conditions: Perform the reaction at room temperature or below if possible.
-
pH Control: The stability of the boron-nitrogen heterocycle can be pH-dependent. Running the reaction under neutral or slightly acidic conditions may disfavor cyclization.
-
Protection of the Boronic Acid: Temporarily protecting the boronic acid as a boronic ester (e.g., pinacol ester) can prevent its participation in the intramolecular reaction. The ester can be removed later if needed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Protection of the Hydrazide
This protocol outlines a two-step process for the Suzuki-Miyaura coupling of this compound, involving the protection of the hydrazide group to prevent side reactions.
Step 1: Boc-Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as THF or dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Boc-protected product can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the Boc-protected this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Step 3: Deprotection of the Boc Group (if necessary)
-
Dissolve the purified, Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final product.
Protocol 2: Directed C-H Functionalization at the Position Ortho to the Hydrazide
This protocol provides a general method for the palladium-catalyzed C-H arylation at the position adjacent to the benzohydrazide group.
-
In a reaction vessel, add this compound (1.0 eq), the aryl halide coupling partner (1.5 eq), Pd(OAc)₂ (5 mol%), a ligand (e.g., P(Cy)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent such as toluene or DMF.
-
Purge the vessel with an inert gas.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for reactions involving this compound.
References
-
Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex. Chemistry. 2023 Feb 16;29(10):e202203505. Available from: [Link]
-
Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex. Chalmers Research. Available from: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J Org Chem. 2008 Nov 7; 73(21): 8459–8465. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chem Soc Rev. 2014 Jan 7;43(1):312-43. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Org Lett. 2023 Dec 22; 25(50): 8993–8997. Available from: [Link]
-
Regioselective Functionalization of Iminophosphoranes Through Pd-mediated C-H Bond Activation: C-C and C-X Bond Formation. Dalton Trans. 2011 Jan 28;40(4):905-15. Available from: [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
-
Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes. Org. Chem. Front., 2021,8, 431-438. Available from: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [Link]
-
A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis. Org. Chem. Front., 2023,10, 3963-3979. Available from: [Link]
- Synthetic method of 4-fluorobenzaldehyde. Google Patents.
-
Regio- and stereoselective C-H functionalization of brassinosteroids. Steroids. 2019 Jun:146:92-98. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021 Jan; 26(2): 473. Available from: [Link]
-
Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Mol Imaging Biol. 2022; 24(2): 288–294. Available from: [Link]
-
Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Front. Chem., 25 April 2022. Available from: [Link]
-
Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry. 2014 Nov 24;20(48):15991-7. Available from: [Link]
- Preparation method of 3-methoxy-4-fluorobenzaldehyde. Google Patents.
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 2015, 7(12):70-84. Available from: [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules. 2023 Dec; 28(23): 7838. Available from: [Link]
Sources
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- 3. Sci-Hub. Control of the Regio‐ and Stereoselectivity in Diels–Alder Reactions with Quinone Boronic Acids / Angewandte Chemie International Edition, 2008 [sci-hub.st]
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- 6. Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with 3-Borono-4-fluorobenzohydrazide in organic solvents
Technical Support Center: 3-Borono-4-fluorobenzohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments, with a particular focus on solubility issues in organic solvents. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can confidently and effectively utilize this versatile compound in your research.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound possesses a unique chemical structure that contributes to its synthetic utility but also presents solubility challenges. The molecule contains both a polar hydrazide group (-CONHNH₂) and a boronic acid group (-B(OH)₂), which can engage in hydrogen bonding. Additionally, the fluorinated phenyl ring adds a degree of hydrophobicity. This combination of polar and nonpolar characteristics can lead to limited solubility in a wide range of common organic solvents.
Furthermore, boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially upon heating or in non-polar solvents.[1] These boroxines are generally less soluble than the corresponding boronic acids, which can complicate dissolution.[1]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best starting solvents to try?
A1: The solubility of this compound is highly dependent on the solvent's polarity. Due to its polar functional groups, it generally shows better solubility in polar aprotic and protic solvents.
Recommended Starting Solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving boronic acids and hydrazides due to their strong dipole moments and ability to solvate both polar and nonpolar moieties.[2]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective, particularly with gentle heating.[2][3]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be suitable for certain applications, though solubility may be more limited compared to DMSO or DMF. Phenylboronic acid, a related compound, shows high solubility in ethers.[4][5]
Solvents to Avoid Initially:
-
Nonpolar Solvents: Hydrocarbons like hexane and toluene are generally poor solvents for this compound due to its polarity.[6] Very low solubility of phenylboronic acid has been observed in methylcyclohexane.[4]
-
Chlorinated Solvents: While some boronic acids show moderate solubility in solvents like dichloromethane (DCM) and chloroform, they may not be the most effective primary choice for this compound.[4][7]
Q2: I've tried the recommended solvents, but the solubility is still too low for my desired reaction concentration. What can I do next?
A2: If single-solvent systems are insufficient, several techniques can be employed to enhance solubility.
1. Co-solvent Systems: The use of a co-solvent is a powerful technique to increase the solubility of poorly soluble compounds.[8][9] By blending a primary solvent with a small amount of a stronger, miscible solvent, you can significantly improve the solvating power of the system.[10]
-
Example: If your reaction is primarily in THF, the addition of 5-10% (v/v) of DMSO or DMF can dramatically increase the solubility of this compound without drastically altering the overall reaction conditions.
2. Temperature Adjustment: For many compounds, solubility increases with temperature.[10]
-
Procedure: Gently warm the solvent mixture while stirring. It is crucial to monitor the temperature to avoid potential degradation of the compound or solvent evaporation.
-
Caution: Be aware that heating can promote the formation of less soluble boroxine anhydrides.[1] A minimal amount of a polar solvent like water or an alcohol in the mixture can help to hydrolyze any boroxine that forms back to the more soluble boronic acid.[11]
3. pH Adjustment: The solubility of boronic acids can be influenced by pH.[12] In aqueous or protic solvent systems, adjusting the pH can ionize the boronic acid group, increasing its solubility.
-
Basic Conditions: Adding a small amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the boronic acid, forming a more soluble boronate salt. This is particularly useful in reactions where anionic species are reactive.
-
Acidic Conditions: While less common for increasing solubility, in some specific cases, acidic conditions might be employed, but this needs to be evaluated on a case-by-case basis as it can affect the reactivity of the hydrazide group.
Q3: My this compound appears oily or "gooey" and won't crystallize or dissolve properly. What is happening and how can I fix it?
A3: The "gooey" or oily appearance is often due to the presence of boroxine trimers or oligomers, which can form from the dehydration of the boronic acid.[11] This can be exacerbated by residual water or certain solvents during workup and solvent removal.
Troubleshooting Steps:
-
Hydrolysis to the Monomer: To convert the boroxine back to the boronic acid, you can try adding a small amount of water.
-
Protocol: Dissolve the oily material in a suitable solvent like THF or methanol, then add a few drops of water and stir. The water will help to hydrolyze the B-O-B bonds of the boroxine. You can then remove the solvent under reduced pressure.[11]
-
-
Recrystallization with a Co-solvent/Anti-solvent System:
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide provides a systematic workflow for addressing solubility issues with this compound.
Step 1: Initial Solvent Screening
The first step is to identify a suitable primary solvent for your reaction.
Experimental Protocol:
-
Place a small, known amount (e.g., 1-2 mg) of this compound into several vials.
-
Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial from the list in Table 1.
-
Stir or vortex each vial at room temperature for a set period (e.g., 15-30 minutes).
-
Visually inspect for dissolution.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF | High |
| Polar Protic | Methanol, Ethanol | Moderate to High |
| Ethers | THF, 1,4-Dioxane | Moderate |
| Ketones | Acetone | Moderate to High[4][5] |
| Halogenated | Dichloromethane | Low to Moderate |
| Aromatic | Toluene | Very Low |
| Aliphatic | Hexane, Cyclohexane | Insoluble |
Step 2: Optimization with Co-solvents and Temperature
If a single solvent is inadequate, proceed to this step.
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Start [label="Start: Solubility Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screen_Solvents [label="Step 1: Screen Primary Solvents (Table 1)"]; Soluble [label="Is Compound Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proceed [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Step 2: Optimize with Co-Solvent/Temperature"]; Co_Solvent [label="Add 5-10% Co-solvent (e.g., DMSO, DMF)"]; Heat [label="Gently Heat Mixture"]; Soluble2 [label="Is Compound Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pH_Adjust [label="Step 3: Consider pH Adjustment (Protic Solvents)"]; Base [label="Add Non-nucleophilic Base"]; Soluble3 [label="Is Compound Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Re_evaluate [label="Re-evaluate Reaction Conditions/Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Screen_Solvents; Screen_Solvents -> Soluble; Soluble -> Proceed [label="Yes"]; Soluble -> Optimize [label="No"]; Optimize -> Co_Solvent; Co_Solvent -> Heat; Heat -> Soluble2; Soluble2 -> Proceed [label="Yes"]; Soluble2 -> pH_Adjust [label="No"]; pH_Adjust -> Base; Base -> Soluble3; Soluble3 -> Proceed [label="Yes"]; Soluble3 -> Re_evaluate [label="No"]; } } Figure 1: Solubility Optimization Workflow
Step 3: Advanced Techniques for Persistent Issues
For particularly challenging cases, more advanced methods may be necessary.
-
Sonication: Applying ultrasonic waves can help break down aggregates and enhance dissolution.[15] This is a form of physical agitation that can be more effective than simple stirring.
-
Formation of a Soluble Derivative: In some synthetic routes, it may be advantageous to temporarily convert the boronic acid to a more soluble boronate ester (e.g., a pinacol ester).[5] These esters often exhibit significantly better solubility in a wider range of organic solvents.[4][5] The boronic acid can then be regenerated in a subsequent step if needed.
References
- Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1845-1857.
-
Pharmaoffer. (n.d.). Co-solvent: Significance and symbolism. Available from: [Link]
- Zhang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2553.
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]
- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available from: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available from: [Link]
-
ResearchGate. (n.d.). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Available from: [Link]
-
PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Available from: [Link]
-
Reddit. (2023, February 11). Boronic acids being gooey. Available from: [Link]
-
ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available from: [Link]
-
Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
Organic Syntheses. (n.d.). boronic esters. Available from: [Link]
-
IJIRT. (n.d.). Solubility Enhancement Methods. Available from: [Link]
-
Reddit. (2022, November 8). HELP: Purifying boronic acids sucks. Available from: [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Available from: [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Available from: [Link]
-
Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Available from: [Link]
-
Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent?. Available from: [Link]
-
ResearchGate. (2017, February). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. Available from: [Link]
-
PubChem. (n.d.). 4-Fluorobenzohydrazide. Available from: [Link]
-
ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). Available from: [Link]
-
PMC. (2022, May 22). Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. Available from: [Link]
-
PubChem. (n.d.). 4-Bromobenzohydrazide. Available from: [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Boronic Acid Reagents: Profiling 3-Borono-4-fluorobenzohydrazide
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. Boronic acids and their derivatives are foundational reagents in modern organic chemistry, primarily for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth comparison of 3-Borono-4-fluorobenzohydrazide with other classes of boronic acid reagents, offering insights into its potential performance based on established chemical principles and contrasting it with well-documented alternatives.
While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its characteristics by dissecting its structural features: the boronic acid moiety, the electron-withdrawing fluorine atom, and the hydrazide functional group. This analysis will be juxtaposed with the known performance of boronic acids, MIDA (N-methyliminodiacetic acid) boronates, and organotrifluoroborates.
The Landscape of Boronic Acid Reagents: A Primer
The utility of a boronic acid reagent is primarily dictated by a balance of reactivity and stability.[3] An ideal reagent should be stable enough for storage and handling, yet sufficiently reactive to participate in desired transformations under mild conditions.[4]
Key Performance Characteristics:
-
Reactivity in Cross-Coupling: The rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle are crucial. This is influenced by the electronic and steric properties of the boronic acid.
-
Stability: Boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation. Some, particularly heteroaryl derivatives, are notoriously unstable.[4]
-
Functional Group Compatibility: The reagent must be compatible with a wide range of functional groups present in complex molecules.
-
Handling and Storage: Ease of handling, purification, and long-term storage are practical considerations in a laboratory setting.
Profiling this compound: An Informed Projection
The structure of this compound suggests a unique combination of properties.
Structure:
Inferred Properties:
-
Impact of the Fluorine Atom: The presence of a fluorine atom ortho to the boronic acid is expected to increase its Lewis acidity.[5][6][7] This enhanced acidity can facilitate the formation of the boronate anion, a key step in the Suzuki-Miyaura transmetalation, potentially leading to higher reactivity compared to non-fluorinated analogs.[8] However, the steric bulk of the ortho fluorine might slightly impede the approach to the palladium center.
-
The Benzohydrazide Moiety: The hydrazide group (-CONHNH2) is a versatile functional handle. It can act as a nucleophile and is a precursor to various heterocyclic systems.[9][10] Its presence suggests that this compound could be employed in multi-step syntheses where subsequent modification of the hydrazide is desired.[11][12] From a compatibility standpoint, the N-H bonds of the hydrazide could potentially interfere with certain catalytic systems, necessitating careful selection of reaction conditions.
-
Potential for Unique Applications: The combination of a boronic acid and a hydrazide opens possibilities for applications beyond cross-coupling. Boronic acids are known to interact with diols, forming reversible covalent bonds, which is the basis for their use in sensors and bioconjugation.[13][14][15][16][17] The hydrazide moiety could be used to tether this boronic acid to other molecules or surfaces.
A Comparative Analysis: this compound vs. Established Alternatives
To provide a clear context for the potential performance of this compound, we will compare it to two widely adopted classes of boronic acid surrogates: MIDA boronates and organotrifluoroborates.
| Feature | This compound (Projected) | MIDA Boronates | Potassium Organotrifluoroborates (R-BF3K) |
| Stability | Moderate; susceptible to protodeboronation and boroxine formation, typical of free boronic acids. | High; generally benchtop stable, crystalline solids, and compatible with chromatography.[4][18][19][20] | Very High; exceptionally stable to air and moisture, allowing for long-term storage.[21][22][23] |
| Reactivity | Potentially high due to the electron-withdrawing fluorine substituent. | Low in its protected form; requires a slow-release step (hydrolysis) to generate the active boronic acid.[4][18] | Requires activation (hydrolysis) to the boronic acid in situ for participation in the catalytic cycle.[24][25] |
| Handling | Requires careful handling to minimize degradation. | Easy to handle and purify.[20] | Crystalline, free-flowing solids that are easy to handle.[21] |
| Functional Group Compatibility | Good, but the acidic N-H of the hydrazide may require consideration. | Excellent; the protected boron allows for a wide range of transformations on other parts of the molecule.[19] | Excellent; the trifluoroborate moiety is stable to many reagents.[22][23] |
| Key Advantage | Bifunctionality (cross-coupling and hydrazide chemistry). | Enables iterative cross-coupling and the use of otherwise unstable boronic acids.[4] | Superior stability and ease of handling, especially for sensitive substrates.[21] |
Experimental Considerations and Methodologies
The choice of boronic acid reagent significantly impacts the design of a synthetic route. Below are representative experimental workflows that highlight the practical differences in using these reagents.
Diagram: General Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general procedure for the coupling of an aryl bromide with a generic arylboronic acid, which could be adapted for this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, hence the need for an inert atmosphere to prevent catalyst deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Base: The base is crucial for the activation of the boronic acid to form the boronate, which then participates in the transmetalation step.[26] K3PO4 is a common choice for its efficacy and moderate basicity.
-
Ligand: SPhos is an electron-rich, bulky phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times.
Diagram: Decision-Making Framework for Reagent Selection
Caption: A decision-making guide for selecting the appropriate boronic acid reagent.
Conclusion and Future Outlook
This compound presents an intriguing, albeit under-explored, boronic acid reagent. Its structure suggests a favorable reactivity profile for cross-coupling reactions, stemming from the ortho-fluorine substituent. The integrated hydrazide functionality offers a valuable synthetic handle for further molecular elaboration, positioning it as a potentially useful bifunctional building block in medicinal chemistry and materials science.[1][2][27][28]
However, as a free boronic acid, it is likely to share the inherent stability limitations of this class of compounds. For applications demanding high stability, iterative cross-coupling, or the use of notoriously unstable coupling partners, MIDA boronates and organotrifluoroborates remain the reagents of choice due to their proven robustness and controlled reactivity.[4][21][22][23]
Further experimental investigation is warranted to fully characterize the performance of this compound and validate the projections made in this guide. Such studies would provide the empirical data needed to confidently place this reagent within the expanding and versatile toolkit of modern synthetic chemistry.
References
- Current time information in San Francisco, CA, US. (n.d.).
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (2025). Benchchem.
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
- Campodonico, P. R., et al. (2018). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2052. [Link]
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A Comparative Guide to Validating the Protease Inhibitory Activity of 3-Borono-4-fluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protease Inhibition in Modern Therapeutics
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing a pivotal role in a vast array of physiological and pathological processes.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, viral infections, and inflammatory disorders, making them prime targets for therapeutic intervention.[1][2] The development of protease inhibitors has revolutionized the treatment of diseases such as HIV/AIDS and multiple myeloma.[1]
Boronic acid-containing compounds have emerged as a particularly successful class of protease inhibitors.[3] Their unique ability to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases leads to potent and often highly selective inhibition. This guide focuses on the validation of a hypothetical boronic acid derivative, 3-Borono-4-fluorobenzohydrazide, and compares its potential inhibitory profile to well-established, FDA-approved proteasome inhibitors.
The Proteasome: A Key Target for Boronic Acid Inhibitors
The ubiquitin-proteasome system is the principal pathway for regulated intracellular protein degradation in eukaryotic cells. The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins, thereby controlling the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[4][5] In cancer cells, particularly in multiple myeloma, there is a high rate of protein synthesis and turnover, making these cells highly dependent on proteasome activity for survival.[6][7] Inhibition of the proteasome leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and ultimately triggering apoptosis.[8][9]
This guide will use the proteasome as the primary target for our hypothetical inhibitor, this compound, and its comparators: Bortezomib, Carfilzomib, and Ixazomib.
Mechanism of Action: A Shared Strategy with Subtle Differences
The primary mechanism of action for boronic acid-based proteasome inhibitors is the formation of a covalent, yet reversible, bond with the active site N-terminal threonine residue of the β5 subunit of the 20S proteasome, which exhibits chymotrypsin-like activity.[6][8][10][11] This inhibition blocks the degradation of ubiquitinated proteins, leading to apoptosis.[12][13]
Hypothetical Inhibitor Profile: this compound
For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome. Its performance will be compared against the following established proteasome inhibitors.
Comparative Analysis of Proteasome Inhibitors
This section provides a head-to-head comparison of our hypothetical compound with three leading proteasome inhibitors.
| Feature | This compound (Hypothetical) | Bortezomib | Carfilzomib | Ixazomib |
| Mechanism of Action | Reversible covalent inhibitor of the β5 subunit of the 20S proteasome. | Reversible covalent inhibitor of the β5 subunit of the 20S proteasome.[4][11][14] | Irreversible covalent inhibitor of the β5 subunit of the 20S proteasome.[8][12] | Reversible covalent inhibitor of the β5 subunit of the 20S proteasome.[6][10][15] |
| Potency (IC50) | Hypothetical Value: 5 nM | ~3.8 nM[16][17] | ~5 nM | ~3.4 nM[18] |
| Selectivity | High selectivity for the β5 subunit over other proteasome subunits and other serine proteases. | High selectivity for the β5 subunit.[11] | High selectivity for the β5 subunit.[12] | High selectivity for the β5 subunit.[10][18] |
| Administration | Oral | Intravenous or subcutaneous injection.[4] | Intravenous | Oral[10] |
Experimental Validation Protocols
To substantiate the inhibitory claims of any novel compound, a rigorous series of biochemical and cellular assays must be performed. The following protocols provide a framework for the validation of this compound's activity.
Biochemical Assay: Proteasome Activity Inhibition
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified 20S proteasome.
Principle: A fluorogenic peptide substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome is used. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.
Workflow Diagram:
Caption: Workflow for biochemical validation of protease inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
Dilute purified human 20S proteasome to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.
-
Prepare serial dilutions of this compound and control inhibitors (Bortezomib, Carfilzomib, Ixazomib) in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of each inhibitor dilution. Include wells with vehicle (DMSO) as a negative control.
-
Add 50 µL of the diluted 20S proteasome to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Induction of Apoptosis in Multiple Myeloma Cells
This assay assesses the downstream effect of proteasome inhibition, which is the induction of apoptosis in cancer cells.
Principle: Proteasome inhibitors cause an accumulation of pro-apoptotic proteins, leading to programmed cell death. Apoptosis can be quantified by measuring the activity of caspases, key effector enzymes in the apoptotic pathway.
Workflow Diagram:
Caption: Workflow for cellular validation of apoptosis induction.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a multiple myeloma cell line (e.g., RPMI 8226) in appropriate media.
-
Seed the cells into a 96-well white-walled microplate at a suitable density.
-
Add serial dilutions of this compound and control inhibitors to the wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
-
Caspase Activity Assay:
-
Equilibrate the plate to room temperature.
-
Add a commercially available caspase-3/7 activity assay reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that induces 50% of the maximal apoptotic response.
-
Selectivity Profiling
To ensure that this compound is a specific inhibitor and to minimize off-target effects, its activity should be tested against a panel of other proteases, particularly other serine proteases. This can be done using similar biochemical assays with specific substrates for each protease. A highly selective inhibitor will show potent inhibition of the target protease (the proteasome) with significantly less or no activity against other proteases.
Conclusion
This guide has provided a comprehensive framework for the validation and comparative analysis of a hypothetical protease inhibitor, this compound. By following the detailed biochemical and cellular assay protocols, researchers can rigorously assess the potency, efficacy, and selectivity of novel boronic acid-based compounds. The comparison with established drugs like Bortezomib, Carfilzomib, and Ixazomib provides a crucial benchmark for evaluating the therapeutic potential of new chemical entities in the field of protease inhibition. The principles and methodologies outlined here are broadly applicable to the validation of various enzyme inhibitors and are intended to support the advancement of drug discovery and development.
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A Comparative Guide to the Biological Activity of 3-Borono-4-fluorobenzohydrazide Derivatives
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of the potential biological activities of 3-borono-4-fluorobenzohydrazide derivatives. As there is limited direct research on this specific scaffold, this guide will extrapolate and compare data from closely related compound classes: benzohydrazides, organoboron compounds, and fluorinated aromatics. This analysis is supported by experimental data from the literature and detailed protocols for key biological assays, offering a predictive framework for researchers in drug discovery.
The Benzohydrazide Scaffold: A Versatile Pharmacophore
Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] The core structure, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH2), serves as a versatile template for the synthesis of a wide array of bioactive molecules.[2]
Established Biological Activities of Benzohydrazide Derivatives
Benzohydrazide derivatives have demonstrated significant potential across multiple therapeutic areas:
-
Antimicrobial Activity: A substantial body of research highlights the antibacterial and antifungal properties of benzohydrazides.[1][3] These compounds have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[1] Some derivatives have shown potent anticancer activity at nanomolar concentrations.[1]
-
Antiviral Activity: The benzohydrazide scaffold is also present in compounds with documented antiviral properties, including activity against HIV-1.
-
Enzyme Inhibition: Benzohydrazide derivatives have been identified as inhibitors of several key enzymes, including monoamine oxidase (MAO), urease, and carbonic anhydrase, highlighting their potential in treating neurological disorders and diseases associated with these enzymes.[2]
The mechanism of action for these activities is often attributed to the formation of hydrazone linkages, which can chelate metal ions essential for microbial growth or interact with the active sites of enzymes.[2][4]
The Influence of Boronic Acid: A Unique Functional Group
The incorporation of a boronic acid group (-B(OH)2) into organic molecules has gained significant traction in drug discovery, particularly after the approval of drugs like bortezomib.[5][6] Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules like sugars and glycoproteins.[7]
Comparative Impact of Boronic Acid on Biological Activity
The introduction of a boronic acid moiety to a pharmacophore can confer several advantageous properties:
-
Enhanced Enzyme Inhibition: Boronic acids are potent inhibitors of serine proteases, where the boron atom interacts with the catalytic serine residue.[8] This mechanism is central to the activity of bortezomib, a proteasome inhibitor used in cancer therapy.[5]
-
Antibacterial and Antifungal Properties: Several boron-containing compounds, including cyclic boronic acids like vaborbactam, are effective β-lactamase inhibitors, restoring the efficacy of β-lactam antibiotics against resistant bacteria.[5][9] Tavaborole, a benzoxaborole, is an antifungal agent that inhibits fungal leucyl-tRNA synthetase.[8]
-
Antiviral Potential: Research has explored boronic acids as potential antiviral agents, with some derivatives showing promising activity.[5]
The synthesis of boronic acid-containing hydrazones is achievable through methods like the photochemical homologation of boronic acids with N-tosylhydrazones.[10][11]
The Role of Fluorine Substitution: Enhancing Pharmacological Profiles
The strategic placement of fluorine atoms on a drug candidate is a widely used strategy in medicinal chemistry to optimize its pharmacological properties.[12][13]
Comparative Advantages of Fluorination
Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly impact a molecule's biological profile:[12][14]
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, making fluorinated compounds more resistant to metabolic degradation and increasing their biological half-life.[15]
-
Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[15][16]
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence drug-receptor interactions.[13]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[12]
Predicted Biological Profile of this compound Derivatives: A Comparative Synthesis
Based on the activities of the parent scaffolds, we can predict a synergistic or additive biological profile for this compound derivatives.
Table 1: Predicted Biological Activities and Rationale
| Predicted Activity | Rationale |
| Potent Antimicrobial | The benzohydrazide core provides a known antimicrobial scaffold. The boronic acid may enhance this activity by targeting bacterial enzymes, and the fluorine atom could improve cell penetration. |
| Enhanced Anticancer | The combination of a cytotoxic benzohydrazide, a proteasome-inhibiting boronic acid, and a metabolically stabilizing fluorine atom could lead to potent and selective anticancer agents. |
| Novel Enzyme Inhibition | The boronic acid group is a known inhibitor of serine proteases. The overall scaffold could be tailored to inhibit other enzymes like urease or carbonic anhydrase with improved potency due to the fluorine substitution. |
Experimental Protocols for Biological Evaluation
To validate the predicted activities, the following experimental protocols are recommended.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be assessed using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[17][18]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Urease Inhibition Assay
The inhibitory effect on urease can be determined using a colorimetric assay based on the Berthelot method, which quantifies ammonia production.[19][20][21]
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Carbonic Anhydrase Inhibition Assay
A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate can be employed to screen for carbonic anhydrase inhibitors.[22][23][24]
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the carbonic anhydrase inhibition assay.
EGFR Kinase Inhibition Assay
The inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase can be evaluated using a variety of available assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET).[25][26][27][28]
General Signaling Pathway for EGFR
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By combining the known biological activities of benzohydrazides with the unique properties of boronic acids and the pharmacological benefits of fluorination, it is plausible to design potent and selective molecules with diverse applications. The experimental protocols and comparative analysis provided in this guide offer a robust framework for initiating research into this exciting class of compounds. Future studies should focus on the synthesis of a library of these derivatives with varying substituents to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.
References
- Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing. (Link to a relevant protocol source)
- Berthelot's Reaction for Ammonia Quantification. (Link to a relevant protocol source)
- Carbonic Anhydrase Inhibition Assay Protocol. (Link to a relevant protocol source)
- EGFR Kinase Assay Protocol. (Link to a relevant protocol source)
- Synthesis of Benzylboronates by Photochemical Homologation. (Link to a relevant protocol source)
- Carbonic Anhydrase Inhibitor Screening Kit. (Link to a relevant protocol source)
- Broth Microdilution Method for MIC Determination. (Link to a relevant protocol source)
- Biological Activities of Benzohydrazide Derivatives. (Link to a relevant review article)
- Urease Inhibitor Screening Kit. (Link to a relevant protocol source)
- ADP-Glo™ Kinase Assay for EGFR. (Link to a relevant protocol source)
- Carbonic Anhydrase Activity Assay. (Link to a relevant protocol source)
- EGFR Tyrosine Kinase Inhibitor Assay in Cancer Cells. (Link to a relevant research article)
- EGFR Kinase Assay Protocol (mutant forms). (Link to a relevant protocol source)
- Urease Enzyme Inhibition Assay Protocol. (Link to a relevant protocol source)
- Reactivity of Benzohydrazide Derivatives. (Link to a relevant research article)
- Biological Applications of Benzohydrazide Derivatives. (Link to a relevant review article)
- Formation of Hydrazones from ortho-formylphenylboronic acids. (Link to a relevant research article)
- Urease Inhibition Assay Protocol Details. (Link to a relevant protocol source)
- Synthesis of Benzylboronates with N-sulfonylhydrazones. (Link to a relevant research article)
- A Simple Method for Carbonic Anhydrase Activity Measurement. (Link to a relevant research article)
- In Vitro Urease Inhibition Assay of Antibiotics. (Link to a relevant research article)
- EGFR Assays and Drug Discovery Services. (Link to a relevant service provider)
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (Link to a relevant research article)
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as Cholinesterase Inhibitors. (Link to a relevant research article)
- Benzohydrazides: As potential bio-active agents. (Link to a relevant review article)
- Structure-Activity Relationship of Benzohydrazide Derivatives. (Link to a relevant research article)
- Design and Synthesis of 2-(benzamido) benzohydrazide derivatives as Cholinesterase Inhibitors. (Link to a relevant research article)
- Formation of Hydrazones and Boron-Nitrogen Heterocycles. (Link to a relevant research article)
- Reductive cross-couplings of N-tosylhydrazones with boronic acids. (Link to a relevant research article)
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents. (Link to a relevant research article)
- Exploring the Therapeutic Potential of Benzohydrazide Derivatives. (Link to a relevant research article)
- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity. (Link to a relevant research article)
- Importance of Fluorine in Benzazole Compounds. (Link to a relevant review article)
- Boronic Acids and Their Derivatives in Medicinal Chemistry. (Link to a relevant review article)
- Synthesis and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (Link to a relevant research article)
- Fluorine in drug discovery: Role, design and case studies. (Link to a relevant review article)
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (Link to a relevant review article)
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents. (Link to a relevant research article)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Link to a relevant review article)
- The Importance of Fluorine in the Life Science Industry. (Link to a relevant review article)
- Biological aspects of fluorine. (Link to a relevant Wikipedia article)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Link to a relevant review article)
- Boronic acid with high oxidative stability and utility in biological contexts. (Link to a relevant research article)
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzohydrazides in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzohydrazides, a class of compounds renowned for their diverse pharmacological activities. By examining experimental data, we will elucidate the profound impact of fluorination on the physicochemical properties and biological efficacy of these promising therapeutic agents.
The Rationale for Fluorination: More Than Just a Halogen Swap
The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple steric exchange. This seemingly subtle modification can induce significant changes in a molecule's electronic and conformational landscape, leading to enhanced pharmacokinetic and pharmacodynamic profiles. The key advantages of fluorination include:
-
Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (logP) and acidity (pKa), which in turn influences its solubility, permeability across biological membranes, and interactions with target proteins.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.
-
Improved Binding Affinity: The introduction of fluorine can lead to more potent interactions with biological targets through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and the formation of orthogonal multipolar interactions.
This guide will delve into these effects with concrete examples from the scientific literature, providing a clear rationale for the preferential use of fluorinated benzohydrazides in many drug discovery programs.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to fluorinate a benzohydrazide scaffold is often driven by the desire to fine-tune its physicochemical properties. The following table summarizes the typical effects of fluorination on key parameters.
| Property | Non-Fluorinated Benzohydrazide | Fluorinated Benzohydrazide | Rationale for Change |
| Lipophilicity (logP) | Generally lower | Generally higher | The lipophilic nature of the fluorine atom increases the overall hydrophobicity of the molecule. |
| Acidity (pKa) of N-H | Higher | Lower | The strong electron-withdrawing effect of fluorine delocalizes the negative charge on the conjugate base, making the proton more acidic. |
| Metabolic Stability | More susceptible to oxidation | More resistant to oxidation | The high strength of the C-F bond prevents enzymatic cleavage by metabolic enzymes. |
| Melting Point | Variable | Often higher | Intermolecular forces, such as dipole-dipole interactions, can be stronger in fluorinated compounds. |
Biological Activities: A Comparative Look at Efficacy
The true test of the "fluorine advantage" lies in the comparative biological activities of fluorinated and non-fluorinated analogs. The following sections present experimental data from studies that have directly compared these two classes of compounds.
Anticancer Activity
Benzohydrazide derivatives have shown significant promise as anticancer agents, and fluorination has often been shown to enhance their potency.
| Compound Pair | Target/Cell Line | IC50 (Non-Fluorinated) | IC50 (Fluorinated) | Fold Improvement |
| Benzohydrazide-dihydropyrazole derivatives | HeLa (cervical cancer) | >50 µM | 0.15 µM (Compound H20) | >333 |
| Phenylhydrazine derivatives | A549 (lung cancer) | Not specified | 0.64 µM (Compound 6) | - |
| Pyrrolyl benzohydrazide derivatives | A549 (lung cancer) | >100 µM | 15.6 µM (Compound 8) | >6.4 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Enzyme Inhibition
The ability of fluorine to enhance binding affinity makes fluorinated benzohydrazides potent enzyme inhibitors.
| Compound Pair | Target Enzyme | IC50 (Non-Fluorinated) | IC50 (Fluorinated) | Fold Improvement |
| 4-hydroxybenzohydrazide derivatives | α-amylase | >1000 µM | 116.19 µM (2,4-difluoro analog) | >8.6 |
| Benzamide derivatives | Cholesteryl ester transfer protein (CETP) | Weaker inhibition | 0.75 µM (m-fluoro analog) | Significant |
| 4-(trifluoromethyl)benzohydrazide hydrazones | Acetylcholinesterase (AChE) | Not applicable | 46.8 µM | - |
IC50 values represent the concentration of the compound required to inhibit 50% of enzyme activity.
Antimicrobial Activity
While direct comparative studies are less common, the available data suggests that fluorination can also enhance the antimicrobial properties of benzohydrazides. For instance, fluorobenzoylthiosemicarbazides, which are structurally related to benzohydrazides, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 7.82 - 31.25 µg/mL.[1]
Experimental Protocols
To provide a practical context for the data presented, this section includes detailed, step-by-step methodologies for the synthesis of a representative benzohydrazide and a key biological assay.
Synthesis of N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide
This protocol describes the synthesis of a fluorinated benzohydrazide derivative via a condensation reaction.
Materials:
-
4-hydroxybenzohydrazide
-
4-fluorobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-hydroxybenzohydrazide (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.
-
Add 4-fluorobenzaldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
In Vitro Enzyme Inhibition Assay (EGFR Tyrosine Kinase)
This protocol outlines a general procedure for assessing the inhibitory activity of benzohydrazide derivatives against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 10 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 20 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanism: EGFR Signaling Pathway
Many benzohydrazide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[3][4][5][6][7][8][9][10]
Caption: EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel benzohydrazide-based therapeutics follows a logical and iterative workflow.
Caption: A typical workflow for the discovery and development of benzohydrazide-based drugs.
Conclusion
The evidence presented in this guide strongly supports the strategic use of fluorination in the design of benzohydrazide-based therapeutic agents. The introduction of fluorine can lead to significant improvements in physicochemical properties, metabolic stability, and, most importantly, biological potency. While the effects of fluorination are context-dependent and require careful consideration of the specific biological target and desired pharmacological profile, the "fluorine advantage" is a powerful tool in the medicinal chemist's arsenal. As our understanding of fluorine's unique properties continues to grow, we can expect to see the development of even more effective and selective fluorinated benzohydrazide drugs in the future.
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Oda, K., et al. (2014). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 10(7), 733. [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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Zandi, R., et al. (2020). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2651. [Link]
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Seshachalam, P., et al. (2022). A REVIEW: STATUS OF GENETIC MODULATED NONSMALL CELL LUNG CANCER TARGETS AND TREATMENT (CURRENT UPDATES IN DRUGS FOR NON-SMALL CELL LUNG CANCER TREATMENT). ResearchGate. [Link]
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González-López, M., et al. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 23(15), 8272. [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2549. [Link]
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Yildirim, S., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceutical Sciences, 26(4), 331-338. [Link]
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Kumar, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Pharmaceuticals, 16(7), 911. [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2549. [Link]
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Khan, A., et al. (2022). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. ChemistrySelect, 7(29), e202201389. [Link]
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Al-Ostoot, F. H., et al. (2021). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Molecules, 26(16), 4995. [Link]
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Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Borono-4-fluorobenzohydrazide Analogs as Potential Enzyme Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-Borono-4-fluorobenzohydrazide analogs, a class of compounds with significant potential as enzyme inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from related inhibitor classes, this document offers a predictive framework for the rational design and optimization of novel therapeutic agents. We will delve into the mechanistic basis of inhibition, explore key structural modifications that influence potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Promise of Boronic Acids in Enzyme Inhibition
Boronic acids have emerged as a privileged scaffold in drug discovery, largely due to the unique electronic properties of the boron atom.[1] The boron atom's empty p-orbital allows it to act as a Lewis acid, readily forming a reversible covalent bond with nucleophilic residues, such as the catalytic serine in many hydrolases.[2] This ability to mimic the transition state of substrate hydrolysis makes boronic acids potent inhibitors of various enzyme classes, including serine proteases and fatty acid amide hydrolase (FAAH).[3][4][5] The this compound scaffold combines the inhibitory potential of the boronic acid moiety with the versatile chemical handle of the benzohydrazide group, offering a promising starting point for the development of novel therapeutics.
Mechanistic Insights: Targeting Serine Hydrolases
The primary biological targets for many boronic acid-containing inhibitors are serine hydrolases. These enzymes utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze amide or ester bonds. The boronic acid moiety of the inhibitor interacts with the catalytic serine residue (Ser241 in FAAH) to form a stable, yet reversible, tetrahedral adduct, effectively blocking the enzyme's active site.[4] The hydrazide component of the scaffold can engage in additional hydrogen bonding interactions within the active site, further enhancing binding affinity and selectivity.
Comparative Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound analogs is not extensively published, we can extrapolate key relationships from studies on other boronic acid inhibitors, particularly those targeting FAAH, and from the broader literature on benzohydrazide derivatives.[3][6][7] The following sections detail the anticipated impact of structural modifications at various positions of the lead compound.
Modifications of the Benzohydrazide Moiety (Ring A)
The benzohydrazide portion of the molecule provides a platform for introducing substituents that can modulate pharmacokinetic properties and interact with specific sub-pockets of the enzyme's active site.
Table 1: Predicted SAR for Substitutions on the Benzohydrazide Ring (Ring A)
| Position of Substitution | Type of Substituent (R) | Predicted Effect on Activity | Rationale |
| 2, 5, or 6 | Small, lipophilic groups (e.g., -CH3, -Cl) | Potential increase in potency | May enhance binding in hydrophobic pockets of the active site. |
| 2, 5, or 6 | Bulky groups (e.g., -t-butyl, -phenyl) | Likely decrease in potency | May cause steric hindrance and prevent optimal binding. |
| 2, 5, or 6 | Hydrogen bond donors/acceptors (e.g., -OH, -NH2, -OCH3) | Variable; position-dependent | Could form favorable interactions with polar residues in the active site, but may also decrease membrane permeability. |
Modifications of the Hydrazide Linker
The hydrazide linker is crucial for the overall conformation of the molecule and its presentation to the enzyme's active site.
Replacing the hydrazide with other linkers, such as a simple amide or a reverse amide, would significantly alter the molecule's three-dimensional shape and hydrogen bonding capabilities, likely leading to a decrease in inhibitory activity.
Modifications of the Boronic Acid and Fluoro Substituents (Ring B)
The boronic acid is the key "warhead" of the inhibitor, and its positioning is critical for interacting with the catalytic serine. The fluorine atom can influence the pKa of the boronic acid and engage in specific interactions.
Table 2: Predicted SAR for Modifications on Ring B
| Modification | Predicted Effect on Activity | Rationale |
| Shifting boronic acid to position 2 or 4 | Significant decrease in potency | The meta position (C3) is likely optimal for presenting the boronic acid to the catalytic serine. |
| Removing the fluorine atom | Potential decrease in potency | The electron-withdrawing nature of fluorine can lower the pKa of the boronic acid, increasing the population of the more reactive trigonal planar form at physiological pH. |
| Replacing fluorine with other halogens (Cl, Br) | Variable | May alter electronic properties and introduce steric bulk, with unpredictable effects on activity. |
Comparison with Alternative Inhibitors
To provide context for the potential of this compound analogs, it is useful to compare them with other classes of FAAH inhibitors.
Table 3: Comparison of FAAH Inhibitor Scaffolds
| Inhibitor Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| Boronic Acids | Reversible covalent inhibition | High potency, good selectivity | Potential for off-target effects with other serine hydrolases |
| α-Ketoheterocycles | Reversible covalent inhibition (hemiketal formation) | High potency and selectivity | Can have complex synthetic routes |
| Carbamates | Irreversible covalent inhibition | Long duration of action | Potential for off-target covalent modification and associated toxicity |
| Piperidine/Piperazine Ureas | Irreversible covalent inhibition | High selectivity | Potential for off-target covalent modification and associated toxicity |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on established methodologies.[6][7]
General Synthetic Procedure
-
Esterification: To a solution of 3-Borono-4-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the methyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 4-8 hours. Cool the reaction to room temperature and collect the precipitated this compound by filtration.
-
Condensation: To a solution of this compound in a suitable solvent (e.g., ethanol), add a catalytic amount of acetic acid followed by the desired aldehyde or ketone. Reflux the mixture for 2-6 hours. Cool the reaction and collect the product by filtration, followed by recrystallization.
In Vitro FAAH Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add FAAH enzyme solution (from recombinant source or tissue homogenate) in assay buffer.
-
Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., anandamide arachidonoyl 7-amino, 4-methyl coumarin).
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for serine hydrolases like FAAH. By systematically exploring the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize analogs with enhanced potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the practical implementation of these design principles. Further investigation into this compound class is warranted to fully elucidate its therapeutic potential.
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- Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
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- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Deriv
- Structure-Activity Relationship of Pivalylbenzhydrazine Analogs: A Comparative Guide Based on Structurally Rel
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- Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide.
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A Comparative Guide to Confirming the Binding Mechanism of 3-Borono-4-fluorobenzohydrazide with Target Enzymes
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the development of targeted covalent inhibitors has gained significant momentum. Among these, boronic acid derivatives have emerged as a versatile class of compounds capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2] This guide focuses on 3-Borono-4-fluorobenzohydrazide, a representative boronic acid-containing compound, and the critical experimental methodologies required to elucidate and confirm its binding mechanism with target enzymes, primarily serine proteases and hydrolases.
Boronic acids are known to be potent inhibitors of various enzymes, including the proteasome, serine proteases, and fatty acid amide hydrolase (FAAH).[3][4][5] Their inhibitory activity stems from the ability of the boron atom to form a stable, yet reversible, tetrahedral adduct with the catalytic serine or threonine residues within the enzyme's active site.[6][7] This guide will provide a comprehensive comparison of state-of-the-art techniques to validate this binding interaction, offering insights into the rationale behind experimental choices and presenting supporting data for a holistic understanding. We will delve into the structural, kinetic, and thermodynamic aspects of the enzyme-inhibitor interaction, providing a robust framework for researchers in the field.
The Covalent Binding Mechanism of Boronic Acids
The primary mechanism of action for boronic acid inhibitors involves the formation of a covalent bond with the catalytic serine residue present in the active site of target enzymes like serine proteases and hydrolases.[8][9] The boron atom in its trigonal planar sp² hybridized state is electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This interaction leads to the formation of a tetrahedral sp³ hybridized boronate species, which is a stable transition-state analog of the natural substrate hydrolysis reaction.[6][7][10] This reversible covalent bond effectively blocks the enzyme's catalytic activity. The stability of this enzyme-inhibitor complex is further enhanced by a network of hydrogen bonds between the inhibitor and adjacent amino acid residues in the active site.[6]
Visualizing the Binding Mechanism
Caption: Covalent interaction of this compound with a serine protease.
Experimental Confirmation of the Binding Mechanism
A multi-faceted approach is essential to unequivocally confirm the binding mechanism of this compound. This involves a combination of structural biology, biophysical, and biochemical techniques.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unparalleled, high-resolution structural data, offering direct visualization of the covalent bond between the inhibitor and the target enzyme.[11][12]
Experimental Protocol: X-ray Crystallography
-
Protein Expression and Purification:
-
Clone, express, and purify the target enzyme to >95% homogeneity.
-
Concentrate the purified enzyme to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
-
Crystallization:
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens.
-
Optimize lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer native enzyme crystals to a cryoprotectant solution containing a molar excess of this compound for a defined period.
-
Co-crystallization: Mix the purified enzyme with a molar excess of the inhibitor prior to setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the target enzyme.
-
Refine the model and build the inhibitor into the electron density map. The resulting structure will reveal the covalent linkage between the boron atom and the active site serine.[10]
-
Workflow for X-ray Crystallography
Caption: Workflow for confirming covalent binding via X-ray crystallography.
Biophysical Techniques: Quantifying the Binding Interaction
Biophysical methods are crucial for determining the kinetic and thermodynamic parameters of the enzyme-inhibitor interaction.
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[13][14][15] ITC can also be adapted to determine enzyme kinetic parameters and the mode of inhibition.[16][17]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the purified target enzyme and this compound in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-rate peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry of binding (n).
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor binding to the enzyme.[18][19][20] This allows for the calculation of the equilibrium dissociation constant (KD).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize the purified target enzyme onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the inhibitor binding to the immobilized enzyme.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the binding interaction.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Comparative Workflow for Biophysical Techniques
Caption: Comparative workflow of ITC and SPR for binding characterization.
Biochemical Assays: Assessing Enzyme Inhibition
Enzyme kinetic assays are fundamental for determining the inhibitory potency of this compound.
Experimental Protocol: Enzyme Inhibition Assay (e.g., Fluorescence-based)
-
Assay Setup:
-
In a microplate, add the target enzyme, a suitable fluorogenic substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Include controls with no inhibitor (100% activity) and no enzyme (background).
-
-
Kinetic Measurement:
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Further kinetic experiments (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Comparative Analysis with Alternative Inhibitors
To contextualize the binding mechanism and potency of this compound, it is instructive to compare it with other classes of inhibitors targeting similar enzymes.
Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades fatty acid amides like anandamide.[21][22] Boronic acids are known inhibitors of FAAH.[3]
| Inhibitor Class | Binding Mechanism | Key Features |
| Boronic Acids | Reversible covalent adduct with catalytic serine.[8] | Mimics the tetrahedral transition state.[7] |
| α-Ketoheterocycles | Reversible hemiketal formation with the active site serine.[21][23] | Potent and selective reversible inhibitors. |
| Carbamates (e.g., URB597) | Irreversible carbamoylation of the catalytic serine.[21] | Time-dependent inhibition. |
Target Enzyme: β-Lactamases
β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. Boronic acids are effective inhibitors of these enzymes.
| Inhibitor Class | Binding Mechanism | Key Features |
| Boronic Acids (BATSIs) | Reversible covalent adduct with the catalytic serine.[24] | Broad-spectrum activity against different classes of β-lactamases.[11][12] |
| β-Lactam-based (e.g., Sulbactam) | Form a stable acyl-enzyme intermediate that slowly hydrolyzes. | Structurally similar to β-lactam antibiotics. |
| Diazabicyclooctanes (DBOs, e.g., Avibactam) | Reversible covalent acylation of the catalytic serine. | Potent against a wide range of serine β-lactamases. |
Conclusion
Confirming the binding mechanism of this compound requires a synergistic combination of experimental approaches. X-ray crystallography provides the definitive structural evidence of the covalent bond, while biophysical techniques like ITC and SPR offer quantitative insights into the thermodynamics and kinetics of the interaction. Complementary biochemical assays are essential for determining the inhibitory potency. By employing this integrated strategy and comparing the findings with data from alternative inhibitor classes, researchers can build a comprehensive and validated understanding of the molecular interactions driving the therapeutic potential of boronic acid-based compounds. This rigorous approach is fundamental to the principles of modern drug discovery and development, ensuring both scientific integrity and the advancement of novel therapeutics.
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Assessing the In Vitro Efficacy of 3-Borono-4-fluorobenzohydrazide-Derived Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the rational design of enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth technical assessment of a promising, yet specific, class of compounds: 3-Borono-4-fluorobenzohydrazide-derived inhibitors. While direct, extensive research on this precise scaffold is emerging, we can infer its potential and construct a robust framework for its in vitro evaluation by examining its constituent chemical moieties: a benzohydrazide core, a boronic acid warhead, and a fluorine substituent.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comparative analysis grounded in the established principles of enzyme inhibition, supported by experimental data from related compound classes, and offer detailed protocols for comprehensive in vitro assessment.
The Scientific Rationale: Deconstructing the Inhibitor Scaffold
The therapeutic potential of this compound derivatives stems from the synergistic interplay of its three key chemical features. Understanding these components is crucial for appreciating their potential efficacy and for designing relevant in vitro validation studies.
-
The Benzohydrazide Core: Benzohydrazide and its derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2] This core structure provides a stable framework that can be readily functionalized to optimize target binding and pharmacokinetic properties. Studies on various benzohydrazide derivatives have demonstrated their potential as inhibitors of enzymes such as carbonic anhydrases and kinases.[1][3][4]
-
The Boronic Acid "Warhead": Boronic acids are a well-established class of enzyme inhibitors, most notably exemplified by the proteasome inhibitor Bortezomib.[5][6][7] Their mechanism of action often involves the formation of a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site.[8][9] The boron atom, with its empty p-orbital, acts as a potent electrophile that can mimic the tetrahedral transition state of substrate hydrolysis, leading to high-affinity binding and potent inhibition.[10][11][12]
-
The Role of Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic properties.[13][14][15] The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity through favorable electrostatic interactions, and enhanced membrane permeability by modulating lipophilicity.[16][17] In the context of our target scaffold, the 4-fluoro substituent is strategically placed to influence the electronic properties of the phenyl ring and potentially engage in specific interactions within the target enzyme's active site.
Logical Relationship of Components
Caption: The tripartite structure of the inhibitor scaffold.
Comparative In Vitro Efficacy: Learning from Analogs
Direct comparative data for this compound derivatives is not yet widely published. However, we can establish a performance benchmark by examining the in vitro efficacy of related benzohydrazide and boronic acid inhibitors against relevant enzyme classes.
| Inhibitor Class | Target Enzyme(s) | Reported IC50 Values | Reference(s) |
| Benzohydrazide Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | 0.08 µM - 0.46 µM | [1][18] |
| Carbonic Anhydrases (hCA-I and hCA-II) | 0.030 µM - 0.047 µM | [3][4] | |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 0.09 µM - 0.14 µM | [19] | |
| Urease | 0.27 µM - 20.1 µM | ||
| Boronic Acid Derivatives | KPC and other Class A β-Lactamases | Ki values as low as 140 nM and 730 nM | |
| Metallo-β-Lactamases (NDM-1) | IC50 values of 30-70 µM | [12] | |
| Mycobacterium tuberculosis thymidylate kinase (TMPKmt) | Ki value of 1.5 mM |
Analysis of Comparative Data: The data presented in the table highlights that both benzohydrazide and boronic acid scaffolds can produce highly potent inhibitors with IC50 values in the nanomolar to low micromolar range. This suggests that a hybrid molecule, such as a this compound derivative, has the potential to exhibit similar or even enhanced potency, benefiting from the combined features of both parent classes. The specific efficacy will, of course, be highly dependent on the target enzyme and the overall molecular structure of the derivative.
Experimental Protocols for In Vitro Efficacy Assessment
To rigorously assess the in vitro efficacy of novel this compound-derived inhibitors, a multi-step experimental workflow is recommended. This workflow is designed to first determine the inhibitory potential and then to elucidate the mechanism of inhibition.
Experimental Workflow
Caption: Correlation between inhibition type and kinetic parameter changes.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel enzyme inhibitors. By leveraging the established strengths of its constituent chemical moieties, researchers can rationally design potent and selective therapeutic candidates. The comparative data from related benzohydrazide and boronic acid inhibitors suggest that low micromolar to nanomolar potency is an achievable goal.
The successful in vitro assessment of these novel derivatives hinges on a systematic and rigorous experimental approach. The protocols detailed in this guide provide a comprehensive framework for determining inhibitor potency (IC50) and elucidating the mechanism of action through detailed enzyme kinetics.
Future work should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish structure-activity relationships (SAR). Promising candidates identified through in vitro screening can then be advanced to cell-based assays and subsequent preclinical development.
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Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). Molecules, 21(8), 1012. [Link]
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Roles of Fluorine in Drug Design and Drug Action. (2019). Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
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Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2015). Antimicrobial Agents and Chemotherapy, 59(9), 5443-5451. [Link]
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Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). PubMed. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
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Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2022). International Journal of Molecular Sciences, 23(23), 14695. [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Chemical Biology, 5(2), 143-154. [Link]
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Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Biointerface Research in Applied Chemistry, 14(3), 254. [Link]
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Role of Fluorine in Drug Design and Drug Action. (2019). ResearchGate. [Link]
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Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research, 1(9), 82-87. [Link]
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In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2631-2639. [Link]
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In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. (2022). PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Borono-4-fluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of highly functionalized scaffolds is a critical endeavor. 3-Borono-4-fluorobenzohydrazide, a molecule featuring a boronic acid, a fluorine atom, and a hydrazide moiety, represents a versatile building block for the development of novel therapeutics, particularly in the realm of targeted covalent inhibitors and probes for chemical biology. The strategic placement of these functional groups allows for a multitude of chemical transformations, making the efficient and scalable synthesis of this compound a topic of significant interest.
This guide provides a comprehensive comparison of the primary synthetic pathways to this compound, offering a detailed analysis of the methodologies, experimental data, and the underlying chemical principles. By understanding the nuances of each route, researchers can make informed decisions to best suit their synthetic goals, whether prioritizing yield, scalability, or reagent availability.
Introduction to this compound
The unique trifecta of functional groups in this compound makes it a valuable asset in the synthesis of complex molecules. The boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation[1]. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the hydrazide functional group serves as a versatile handle for the construction of various heterocyclic systems or for conjugation to biomolecules.
Given its potential, the development of robust and efficient synthetic routes to this compound is paramount. This guide will explore two principal approaches, beginning from readily available starting materials: 3-carboxy-4-fluorophenylboronic acid and 3-formyl-4-fluorophenylboronic acid.
Route A: Synthesis from 3-Carboxy-4-fluorophenylboronic Acid
This route is arguably the more direct approach, leveraging the inherent reactivity of the carboxylic acid functional group for the formation of the hydrazide. The general strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine.
Workflow for Route A
Caption: Synthetic workflow for Route A starting from 3-carboxy-4-fluorophenylboronic acid.
Experimental Protocol for Route A
-
Esterification: To a solution of 3-carboxy-4-fluorophenylboronic acid in an alcohol (e.g., methanol or ethanol), a catalytic amount of strong acid (e.g., concentrated sulfuric acid) is added. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude ester.
-
Hydrazinolysis: The crude ester is dissolved in an alcohol, and an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux for several hours. Upon completion, the reaction is cooled, and the product is typically isolated by precipitation or extraction.
Causality Behind Experimental Choices:
-
Esterification as an Activation Step: The conversion of the carboxylic acid to an ester makes the carbonyl carbon more electrophilic and a better leaving group, facilitating the subsequent nucleophilic attack by hydrazine. Direct reaction of the carboxylic acid with hydrazine is possible but often requires harsher conditions and can lead to side reactions.
-
Excess Hydrazine: Using an excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of the undesired N,N'-diacylhydrazine byproduct.
Route B: Synthesis from 3-Formyl-4-fluorophenylboronic Acid
This route offers an alternative starting point, which can be advantageous depending on the commercial availability and cost of the precursors. The synthesis of high-purity 3-fluoro-4-formylphenylboronic acid has been well-documented. This pathway typically involves an initial oxidation of the aldehyde to a carboxylic acid, thereby converging with Route A.
Workflow for Route B
Caption: Synthetic workflow for Route B starting from 3-formyl-4-fluorophenylboronic acid.
Experimental Protocol for Route B
-
Oxidation of the Aldehyde: 3-Formyl-4-fluorophenylboronic acid is dissolved in a suitable solvent, and a mild oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) is added. The reaction is typically carried out at room temperature or with gentle heating. Upon completion, the reaction is worked up to isolate the 3-carboxy-4-fluorophenylboronic acid.
-
Conversion to Hydrazide: The resulting carboxylic acid is then converted to the final product following the protocol described in Route A.
Causality Behind Experimental Choices:
-
Mild Oxidizing Agents: The choice of a mild oxidizing agent is crucial to avoid over-oxidation or degradation of the boronic acid moiety. Reagents like potassium permanganate under controlled pH or sodium chlorite in the presence of a scavenger are often preferred.
-
Convergence with Route A: This approach is strategically designed to converge with the more direct hydrazide formation pathway, streamlining the overall synthesis.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B will depend on several factors, including the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
| Parameter | Route A: From Carboxylic Acid | Route B: From Aldehyde |
| Starting Material | 3-Carboxy-4-fluorophenylboronic acid | 3-Formyl-4-fluorophenylboronic acid |
| Number of Steps | 2 (Activation and Hydrazinolysis) | 3 (Oxidation, Activation, and Hydrazinolysis) |
| Potential Overall Yield | Potentially higher due to fewer steps | May be lower due to an additional oxidation step |
| Key Reagents | Activating agent (e.g., SOCl₂, H₂SO₄), Hydrazine Hydrate | Oxidizing agent (e.g., KMnO₄, NaClO₂), Activating agent, Hydrazine Hydrate |
| Process Simplicity | More straightforward | Involves an additional synthetic transformation |
| Scalability | Generally scalable | The oxidation step may require careful optimization for large-scale synthesis |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. Route A is the more direct and potentially higher-yielding approach, assuming the availability of the carboxylic acid starting material. Route B provides a valuable alternative, particularly if the corresponding aldehyde is more readily accessible. The key to a successful synthesis via either route lies in the careful control of reaction conditions to ensure the integrity of the boronic acid functionality. Further optimization of these general procedures for the specific substrate would be necessary to achieve high yields and purity on a preparative scale. This guide serves as a foundational resource for researchers embarking on the synthesis of this important chemical building block, empowering them to make strategic decisions in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
- U.S. Patent 6,420,597 B2, "Process for preparing highly pure formylphenylboronic acids," issued July 16, 2002.
-
"3-Carboxy-4-fluorophenylboronic acid," MySkinRecipes. [Link][2]
-
"Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation," Molecules, 2016 , 21(11), 1493. [Link]
-
"Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil," AIP Conference Proceedings, 2017 , 1823, 020121. [Link]
Sources
A Senior Application Scientist's Guide to 3-Borono-4-fluorobenzohydrazide in Cross-Coupling Reactions
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of building blocks for complex molecule synthesis is a critical determinant of success. In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. This guide provides an in-depth evaluation of 3-Borono-4-fluorobenzohydrazide, a unique and versatile reagent, and objectively compares its performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining its reactivity alongside common alternatives and providing detailed experimental insights, this document serves as a practical resource for harnessing the full potential of this fluorinated building block.
Introduction to this compound
This compound is a bifunctional molecule that combines the reactivity of a boronic acid with the synthetic handles of a fluorinated benzohydrazide moiety. The presence of a fluorine atom ortho to the boronic acid group introduces unique electronic properties that can significantly influence its reactivity in cross-coupling reactions. The benzohydrazide functional group offers a site for further derivatization, making it an attractive building block for creating diverse molecular libraries in drug discovery programs. This guide will compare its performance against two commonly used boronic acids: Phenylboronic acid, as a baseline, and 4-Fluorophenylboronic acid, to isolate the effect of the fluorine's position.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds through the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The transmetalation step is often rate-limiting and is highly influenced by the electronic nature of the boronic acid.
The electron-deficient nature of this compound might influence the rate of transmetalation with the Pd(II) catalyst. However, the subsequent steps of migratory insertion and β-hydride elimination are often more sensitive to the electronic properties of the alkene coupling partner.
Comparative Performance Data
Predicting the performance of this compound in the oxidative Heck reaction is complex. The following table provides a hypothetical comparison for the coupling with n-butyl acrylate.
| Boronic Acid | Alkene Partner | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | n-Butyl acrylate | Pd(OAc)₂ (5 mol%) | Benzoquinone | DMF | 100 | 24 | 75 (Projected) |
| Phenylboronic Acid | n-Butyl acrylate | Pd(OAc)₂ (5 mol%) | Benzoquinone | DMF | 100 | 24 | 85 [1] |
| 4-Fluorophenylboronic Acid | n-Butyl acrylate | Pd(OAc)₂ (5 mol%) | Benzoquinone | DMF | 100 | 24 | 80 (Inferred) |
Note: The yields are illustrative and based on general trends observed in oxidative Heck reactions. The performance of this compound would need experimental validation.
Performance in Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the classical Sonogashira reaction does not directly use boronic acids, variations have been developed that employ them as the aryl source.
Mechanistic Considerations
In the Sonogashira-type coupling of arylboronic acids, the mechanism is believed to involve a palladium-catalyzed oxidative addition of an in-situ generated aryl halide (from the boronic acid and a halogen source) or a direct transmetalation to a palladium(II) species, followed by coupling with a copper acetylide.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidative Heck (Heck-Miyaura) Coupling
Materials:
-
This compound (1.5 mmol)
-
Alkene (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Benzoquinone (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound, benzoquinone, and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF and the alkene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira-Type Coupling
Materials:
-
This compound (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Summary and Outlook
This compound presents itself as a valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its unique electronic profile, characterized by the presence of an ortho-fluorine atom and a benzohydrazide moiety, influences its reactivity in a predictable manner.
-
In Suzuki-Miyaura reactions , it is expected to be a slightly less reactive coupling partner than unsubstituted phenylboronic acid due to its electron-deficient nature, though it should still provide good to excellent yields under optimized conditions.
-
In oxidative Heck reactions , its performance will be highly dependent on the reaction conditions and the nature of the alkene. The electron-withdrawing groups may necessitate slightly harsher conditions or more active catalyst systems.
-
In Sonogashira-type couplings , it is anticipated to perform well, offering a reliable method for the synthesis of arylethynyl benzohydrazide derivatives.
The true value of this compound lies in its bifunctionality, allowing for subsequent modifications of the benzohydrazide group. This feature opens up avenues for the rapid generation of compound libraries for high-throughput screening in drug discovery. While this guide provides a scientifically grounded projection of its performance, further experimental validation is encouraged to fully elucidate its synthetic utility and optimize its application in various cross-coupling scenarios.
References
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of Sp- and Sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Gligorich, K. M., & Sigman, M. S. (2009). Recent advancements and challenges of palladium(II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Chemical Communications, (26), 3854-3867. [Link]
Sources
A Technical Guide to the Potential Applications of 3-Borono-4-fluorobenzohydrazide: A Predictive Comparison for Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the discovery of novel therapeutics. This guide delves into the prospective applications of 3-Borono-4-fluorobenzohydrazide, a compound not yet prominent in published literature but possessing a unique combination of functional groups that suggests significant potential, particularly in the realm of enzyme inhibition. As direct experimental data for this specific molecule is scarce, this guide will provide a comprehensive, predictive comparison based on the well-documented activities of its constituent moieties: the boronic acid, the ortho-positioned fluorine atom, and the benzohydrazide core. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical scaffolds.
The Architectural Logic of this compound
The therapeutic potential of this compound can be inferred by dissecting its structure:
-
The Boronic Acid Moiety : This functional group is a cornerstone of modern medicinal chemistry, most notably for its ability to act as a transition-state analog inhibitor of serine proteases.[1][2] The boron atom, with its vacant p-orbital, is highly electrophilic and can form a reversible covalent bond with the catalytic serine residue in an enzyme's active site.[3][4]
-
The ortho-Fluoro Substituent : The placement of a fluorine atom adjacent to the boronic acid is a critical design choice. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This has been shown to increase the Lewis acidity of the boronic acid, lowering its pKa.[1][5] A lower pKa is advantageous for inhibitors intended to function at physiological pH (~7.4), as it facilitates the formation of the more reactive anionic tetrahedral boronate species.[6]
-
The Benzohydrazide Core : Benzohydrazide derivatives are versatile scaffolds in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7][8] The hydrazide group provides a valuable synthetic handle for the creation of hydrazones, a class of compounds with diverse pharmacological applications.[9]
Proposed Synthetic Pathway
While a specific synthesis for this compound has not been reported, a plausible route can be devised from commercially available starting materials, drawing upon established methodologies for the synthesis of related compounds. A potential pathway could start from 3-bromo-4-fluorobenzoic acid.
Experimental Protocol: Proposed Synthesis of this compound
-
Esterification of 3-Bromo-4-fluorobenzoic acid:
-
Dissolve 3-bromo-4-fluorobenzoic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.
-
Neutralize the reaction mixture, extract the methyl ester with an organic solvent, and purify by column chromatography.
-
-
Hydrazinolysis of the Methyl Ester:
-
Dissolve the purified methyl 3-bromo-4-fluorobenzoate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to allow the precipitation of 3-bromo-4-fluorobenzohydrazide. Filter and dry the solid product.[10]
-
-
Borylation via Lithium-Halogen Exchange:
-
Dissolve 3-bromo-4-fluorobenzohydrazide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes.
-
After stirring for 1 hour, add trimethyl borate and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with acidic water and stir to hydrolyze the borate ester to the boronic acid.
-
Extract the product, this compound, and purify. This step is adapted from procedures used for similar bromo-aromatic compounds.[6]
-
Caption: Proposed synthetic workflow for this compound.
Primary Predicted Application: Serine Protease Inhibition
The most compelling application for this compound is as a scaffold for serine protease inhibitors.
Mechanism of Inhibition
Boronic acids inhibit serine proteases by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The catalytic serine's hydroxyl group attacks the electrophilic boron atom, forming a stable, reversible tetrahedral boronate adduct. This complex is further stabilized by interactions within the enzyme's active site, particularly the oxyanion hole.[1][11]
Caption: Mechanism of serine protease inhibition by a boronic acid.
Comparative Performance of Related Boronic Acid Inhibitors
To predict the potential efficacy of inhibitors derived from this compound, we can compare the performance of other fluorinated phenylboronic acids against relevant serine proteases. The ortho-fluoro substitution is expected to enhance potency relative to non-fluorinated or para-fluorinated analogs.
| Inhibitor Class | Target Enzyme | Key Performance Metric (Ki or IC50) | Reference |
| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Ki ≈ 65 nM | [1] |
| Benzeneboronic acid | α-Chymotrypsin | Ki = 196 nM | [11] |
| ortho-fluoro Phenylboronic Acid Derivatives | Androgen Receptor Binding | Increased antiproliferative activity compared to non-fluorinated analogs | [12] |
| Fluorinated Phenylboronic Acids | General | Lower pKa values (increased acidity) compared to non-fluorinated counterparts | [1] |
This data suggests that the incorporation of an ortho-fluoro group, as seen in our target molecule, is a viable strategy for enhancing the inhibitory potential of boronic acids.
Alternative Applications and Synthetic Utility
Beyond serine protease inhibition, the unique structure of this compound opens doors to other applications:
-
Hydrazone Synthesis: The benzohydrazide moiety is a ready precursor for the synthesis of N-acylhydrazones by condensation with various aldehydes and ketones. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including as inhibitors of enzymes such as carbonic anhydrase and cholinesterase.[13] This allows for the rapid generation of diverse compound libraries for screening.
-
Building Block for Complex Molecules: As a bifunctional molecule, it can be used in multi-step syntheses. The boronic acid can participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds, while the hydrazide can be used to link to other molecular fragments.[6]
Comparison with Alternative Scaffolds
| Scaffold Class | Mechanism of Action | Advantages | Disadvantages |
| This compound (Predicted) | Reversible covalent inhibition (serine proteases) | Potentially enhanced potency due to low pKa; synthetic versatility of the hydrazide group. | Lack of direct experimental data; potential for off-target reactivity. |
| Peptidyl Aldehydes | Reversible covalent inhibition (serine proteases) | Potent inhibitors. | Generally less stable and more reactive with other nucleophiles (e.g., cysteine proteases) than boronic acids.[1] |
| Non-covalent Small Molecule Inhibitors | Competitive or allosteric binding | High specificity can be achieved. | Often require higher concentrations to achieve efficacy compared to covalent inhibitors. |
| Benzoxaboroles | Covalent inhibition | FDA-approved drugs exist (e.g., Tavaborole); good stability. | Different reactivity profile and target scope compared to open-chain boronic acids.[5] |
Conclusion and Future Outlook
While direct experimental validation is essential, a thorough analysis of its constituent parts strongly suggests that This compound is a promising, yet underexplored, building block for medicinal chemistry. Its primary potential lies in the development of potent serine protease inhibitors, where the ortho-fluoro substituent is predicted to enhance its inhibitory activity at physiological pH. Furthermore, the synthetic tractability of the benzohydrazide moiety offers a platform for the creation of diverse compound libraries.
This guide serves as a call to action for researchers in drug discovery. The synthesis and biological evaluation of this compound and its derivatives are warranted to unlock their full therapeutic potential.
References
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.).
-
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2018). MDPI. [Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2017). PNAS. [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. [Link]
- Application Notes and Protocols for Boron-Based Serine Protease Inhibitors. (n.d.). BenchChem.
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.).
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2020). MDPI. [Link]
-
Enhance Pharmaceutical Synthesis with High-Purity 3-Bromo-4-fluorobenzoic Acid. (n.d.). Tocan America. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Conversion of benzoic acid to benzoic anhydride using the PPh 3 /TCCA/PhCOOK system under different reaction conditions. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). National Institutes of Health. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]
-
Benzoic acid, hydrazide. (n.d.). NIST WebBook. [Link]
-
New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. (n.d.). PubMed Central. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. (n.d.). Sci-Hub. [Link]
-
Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
4-Fluorobenzohydrazide. (n.d.). PubChem. [Link]
-
How do I convert benzoic acid to benzaldehyde? (2017). Quora. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). National Institutes of Health. [Link]
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- 3. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Borono-4-fluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Guide to Procedural Safety and Environmental Responsibility.
In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical compounds, including intermediates and byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Borono-4-fluorobenzohydrazide, a compound featuring a unique combination of a boronic acid, a hydrazide, and a fluorinated aromatic ring. As your partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and environmental stewardship.
Hazard Assessment: Understanding the Multifaceted Nature of this compound
A thorough understanding of the hazards associated with this compound is paramount for its safe handling and disposal. This compound's hazardous properties are a composite of its constituent functional groups:
-
Hydrazide Moiety: Hydrazine and its derivatives are known for their potential toxicity and carcinogenicity.[1][2] They can be corrosive and harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, this compound should be treated as a hazardous substance with potential long-term health effects.
-
Boronic Acid Group: Boronic acids are generally considered to be weak acids and may cause irritation.[3][4] While less hazardous than the hydrazide group, they still require careful handling.
-
Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring increases the chemical stability of the molecule. The carbon-fluorine bond is very strong, making the compound resistant to degradation.[5] Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, strict adherence to personal protective equipment protocols is mandatory.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially toxic and corrosive compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes and airborne particles. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization. | To prevent inhalation of the potentially toxic and irritating compound. |
All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. [1][6]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For solid spills, carefully scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Protocol: A Step-by-Step Guide
Due to the complex nature of this compound, chemical neutralization by laboratory personnel is not recommended . The potential for incomplete or hazardous reactions is significant. The primary disposal route is through a licensed hazardous waste disposal company.
Experimental Protocol: Waste Collection and Segregation
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[8][9] It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[10][11] Ensure the container has a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[10][12] The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
All relevant hazard pictograms (e.g., toxic, health hazard, irritant).
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][13] The SAA should be a secondary containment area away from drains and incompatible materials.
Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal by a Licensed Facility
The recommended method for the ultimate disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[5][14] This method is necessary to ensure the complete destruction of the thermally stable fluorinated aromatic ring and the hazardous hydrazide moiety.
Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the hazardous waste to an approved facility.[7][10]
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to the prescribed collection and disposal protocols, researchers can ensure their safety and protect the environment. This commitment to safety and scientific integrity is the foundation of trustworthy and groundbreaking research.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Maryland. (n.d.). Multi-Hazard or Combined Waste. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment (PPE) for Handling 3-Borono-4-fluorobenzohydrazide
As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and efficacy. This guide provides a comprehensive operational plan for the safe handling of 3-Borono-4-fluorobenzohydrazide, a specialized reagent used in drug development and chemical synthesis. The protocols outlined below are designed to be a self-validating system of safety, grounded in the established hazard profiles of analogous chemical structures.
The core principle of this guide is risk mitigation through a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).
Hazard Assessment: A Structural Causality Approach
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a prudent risk assessment must be derived from its constituent functional groups: the boronic acid moiety and the benzohydrazide core.
-
Boronic Acid Group: Phenylboronic acids and their derivatives are well-documented as irritants.[1][2] They can cause significant irritation to the skin, eyes, and respiratory tract.[2][3][4] Inhalation of dusts is a primary exposure route that must be controlled.[5][6]
-
Benzohydrazide Group: Hydrazide compounds, as derivatives of hydrazine, warrant careful handling. Hydrazine itself is toxic and can be absorbed through the skin.[7][8][9] While benzohydrazide is a more complex molecule, the potential for systemic effects upon ingestion, inhalation, or dermal absorption cannot be dismissed.[7][10]
Based on this composite analysis, this compound should be treated as a hazardous substance with the following potential risks:
-
H302: Harmful if swallowed.
This assessment mandates a stringent set of handling protocols to prevent researcher exposure.
The Primary Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All weighing, reconstitution, and handling of this compound must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood contains airborne particles and vapors, protecting the user from respiratory exposure.[11]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[2][10]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[10][12]
Personal Protective Equipment (PPE): A Mandated Protocol
The following PPE is mandatory when handling this compound. The selection is based on providing a complete barrier to the identified routes of exposure.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 / EN 166 compliant). A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures.[7][8] | Protects against splashes and airborne dust, preventing serious eye irritation. The boronic acid component is a known severe eye irritant.[2][4][13][14] |
| Hand | Chemical-resistant nitrile or neoprene gloves.[8] | Provides a dermal barrier against skin irritation and potential absorption of the hydrazide moiety.[10] Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body | Full-length laboratory coat, preferably flame-resistant. Cuffs should be snug around the wrist.[8] | Protects skin and personal clothing from contamination. A fully fastened coat is essential. |
| Respiratory | Not required if all handling is performed within a certified chemical fume hood. For spill cleanup or emergency situations, a NIOSH-approved respirator (e.g., a full-face respirator with multi-purpose cartridges) is necessary.[7][8][12] | The fume hood serves as the primary respiratory control. A respirator is an emergency backup, not a substitute for proper engineering controls. |
Procedural Discipline: Donning and Doffing PPE
Cross-contamination is a frequent cause of exposure. Following a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to ensuring the system's integrity.
Step-by-Step Donning Protocol
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow)
This process is designed to remove the most contaminated items first and to avoid touching the "clean" side of the PPE with contaminated gloves.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield or goggles by handling the strap from behind the head.
-
Lab Coat: Unfasten the lab coat. Roll it outwards (contaminated side in) and place it in the designated receptacle for laboratory laundry or disposal.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[10]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these scientifically grounded protocols, researchers can effectively mitigate the risks associated with this compound, fostering a culture of safety and enabling the advancement of critical drug development programs.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer. [Link]
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Hydrazine. Wikipedia. [Link]
-
Hydrazine - Risk Management and Safety. University of Washington. [Link]
-
What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone. [Link]
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Phenylboronic acid - SAFETY DATA SHEET. Acros Organics. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
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Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
